(E)-Ferulic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-CGLOQUBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (E)-Ferulic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (E)-Ferulic acid-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Core Chemical Properties of this compound
This compound is the deuterated form of (E)-Ferulic acid, a phenolic compound found in various plant cell walls. The primary application of this compound is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. The incorporation of deuterium (B1214612) atoms allows for precise quantification in complex biological matrices.
Table 1: Quantitative Data Summary of this compound
| Property | Value |
| IUPAC Name | (E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid[2] |
| Synonyms | (E)-Coniferic acid-d3, 3-[4-Hydroxy-3-(methoxy-d3)phenyl]-2-propenoic Acid, trans-Ferulic-d3 acid[3][4] |
| CAS Number | 860605-59-0[1][4] |
| Molecular Formula | C₁₀H₇D₃O₄[5] |
| Molecular Weight | 197.20 g/mol [2][4][5][6] |
| Exact Mass | 197.07673903 g/mol [2] |
| Appearance | Off-White to Light Beige Solid[4] |
| Purity | ≥99.0%[6] |
| Melting Point | 174°C[7] |
| Solubility | Chloroform (Slightly), DMSO (Slightly)[7] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[6]. |
| SMILES | [2H]C([2H])([2H])Oc1cc(/C=C/C(=O)O)ccc1O[3] |
| InChI Key | KSEBMYQBYZTDHS-CGLOQUBRSA-N[2][3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of (E)-Ferulic acid and its deuterated analogue.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of a deuterated precursor with malonic acid. A general procedure for the synthesis of ferulic acid, which can be adapted for the deuterated form, is the Perkin reaction.
Materials:
-
Vanillin-d3 (4-hydroxy-3-(methoxy-d3)benzaldehyde)
-
Malonic acid
-
Pyridine (B92270) (catalyst)
-
Piperidine (B6355638) (catalyst)
-
Anhydrous ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve vanillin-d3 and malonic acid in anhydrous ethanol.
-
Add a catalytic amount of pyridine and piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Purification of this compound
Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts. Adsorption chromatography is a commonly employed method.
Materials:
-
Crude this compound
-
Amberlite XAD-16 resin or equivalent
-
Deionized water
-
Preparative High-Performance Thin-Layer Chromatography (HPTLC) system (for higher purity)
Procedure:
-
Dissolve the crude this compound in an alkaline aqueous solution.
-
Load the solution onto a column packed with Amberlite XAD-16 resin.
-
Wash the column with deionized water to remove impurities.
-
Elute the bound this compound with methanol.
-
Collect the methanolic fractions and evaporate the solvent under reduced pressure.
-
For further purification, the resulting solid can be subjected to preparative HPTLC.
Quantitative Analysis by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of (E)-Ferulic acid.
Instrumentation and Conditions:
-
HPLC System: Equipped with a Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (pH adjusted to 3.0 with orthophosphoric acid)[8]. A typical starting composition is 48:52 (v/v)[8].
-
Flow Rate: 1.0 mL/min[8].
-
Detection Wavelength: 320 nm[8].
-
Injection Volume: 10 µL[8].
Procedure:
-
Standard Preparation: Prepare a stock solution of (E)-Ferulic acid in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-70 µg/mL)[8].
-
Sample Preparation: Accurately weigh and dissolve the sample containing ferulic acid in methanol. If necessary, perform an extraction (e.g., solid-phase extraction) to remove interfering matrix components. Filter the final solution through a 0.45 µm syringe filter.
-
Internal Standard: For quantification using this compound as an internal standard, add a known and constant concentration of the deuterated standard to all calibration standards and unknown samples.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of ferulic acid in the unknown samples.
Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of isotopic labeling in this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution into a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and ²H NMR spectra.
-
The absence or significant reduction of the methoxy (B1213986) proton signal (around 3.8 ppm in ¹H NMR) confirms the deuteration at the methoxy group.
-
The ²H NMR spectrum will show a signal corresponding to the deuterium atoms of the methoxy group, confirming the isotopic labeling.
Signaling Pathways and Experimental Workflows
Biological Activity and Signaling Pathways
The non-deuterated form, (E)-Ferulic acid, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[8][9][10]. One of the key mechanisms of its action involves the modulation of the β-catenin signaling pathway. (E)-Ferulic acid can induce the phosphorylation of β-catenin, leading to its subsequent degradation by the proteasome. This action results in an increased expression of the pro-apoptotic factor Bax and a decreased expression of the pro-survival factor survivin[1].
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Ferulic Acid as Building Block for the Lipase-Catalyzed Synthesis of Biobased Aromatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113061084B - Novel method for preparing ferulic acid - Google Patents [patents.google.com]
- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
(E)-Ferulic Acid-d3: A Technical Guide for Researchers
(E)-Ferulic acid-d3 , a deuterated isotopologue of the naturally occurring phenolic compound (E)-ferulic acid, serves as a critical tool in analytical and biomedical research. Its primary application lies in its use as an internal standard for the precise quantification of ferulic acid in complex biological matrices. This guide provides an in-depth overview of its chemical properties, a general synthesis approach, detailed experimental protocols for its use, and its role in modulating key cellular signaling pathways.
Core Chemical and Physical Properties
This compound is distinguished from its non-deuterated counterpart by the substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group. This isotopic labeling minimally alters its chemical behavior while significantly increasing its mass, allowing for clear differentiation in mass spectrometry-based analyses.
| Property | Value | Reference(s) |
| CAS Number | 860605-59-0 | [1][2][3] |
| Molecular Formula | C₁₀H₇D₃O₄ | [3][4] |
| Molecular Weight | 197.20 g/mol | [4][5] |
| Synonyms | (E)-Coniferic acid-d3, 3-[4-Hydroxy-3-(methoxy-d3)phenyl]-2-propenoic Acid, trans-Ferulic-d3 acid | [1][4] |
| Appearance | Light Beige Solid | [1] |
| Purity | Typically ≥99.0% | [5] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the introduction of a deuterated methyl group onto the phenolic backbone of a suitable precursor. While specific proprietary methods may vary, a general synthetic approach can be conceptualized based on established organic chemistry principles for deuteration.
A common strategy involves the use of a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to introduce the trideuteriomethoxy group. The synthesis generally proceeds via a Williamson ether synthesis, where a precursor molecule containing a free hydroxyl group at the appropriate position on the phenyl ring is reacted with the deuterated methylating agent in the presence of a base.
Experimental Protocols
The primary utility of this compound is as an internal standard in quantitative analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), to account for variability in sample preparation and instrument response.[4]
Protocol: Quantification of (E)-Ferulic Acid in Plasma using LC-MS with this compound as an Internal Standard
This protocol provides a general framework for the analysis of (E)-ferulic acid in a biological matrix. Optimization of specific parameters will be required for individual instruments and sample types.
1. Materials and Reagents:
-
(E)-Ferulic acid standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma samples
-
Microcentrifuge tubes
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of (E)-Ferulic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these, prepare working solutions at appropriate concentrations for calibration curves and for spiking into samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, must be optimized):
-
(E)-Ferulic acid: Q1 (precursor ion) m/z 193.1 -> Q3 (product ion) m/z 134.1
-
This compound: Q1 (precursor ion) m/z 196.1 -> Q3 (product ion) m/z 137.1
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the (E)-ferulic acid standard to the peak area of the this compound internal standard against the concentration of the (E)-ferulic acid standard.
-
Determine the concentration of (E)-ferulic acid in the plasma samples by interpolating the peak area ratios from the calibration curve.
Modulation of Cellular Signaling Pathways
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, (E)-ferulic acid, is known to modulate several key signaling pathways implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.
Wnt/β-catenin Signaling Pathway
(E)-Ferulic acid has been shown to influence the Wnt/β-catenin pathway. In some contexts, it can promote the phosphorylation of β-catenin, leading to its proteasomal degradation.[4] This action can inhibit the proliferation of certain cancer cells that are dependent on active Wnt signaling.
TGF-β/Smad Signaling Pathway
Ferulic acid can attenuate fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1][6] It has been observed to decrease the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling. This inhibition can reduce the expression of fibrotic markers like collagen I and α-smooth muscle actin (α-SMA).[7]
NF-κB Signaling Pathway
The anti-inflammatory effects of ferulic acid are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It can suppress the activation of IKK (IκB kinase), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα phosphorylation and subsequent degradation, ferulic acid inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8]
References
- 1. Ferulic acid attenuates liver fibrosis and hepatic stellate cell activation via inhibition of TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid attenuates non-alcoholic steatohepatitis by reducing oxidative stress and inflammation through inhibition of the ROCK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic Acid-d3 | CAS 860605-59-0 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ferulic Acid Attenuates TGF-β1-Induced Renal Cellular Fibrosis in NRK-52E Cells by Inhibiting Smad/ILK/Snail Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (E)-Ferulic Acid-d3: Molecular Weight, Bioanalytical Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-Ferulic acid-d3, a deuterated form of the naturally occurring phenolic compound, (E)-Ferulic acid. This document details the molecular weight characteristics of both compounds, outlines the experimental protocols for their determination, and explores the significant signaling pathways modulated by ferulic acid. Furthermore, a detailed experimental workflow for a comparative pharmacokinetic study is presented, highlighting the utility of deuterated analogs in drug development research.
Data Presentation: Molecular and Physicochemical Properties
The incorporation of deuterium (B1214612) atoms into the methoxy (B1213986) group of (E)-Ferulic acid results in a predictable increase in its molecular weight. This isotopic labeling is a powerful tool in various research applications, particularly in metabolic and pharmacokinetic studies, where it allows for the differentiation of the administered compound from its endogenous or non-labeled counterparts.
| Property | (E)-Ferulic Acid | This compound | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₇D₃O₄ | [1] |
| Molecular Weight | 194.184 g/mol | 197.20 g/mol | [1][2][3][4] |
| Synonyms | (E)-Coniferic acid | (E)-Coniferic acid-d3, 3-[4-Hydroxy-3-(methoxy-d3)phenyl]-2-propenoic Acid | [1][3] |
Experimental Protocols: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of (E)-Ferulic acid and its deuterated analog is critical for their characterization and use in quantitative bioanalysis. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Protocol: Molecular Weight Verification by High-Resolution Mass Spectrometry (HRMS)
1. Objective: To accurately determine the monoisotopic mass of (E)-Ferulic acid and this compound.
2. Materials and Reagents:
- (E)-Ferulic acid standard
- This compound standard
- LC-MS grade methanol
- LC-MS grade water
- LC-MS grade formic acid
- High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography (LC) system.
3. Sample Preparation:
- Prepare stock solutions of (E)-Ferulic acid and this compound at a concentration of 1 mg/mL in methanol.
- From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to ensure the elution and separation of the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
- Scan Type: Full scan.
- Mass Range: m/z 100-300.
- Resolution: >60,000.
- Data Acquisition: The instrument will acquire high-resolution mass spectra of the eluting compounds.
5. Data Analysis:
- Extract the mass spectrum for the chromatographic peak corresponding to each analyte.
- Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
- The m/z value of this peak represents the experimentally determined monoisotopic mass of the compound.
- Compare the experimental mass to the theoretical mass to confirm the identity and purity of the compounds.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Ferulic Acid
(E)-Ferulic acid exerts its biological effects by modulating a variety of intracellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest in the context of various diseases.
Caption: Key signaling pathways modulated by (E)-Ferulic acid in response to cellular stress.
Experimental Workflow: Comparative Pharmacokinetic Study
The use of a deuterated internal standard is a cornerstone of modern bioanalytical methods. A comparative pharmacokinetic study of (E)-Ferulic acid and this compound can elucidate the kinetic isotope effect on its metabolism and disposition.
Caption: Workflow for a comparative pharmacokinetic study of (E)-Ferulic acid and its deuterated analog.
References
Technical Guide: (E)-Ferulic Acid-d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to (E)-Ferulic acid-d3. The information is intended to support research, development, and quality control activities involving this stable isotope-labeled compound.
Compound Information
This compound is the deuterated form of (E)-Ferulic acid, a ubiquitous phenolic compound found in plant cell walls. The deuterium (B1214612) labeling at the methoxy (B1213986) group makes it an ideal internal standard for quantitative analysis by mass spectrometry and NMR.
| Parameter | Value |
| Chemical Name | (E)-3-(4-hydroxy-3-(methoxy-d3)phenyl)prop-2-enoic acid |
| Synonyms | (E)-Coniferic acid-d3, trans-Ferulic acid-d3 |
| CAS Number | 860605-59-0 |
| Molecular Formula | C₁₀H₇D₃O₄ |
| Molecular Weight | 197.20 g/mol |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
Analytical Data
Mass Spectrometry
Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak at m/z 197, which is 3 units higher than the non-deuterated analog.
Table 2.1: Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | Key Fragments (m/z) | Interpretation |
| Electrospray (ESI) | Quadrupole Time-of-Flight (Q-TOF) | 196.07 ([M-H]⁻) | Deprotonated molecular ion |
| 181.05 | Loss of methyl-d3 radical | ||
| 152.06 | Loss of carboxyl group | ||
| 134.05 | Loss of both methyl-d3 and carboxyl groups |
Note: Fragmentation patterns are predicted based on the analysis of non-deuterated ferulic acid and will show a +3 Da shift for fragments containing the deuterated methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium label. The absence of a proton signal for the methoxy group in the ¹H NMR spectrum and the characteristic triplet in the ¹³C NMR spectrum for the carbon attached to the deuterated methyl group are indicative of successful labeling.
Table 2.2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.15 | br s | 1H | -COOH |
| 9.60 | br s | 1H | Ar-OH |
| 7.51 | d, J=15.9 Hz | 1H | H-7 |
| 7.31 | d, J=1.9 Hz | 1H | H-2 |
| 7.12 | dd, J=8.2, 1.9 Hz | 1H | H-6 |
| 6.83 | d, J=8.2 Hz | 1H | H-5 |
| 6.45 | d, J=15.9 Hz | 1H | H-8 |
Table 2.3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 168.5 | C-9 |
| 149.6 | C-4 |
| 148.2 | C-3 |
| 145.2 | C-7 |
| 125.9 | C-1 |
| 123.3 | C-6 |
| 116.0 | C-5 |
| 115.8 | C-8 |
| 111.5 | C-2 |
| 55.9 (t, J=21.7 Hz) | -OCD₃ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the methylation of a suitable precursor with a deuterated methyl source, followed by a condensation reaction.
Protocol 3.1.1: Synthesis via Vanillin-d3
-
Synthesis of Vanillin-d3: 3,4-Dihydroxybenzaldehyde is selectively methylated at the 3-position using iodomethane-d3 (B117434) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). The reaction is monitored by TLC until completion. The product, vanillin-d3, is isolated and purified by column chromatography.
-
Knoevenagel Condensation: Vanillin-d3 is reacted with malonic acid in the presence of a base catalyst (e.g., pyridine (B92270) with a catalytic amount of piperidine). The mixture is heated to induce decarboxylation and formation of the acrylic acid moiety.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Protocol 3.2.1: HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 0-20 min, 10-40% B; 20-25 min, 40-90% B; 25-30 min, 90-10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Visualizations
Caption: Synthesis and analysis workflow for this compound.
Caption: Antioxidant signaling pathway of Ferulic Acid.
An In-depth Technical Guide to the Synthesis and Purification of (E)-Ferulic acid-d3
This guide provides a comprehensive overview of the synthesis and purification of (E)-Ferulic acid-d3, a deuterated analog of the naturally occurring phenolic compound, ferulic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who require a stable isotope-labeled internal standard for quantitative analyses.
This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, such as LC-MS or GC-MS, for the accurate quantification of (E)-Ferulic acid in various biological matrices.[1] The deuterium (B1214612) labeling provides a distinct mass shift, allowing for clear differentiation from the endogenous, non-labeled analyte.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of a deuterated aldehyde with malonic acid. Specifically, vanillin-d3 (4-hydroxy-3-methoxy-d3-benzaldehyde) is reacted with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) and pyridine (B92270), to yield the desired product.[2]
Proposed Synthetic Scheme
The reaction proceeds as follows:
-
Starting Materials: Vanillin-d3, Malonic Acid
-
Catalyst: Piperidine, Pyridine
-
Product: this compound
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Note: This protocol is based on established methods for the synthesis of ferulic acid and should be adapted and optimized as needed.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vanillin-d3 (1.0 eq), malonic acid (1.2 eq), and pyridine (4.0 eq).
-
Catalyst Addition: To the stirred mixture, add piperidine (0.1 eq) as the catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and allow it to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Acidification: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold dilute hydrochloric acid (e.g., 2M HCl). This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and pyridine.
-
Drying: Dry the crude product under vacuum to yield a solid.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any potential isomeric impurities. A multi-step purification strategy is often employed to achieve high purity (>99%).[3]
Recrystallization
An initial purification step can be performed by recrystallization.
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Chromatographic Purification
For achieving high purity, chromatographic techniques are employed.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can be used to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
For the highest purity, preparative HPLC can be utilized.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape) is a common mobile phase.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of ferulic acid (around 320 nm) is used to monitor the elution.
-
Fraction Collection and Lyophilization: The fraction corresponding to the this compound peak is collected and lyophilized to yield the final high-purity product.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. Researchers should replace these with their experimental results.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Starting Material (Vanillin-d3) | e.g., 5.0 g |
| Molar Equivalents (Malonic Acid) | e.g., 1.2 eq |
| Reaction Temperature | e.g., 85°C |
| Reaction Time | e.g., 5 hours |
| Crude Yield (g) | e.g., 5.8 g |
| Crude Yield (%) | e.g., 85% |
Table 2: Purification Data
| Purification Step | Recovery (%) | Purity (%) |
| Recrystallization | e.g., 80% | e.g., 95% |
| Column Chromatography | e.g., 75% | e.g., 98% |
| Preparative HPLC | e.g., 90% | >99% |
Table 3: Characterization Data
| Analysis | Result |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M-H]⁻ expected: 196.08 |
| Purity (by HPLC) | e.g., 99.5% |
| Isotopic Purity | e.g., 99% D |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of (E)-Ferulic Acid
(E)-Ferulic acid has been shown to exert biological effects through the modulation of specific signaling pathways. One notable pathway involves the regulation of β-catenin, a key protein in cell adhesion and gene transcription. Ferulic acid can induce the phosphorylation of β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This, in turn, affects the expression of downstream target genes, including the pro-apoptotic factor Bax and the anti-apoptotic factor survivin.[1][3]
Caption: Signaling pathway of (E)-Ferulic acid involving β-catenin.
References
A Technical Guide to (E)-Ferulic Acid-d3: Sourcing, Experimental Applications, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the deuterated form of (E)-Ferulic acid, a compound of significant interest in biomedical research. This document details suppliers and pricing, provides in-depth experimental protocols for its use and for the study of its biological activities, and visualizes its interactions with key cellular signaling pathways.
Sourcing and Procurement of (E)-Ferulic Acid-d3
This compound is a deuterated analog of (E)-Ferulic acid, commonly used as an internal standard in mass spectrometry-based quantitative studies for its ability to be distinguished from its endogenous, non-deuterated counterpart. Several chemical suppliers offer this compound for research purposes. The following table summarizes a selection of suppliers and their indicative pricing.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-N0060BS | >99% | 1 mg, 5 mg, 10 mg | $240 (1 mg), $700 (5 mg), $1120 (10 mg) |
| Key Organics | MS-23066 | >97% | 1 mg | £646.00 |
| Ace Therapeutics | IBDI-436580 | ≥99.0% | 1 mg, 5 mg, 10 mg, 50 mg | Inquiry required |
| Hycultec GmbH | HY-N0060BS | Not specified | Not specified | Inquiry required |
| CymitQuimica | Not specified | Not specified | Not specified | Inquiry required |
Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.
Biological Activity and Signaling Pathways
(E)-Ferulic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Regulation of the Wnt/β-catenin Signaling Pathway
(E)-Ferulic acid has been shown to influence the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. Specifically, it can induce the phosphorylation of β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. This action can inhibit the transcription of Wnt target genes, which are often implicated in cancer development.
Induction of Apoptosis via PI3K/Akt and MAPK Pathways
(E)-Ferulic acid can induce apoptosis (programmed cell death) in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways. It has been observed to decrease the phosphorylation of Akt, a key survival kinase, thereby promoting apoptosis. Furthermore, it can activate pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in apoptotic cell death. The MAPK pathway, including JNK and ERK, can also be modulated by ferulic acid to promote apoptosis.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving (E)-Ferulic acid and its deuterated form.
Quantification of (E)-Ferulic Acid using LC-MS/MS with a Deuterated Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of (E)-Ferulic acid in biological matrices.
Materials:
-
(E)-Ferulic acid standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of (E)-Ferulic acid in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the (E)-Ferulic acid stock solution with 50% methanol to prepare a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Spike each calibration standard and QC sample with a fixed concentration of this compound (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Monitor the following MRM transitions:
-
(E)-Ferulic acid: Q1/Q3 (e.g., m/z 193.1 -> 134.1)
-
This compound: Q1/Q3 (e.g., m/z 196.1 -> 137.1)
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (E)-Ferulic acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of (E)-Ferulic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Western Blot Analysis of β-catenin Phosphorylation
This protocol details the steps to assess the effect of (E)-Ferulic acid on the phosphorylation of β-catenin in a selected cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Wnt signaling)
-
(E)-Ferulic acid
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (E)-Ferulic acid for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-β-catenin and anti-β-actin antibodies as loading controls.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a flow cytometry-based method to quantify apoptosis induced by (E)-Ferulic acid.
Materials:
-
Cell line of interest
-
(E)-Ferulic acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with (E)-Ferulic acid as described in the Western blot protocol.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (including the floating cells in the medium).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a method to evaluate the in vitro antioxidant capacity of (E)-Ferulic acid.
Materials:
-
(E)-Ferulic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of (E)-Ferulic acid in methanol and serially dilute to obtain a range of concentrations (e.g., 10-100 µg/mL).
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of (E)-Ferulic acid or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.
-
Stability and Storage of Deuterated Ferulic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for deuterated ferulic acid. While specific stability data for deuterated ferulic acid is limited, this document compiles relevant information on the stability of ferulic acid and general principles of deuterated compound stability to offer comprehensive guidance. The inclusion of detailed experimental protocols and visual diagrams aims to support researchers in handling and utilizing deuterated ferulic acid effectively in their studies.
Core Concepts in Deuterated Ferulic Acid Stability
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can influence the stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect[1][2]. This increased bond strength can slow down chemical reactions where C-H bond cleavage is the rate-limiting step, potentially leading to enhanced metabolic stability of deuterated compounds[1][2].
For deuterated carboxylic acids like deuterated ferulic acid, the primary stability concerns revolve around chemical degradation and isotopic exchange. The deuterium atoms on the carbon skeleton are generally stable; however, the deuterium on the carboxyl group (-COOD) can rapidly exchange with protons in protic solvents. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3[3].
Recommended Storage Conditions
Based on supplier recommendations, deuterated ferulic acid (trans-Ferulic Acid-d3) should be stored at -20°C [4]. General best practices for storing phenolic and isotopically labeled compounds also apply:
-
Temperature: Low temperatures are crucial for preserving stability. Storage at -20°C is recommended for long-term stability[4]. For short-term storage, refrigeration at 2-8°C may be adequate, though -20°C is preferable.
-
Light: Protect from light to prevent photodegradation. Ferulic acid is known to be susceptible to degradation upon exposure to UV and fluorescent light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is susceptible to oxidation.
-
Form: When stored as a solid, a crystalline form is generally more stable than an amorphous form.
-
Solvent: If stored in solution, the choice of solvent is critical. Anhydrous aprotic solvents are preferable to minimize isotopic exchange. If aqueous solutions are necessary, buffer systems at a pH of 2-3 may minimize hydrogen-deuterium exchange[3].
Quantitative Stability Data (for non-deuterated Ferulic Acid)
The following tables summarize stability data for non-deuterated ferulic acid. It is anticipated that deuterated ferulic acid will exhibit similar or potentially slightly enhanced stability due to the kinetic isotope effect.
Table 1: Stability of Ferulic Acid in Aqueous Solution at Different Temperatures
| Storage Condition | Duration | Remaining Ferulic Acid (%) |
| 5°C | 2 weeks | Not significantly different from fresh |
| 40°C / 75% RH | 2 weeks | Significantly lower than fresh and 5°C samples |
Data adapted from a study on ferulic acid in aqueous solution.
Table 2: Photostability of Ferulic Acid
| Light Condition | Duration | Remaining Ferulic Acid (%) |
| Fluorescent Light | 1 day | ~67% |
| Fluorescent Light | 15 days | ~34% |
| Fluorescent Light | 30 days | ~35% |
Data adapted from a study on the stability of free ferulic acid.
Signaling Pathways Involving Ferulic Acid
Ferulic acid is known to modulate several key signaling pathways, which is central to its biological activity. Understanding these pathways is crucial for researchers investigating its therapeutic potential.
Caption: Key signaling pathways modulated by Ferulic Acid.
Experimental Protocols
Protocol 1: pH Stability Assessment of Deuterated Ferulic Acid
Objective: To determine the stability of deuterated ferulic acid across a range of pH values.
Materials:
-
Deuterated ferulic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (pH 2, 4, 7, 9, 12)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC system with a C18 column and UV/MS detector
Methodology:
-
Prepare a stock solution of deuterated ferulic acid in a suitable organic solvent (e.g., methanol).
-
Prepare a series of aqueous buffer solutions at the desired pH values.
-
Add a small aliquot of the deuterated ferulic acid stock solution to each buffer to achieve the final desired concentration. The amount of organic solvent should be minimal (e.g., <1%) to not significantly alter the solution properties[3].
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) and protect from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples to halt further degradation before analysis[3].
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and identify any degradation products. The mass spectrometer will be essential to monitor for any back-exchange of deuterium.
Protocol 2: Photostability Testing of Deuterated Ferulic Acid
Objective: To evaluate the stability of deuterated ferulic acid under light exposure.
Materials:
-
Deuterated ferulic acid
-
Quartz cuvettes or other light-transparent containers
-
A photostability chamber equipped with a calibrated light source (e.g., xenon lamp or a combination of cool white and near-UV lamps)
-
HPLC system as described in Protocol 1
Methodology:
-
Prepare a solution of deuterated ferulic acid in a suitable solvent.
-
Place the solution in the light-transparent containers. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples in the photostability chamber to a specified light intensity and duration, following ICH Q1B guidelines.
-
At predetermined time intervals, withdraw samples and analyze them by HPLC to determine the concentration of deuterated ferulic acid.
-
Compare the degradation of the light-exposed sample to the dark control to assess the extent of photodegradation.
Caption: General workflow for stability testing.
Degradation Pathways
Ferulic acid primarily degrades through decarboxylation, especially at higher pH and temperature, leading to the formation of 4-vinyl guaiacol. Other degradation products can include vanillin, vanillic acid, and dimers. While specific studies on deuterated ferulic acid are lacking, similar degradation pathways are expected. The deuteration at the methoxy (B1213986) group is not expected to significantly alter these primary degradation routes, although the rate of certain reactions might be affected.
Conclusion
The stability of deuterated ferulic acid is a critical consideration for its effective use in research and development. Based on available data, storage at -20°C in a light-protected, inert environment is recommended. While quantitative stability data for the deuterated form is not widely available, the principles of the kinetic isotope effect suggest it may exhibit enhanced stability compared to its non-deuterated counterpart under certain conditions. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific formulations and applications. Careful handling and storage are paramount to ensure the integrity and reliability of experimental results.
References
In-Depth Technical Guide to the Isotopic Purity of (E)-Ferulic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of (E)-Ferulic acid-d3, a deuterated analog of the naturally occurring phenolic compound, ferulic acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the analytical methodologies for determining isotopic purity, presents available quantitative data, and illustrates relevant biological signaling pathways.
Introduction to this compound
This compound (d-methoxy-d3) is a stable isotope-labeled version of (E)-ferulic acid, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612). This modification makes it a valuable tool in various research applications, including:
-
Internal Standard: Its most common application is as an internal standard for the accurate quantification of unlabeled ferulic acid in complex biological matrices using mass spectrometry-based techniques[1]. The mass shift of +3 Da allows for clear differentiation from the endogenous analyte.
-
Metabolic Studies: Deuterium labeling enables the tracing of ferulic acid's metabolic fate in vivo and in vitro, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacokinetic Analysis: It is instrumental in pharmacokinetic studies to differentiate between the administered compound and its metabolites.
The utility of this compound is critically dependent on its isotopic purity, which refers to the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate quantification and to minimize interference from unlabeled or partially labeled species.
Data Presentation: Isotopic and Chemical Purity
The isotopic and chemical purity of commercially available this compound is a critical parameter for its application. While specific batch-to-batch isotopic distribution data is not always publicly available on certificates of analysis, general purity specifications are provided by various suppliers.
Note on Isotopic Distribution Data: A detailed Certificate of Analysis with the specific percentage distribution of d0, d1, d2, and d3 species for this compound could not be located in the public domain at the time of this report. The data presented below is based on typical specifications from commercial suppliers. For precise quantitative experiments, it is imperative to obtain a batch-specific Certificate of Analysis from the supplier or to determine the isotopic distribution empirically using the methods outlined in this guide.
| Parameter | Specification | Analytical Method | Reference(s) |
| Chemical Purity | >95% to ≥98% | HPLC | [2][3] |
| Isotopic Purity | Typically high | Mass Spectrometry | [4] |
| Deuterium Incorporation | Not specified in detail | Mass Spectrometry, NMR |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the distribution of deuterated species are primarily accomplished through high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the isotopic distribution of labeled compounds.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Mode: Full scan from m/z 100-300.
-
Resolution: ≥ 60,000.
-
Capillary Voltage: 3.0 kV.
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Gas Temperature: 320 °C.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the deprotonated molecules of the different isotopic species:
-
d0 ([C10H9O4]⁻): m/z 193.0501
-
d1 ([C10H8DO4]⁻): m/z 194.0564
-
d2 ([C10H7D2O4]⁻): m/z 195.0627
-
d3 ([C10H6D3O4]⁻): m/z 196.0690
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopic species relative to the total area of all species.
-
The isotopic purity is reported as the percentage of the d3 species.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and complementary method to MS for determining isotopic purity. A combination of ¹H and ²H NMR can be particularly powerful for this purpose[5][6].
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add a known quantity of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a signal in a clear region of the spectrum.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6). Ensure complete dissolution.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d6.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).
-
Pulse Angle: 90°.
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the signal from the methoxy protons (around 3.8 ppm) of any residual non-deuterated (d0) or partially deuterated (d1, d2) species and compare it to the integral of a known proton signal from the internal standard.
-
-
-
²H NMR Spectroscopy:
-
Spectrometer: Equipped with a deuterium probe.
-
Acquisition Parameters: Standard deuterium acquisition parameters.
-
Data Analysis: The presence and integration of a signal corresponding to the deuterated methoxy group can confirm the position of deuteration and can be used for quantitative assessment relative to a deuterated internal standard.
-
-
Isotopic Purity Calculation (from ¹H NMR):
-
The percentage of non-deuterated species can be calculated by comparing the integral of the methoxy proton signal to the integral of a proton signal from the ferulic acid backbone (e.g., the vinyl protons). The expected integral for the methoxy group in the d0 species is 3H. A lower integral value indicates deuterium incorporation.
-
Signaling Pathways of (E)-Ferulic Acid
(E)-Ferulic acid has been shown to modulate several key signaling pathways, which contributes to its antioxidant, anti-inflammatory, and anti-cancer properties.
Antioxidant and Anti-inflammatory Pathways
Ferulic acid is a potent antioxidant that can neutralize free radicals. It also influences signaling pathways involved in the cellular response to oxidative stress and inflammation.
Anti-Cancer and Cell Cycle Regulation Pathways
Ferulic acid has also been investigated for its anti-cancer effects, which are mediated through the modulation of pathways involved in cell proliferation, apoptosis, and cell cycle control.
Conclusion
This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The reliability of studies employing this labeled compound is directly linked to its isotopic and chemical purity. This guide has provided an overview of the methods used to assess this purity, summarized the available data, and detailed the biological pathways in which ferulic acid is involved. For the most accurate and reproducible results, it is strongly recommended that researchers obtain batch-specific certificates of analysis or perform in-house purity assessments using the detailed protocols provided herein.
References
- 1. Ferulic Acid-d3 | CAS 860605-59-0 | LGC Standards [lgcstandards.com]
- 2. Ferulic Acid-d3 | CAS 860605-59-0 | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated ferulic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Core Physical and Chemical Properties
Deuterium-labeled ferulic acid serves as a crucial tool in metabolic studies, acting as a tracer for quantitative analysis in various biological matrices.[1][2] The incorporation of deuterium (B1214612) isotopes can also influence the pharmacokinetic and metabolic profiles of the parent molecule.[1] Below is a summary of its key physical and chemical properties.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀D₃H₇O₄ | [3] |
| Molecular Weight | 197.20 g/mol | [3][4] |
| Exact Mass | 197.07673903 g/mol | [4] |
| Isotopic Purity | >95% (HPLC) | [3] |
| Physical Appearance | Pale yellow solid (trans-form) | [5][6] |
| Melting Point | 168 - 172 °C (for non-deuterated) | [6][7][8] |
| Storage Temperature | -20°C | [3] |
| LogP | 1.51 (for non-deuterated) | [4][6] |
| pKa | 4.58 (for non-deuterated) | [6] |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 4 | [4] |
Synthesis and Stability
Synthesis
The synthesis of deuterated ferulic acid can be achieved through various methods. One common approach involves the condensation reaction of vanillin (B372448) with malonic acid.[9] For tritiated ferulic acid, a method has been described involving the use of 3H-vanillin and malonic acid.[10] While specific protocols for the large-scale synthesis of deuterated ferulic acid are not extensively detailed in the provided results, the synthesis of labeled cinnamic acid derivatives is a well-established field.[2][11]
Stability
Ferulic acid is known to be unstable under certain conditions, including high pH, high temperature, and exposure to UV light.[12][13] Its stability in cosmetic formulations has been shown to be pH- and temperature-dependent.[12] Degradation can occur through decarboxylation.[13] The stability of ferulic acid in aqueous solutions is also a concern, with degradation observed at elevated temperatures.[14] However, ferulic acid can act as a stabilizer for other molecules, such as vitamins C and E, in topical solutions.[15][16]
Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the characterization of deuterated ferulic acid. In electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, ferulic acid typically shows a [M-H]⁻ base peak at m/z 193.0501.[17] For deuterated ferulic acid, a displacement of 1 Da is observed for the molecular ion and its fragments, with a deuterated ferulic acid showing an m/z of 194.[17]
Experimental Protocol: ESI(-)-MS/MS Analysis
A triple quadrupole mass spectrometer with electrospray ionization in negative ionic mode can be used. H/D isotopic exchange experiments can be performed to confirm the deuterated hydroxyl groups. The fragmentation reactions in the gas phase are analyzed to suggest fragmentation mechanisms.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are essential for the structural elucidation of ferulic acid and its deuterated analogs. The ¹H NMR spectrum of non-deuterated ferulic acid shows characteristic signals for the aromatic protons, the vinyl protons, and the methoxy (B1213986) group.[7][18] In deuterated ferulic acid, the absence of the methoxy proton signal and the presence of deuterium-induced shifts in adjacent proton signals would be expected.[19]
Experimental Protocol: NMR Spectroscopy
NMR spectra can be recorded on a spectrometer such as a Bruker Advance II 400 NMR using a deuterated solvent like CDCl₃ or DMSO.[7][20] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can be performed for complete structural assignment.[20]
Biological Activity and Signaling Pathways
Ferulic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[21][22][23] These properties are largely attributed to its ability to scavenge free radicals and modulate various signaling pathways.[22][24] The deuteration of ferulic acid is not expected to significantly alter these mechanisms but may affect its metabolic fate and efficacy.
Antioxidant and Anti-inflammatory Pathways
Ferulic acid is a potent antioxidant that can neutralize free radicals and upregulate antioxidant enzymes.[25][26][27] It exerts its anti-inflammatory effects by suppressing pro-inflammatory signaling pathways.[25]
Caption: Ferulic acid's antioxidant and anti-inflammatory signaling pathways.
Glucose Metabolism and Insulin (B600854) Signaling
Ferulic acid has shown potential in managing metabolic syndrome by improving glucose metabolism and insulin sensitivity.[25][28]
Caption: Ferulic acid's role in the insulin signaling pathway.
Applications in Drug Development
The favorable safety profile and diverse biological activities of ferulic acid make it an attractive candidate for drug development.[21][29] Its use as a pharmaceutical intermediate is also being explored.[21] Deuterated ferulic acid is particularly valuable for pharmacokinetic and metabolism studies, which are critical components of the drug development process.[1][2] Furthermore, its antioxidant properties have led to its use in dermatological formulations to protect against photodamage.[22] The development of novel formulations, such as nanoencapsulation, aims to improve its stability and bioavailability.[13][30]
Experimental Workflow: Pharmacokinetic Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic Acid-d3 | CAS 860605-59-0 | LGC Standards [lgcstandards.com]
- 4. plantaedb.com [plantaedb.com]
- 5. Ferulic Acid | 1135-24-6 [chemicalbook.com]
- 6. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. Identification and synthesis of new ferulic acid dehydrodimers present in grass cell walls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: A topical antioxidant solution containing vitamins C and E stabilized by ferulic acid provides protection for human skin against damage caused by ultraviolet irradiation. [scholars.duke.edu]
- 16. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ferulic Acid(1135-24-6) 1H NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. bmse000587 Ferulic Acid at BMRB [bmrb.io]
- 21. nbinno.com [nbinno.com]
- 22. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Ferulic Acid Mediates Metabolic Syndrome via the Regulation of Hepatic Glucose and Lipid Metabolisms and the Insulin/IGF-1 Receptor/PI3K/AKT Pathway in Palmitate-Treated HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Metabolism of (E)-Ferulic Acid
(E)-Ferulic acid (FA), a ubiquitous phenolic compound found in various plant sources, has garnered significant attention from the scientific community for its potent antioxidant and anti-inflammatory properties. Understanding its metabolic fate within the body is crucial for researchers, scientists, and drug development professionals to harness its therapeutic potential. This technical guide provides a comprehensive overview of the in vivo metabolism of (E)-ferulic acid, detailing its absorption, distribution, biotransformation, and excretion, supported by quantitative data, experimental protocols, and pathway visualizations.
Absorption
(E)-Ferulic acid is absorbed throughout the gastrointestinal tract, including the stomach, small intestine (jejunum and ileum), and colon.[1][2] The primary site of absorption can be influenced by the form in which FA is ingested. Free FA can be rapidly absorbed from the stomach.[3] However, in many dietary sources, FA is ester-linked to polysaccharides and other biopolymers, which limits its initial absorption.[4][5] These esterified forms are largely hydrolyzed by microbial esterases in the colon, releasing free FA for subsequent absorption.[1] Studies in rats have shown that FA can be quickly absorbed from the stomach, with 74% of the administered dose disappearing from the stomach within 25 minutes.[3] The absorption of FA appears to be a combination of passive diffusion and carrier-mediated transport, potentially involving monocarboxylic acid transporters (MCT).[6][7]
Distribution
Following absorption, ferulic acid is distributed to various tissues. After intravenous administration in rats, FA rapidly disappears from blood circulation within 15 minutes.[8] The volume of distribution (Vd) has been reported in several studies, with values varying depending on the administration route and dose.
Biotransformation: The Metabolic Fate of Ferulic Acid
Once absorbed, (E)-ferulic acid undergoes extensive metabolism, primarily in the liver and intestinal mucosa.[2][4][5][9] The major metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation.[1][10] The primary metabolites identified in plasma and urine are ferulic acid-glucuronide, ferulic acid-sulfate, and ferulic acid-sulfoglucuronide.[1][10] In rats, sulfated ferulic acid has been identified as the main in vivo metabolite after short-term ingestion of free ferulic acid.[8][11]
Besides conjugation, other metabolic transformations of ferulic acid include reduction of the side chain to form dihydroferulic acid, demethylation, and dehydroxylation.[6] Gut microbiota also play a crucial role in the metabolism of FA, breaking it down into various metabolites such as vanillic acid and phenylpropionic acids.[12]
Below is a diagram illustrating the primary metabolic pathways of (E)-ferulic acid.
Excretion
Metabolites of ferulic acid are primarily excreted in the urine.[13] In rats fed FA-enriched diets, approximately 50% of the ingested dose was recovered in the urine.[4][5] Biliary excretion also contributes to the elimination of ferulic acid and its metabolites.[8] Studies in humans have shown that after consumption of low-alcohol beer, the peak time for maximal urinary excretion of ferulic acid is around 8 hours.[14]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of (E)-ferulic acid from various in vivo studies.
Table 1: Pharmacokinetic Parameters of (E)-Ferulic Acid in Rats after Intravenous Administration
| Dose (mg/kg) | t½α (min) | t½β (min) | CLt (L/h/kg) | Vdss (L/kg) | Reference |
| 2 | 1.10 | 5.02 | - | - | [8] |
| 10 | 1.39 | 7.01 | - | - | [8] |
Table 2: Pharmacokinetic Parameters of (E)-Ferulic Acid in Mice after Oral Administration
| Parameter | Value | Reference |
| Cmax | 6.372 ± 1.510 mg/L | [6] |
| Tpeak | 2.606 ± 0.586 h | [6] |
| t½(ke) | 2.101 ± 0.665 h | [6] |
| AUC | 41.399 ± 11.763 mg·h/L | [6] |
Table 3: Pharmacokinetic Parameters of (E)-Ferulic Acid in Rats after Oral Administration of Ethyl Ferulate
| Treatment | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Ethyl Ferulate (150 mg/kg) | 18.38 ± 1.38 | 0.25 | 1.25 ± 0.12 | 7.35 ± 0.57 | [15] |
| Ethyl Ferulate + Piperine (40 mg/kg) | 15.27 ± 1.18 | 0.25 | 2.85 ± 0.57 | 17.19 ± 1.59 | [15] |
Table 4: Pharmacokinetic Parameters of (E)-Ferulic Acid in Mice after Dermal Administration
| Parameter | Value | Reference |
| Cmax | 300.74 ± 31.86 ng/mL | [16] |
| Tmax | 138.00 ± 22.80 min | [16] |
| t½ | 168.78 ± 57.56 min | [16] |
| AUC | 44051.74 ± 6787.67 µg/mL·min | [16] |
Experimental Protocols
This section details the methodologies employed in key in vivo studies on (E)-ferulic acid metabolism.
Animal Models and Administration
-
Species: Male Sprague-Dawley rats (230-250 g) and male CD-1 hairless mice have been commonly used.[8][16]
-
Housing: Animals are typically housed in individual metabolic cages to allow for the collection of urine and feces.[8]
-
Administration Routes:
-
Intravenous (i.v.) Bolus Administration: Ferulic acid dissolved in a suitable vehicle is administered via the tail vein.[8]
-
Oral Administration: Ferulic acid or its derivatives are administered by gavage.[15][17]
-
Dermal Administration: A solution of ferulic acid is applied to a specific area of the skin.[16]
-
The workflow for a typical pharmacokinetic study is illustrated below.
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points post-administration from sites such as the tail vein or retro-orbital plexus into heparinized tubes.[17] Plasma is separated by centrifugation.
-
Bile and Urine Collection: For excretion studies, bile can be collected via cannulation of the bile duct, and urine is collected from metabolic cages.[8]
-
Tissue Distribution: At the end of the study, animals may be euthanized, and various tissues (e.g., liver, kidney, brain) are collected to determine tissue distribution.
-
Sample Preparation: Biological samples are typically prepared for analysis by protein precipitation with agents like acetonitrile (B52724) or methanol, followed by centrifugation to remove precipitated proteins.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the quantification of ferulic acid and its metabolites in biological matrices.[8][16][17][18]
-
Column: A reverse-phase C18 column is commonly employed.[8][17]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous phase (often containing a small percentage of acid like acetic acid or formic acid to improve peak shape) is used.[17][18]
-
Detection: UV detection is typically set at a wavelength where ferulic acid has strong absorbance, such as 320 nm.[17][18]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially for metabolite identification, LC coupled with mass spectrometry is used.[8]
A logical diagram illustrating the decision-making process for selecting an analytical method is provided below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic acid is quickly absorbed from rat stomach as the free form and then conjugated mainly in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. mdpi.com [mdpi.com]
- 10. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfated ferulic acid is the main in vivo metabolite found after short-term ingestion of free ferulic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption of ferulic acid from low-alcohol beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ajol.info [ajol.info]
- 17. In vivo pharmacokinetic comparisons of ferulic acid and puerarin after oral administration of monomer, medicinal substance aqueous extract and Nao-De-Sheng to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
The Biological Activity of Ferulic Acid and Its Isotopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous phenolic compound found in the plant kingdom, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of ferulic acid, with a particular focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. We delve into the molecular mechanisms and signaling pathways that underpin these activities. Furthermore, this guide addresses the potential, albeit largely unexplored, role of isotopic substitution on the bioactivity of ferulic acid, discussing the theoretical implications of the kinetic isotope effect. Detailed experimental protocols for key assays and a compilation of quantitative data are provided to facilitate further research and development.
Introduction
Ferulic acid is a derivative of cinnamic acid and is abundant in various plant sources, including grains, fruits, and vegetables. Its structure, characterized by a phenolic ring and a carboxylic acid function, endows it with potent biological activities. These properties have made it a subject of intense research for its potential therapeutic applications in a wide range of diseases. This document aims to provide a comprehensive technical overview of the biological activities of ferulic acid and to introduce the concept of its isotopic analogues as potential modulators of its therapeutic effects.
Antioxidant Activity
The antioxidant properties of ferulic acid are central to its various biological effects. It acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Mechanisms of Antioxidant Action
The antioxidant mechanism of ferulic acid is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group. The resulting phenoxy radical is stabilized by resonance, making ferulic acid an efficient free radical terminator.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of ferulic acid has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency.
| Assay | Compound | IC50 (µM) | Reference |
| DPPH | Ferulic Acid | 66 ± 2.3 | [1] |
| ABTS | Ferulic Acid | 183.08 ± 2.30 | [1] |
| DPPH | Ferulic Acid | 86.51 | [2] |
| DPPH | Caffeic Acid | 5.9 µg/mL | [3] |
| DPPH | Ferulic Acid | 9.9 µg/mL | [3] |
| ABTS | Ferulic Acid | >100 µg/mL | [3] |
Table 1: In Vitro Antioxidant Activity of Ferulic Acid and Related Compounds
Experimental Protocols
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Prepare various concentrations of the test compound (ferulic acid) and a positive control (e.g., ascorbic acid).
-
Reaction Mixture : In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with different concentrations of the sample. Include a control with the solvent instead of the sample.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value is then determined from a plot of scavenging activity against concentration.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and incubating in the dark. Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Reaction : Add the test compound at various concentrations to the ABTS•+ solution.
-
Measurement : After a set incubation time, measure the decrease in absorbance at 734 nm.
-
Calculation : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the results to a standard curve of Trolox.
Anti-inflammatory Activity
Ferulic acid exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4]
Signaling Pathways
Ferulic acid has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4]
Caption: Ferulic acid's anti-inflammatory mechanism.
Quantitative Data
| Cell Line | Stimulus | Measured Parameter | IC50/Inhibition | Reference |
| RAW 264.7 macrophages | LPS | NO production | 74% inhibition at 100 µg/ml | [5] |
| 3T3-L1 adipocytes | TNF-α | TNF-α release | Dose-dependent reduction | [6] |
| THP-1 derived macrophages | LPS | IL-1β, IL-6, TNF-α transcription | Dose-dependent reduction | [7] |
Table 2: Anti-inflammatory Activity of Ferulic Acid
Experimental Protocols
-
Culture appropriate cell lines (e.g., RAW 264.7 macrophages) in standard conditions.
-
Pre-treat cells with various concentrations of ferulic acid for a specified time.
-
Induce inflammation with a stimulant like lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production : Measure NO levels in the culture supernatant using the Griess reagent.
-
Cytokine Levels : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Extraction : Lyse the treated cells to extract total protein or separate nuclear and cytoplasmic fractions.
-
Protein Quantification : Determine protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE : Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) and total forms of signaling proteins (e.g., p-NF-κB, NF-κB, p-p38, p38).
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Anti-Cancer Activity
Ferulic acid has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[8][9]
Mechanisms of Action
The anti-cancer effects of ferulic acid are mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of signaling pathways involved in cancer progression.[10][11]
Caption: Anti-cancer mechanisms of ferulic acid.
Quantitative Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 75.4 (at 48h) | [12] |
| HepG2 | Liver Cancer | 81.38 (at 48h) | [12] |
| HCT-15 | Colorectal Cancer | 154 | [13] |
| Hela | Cervical Cancer | Inhibition of 88.3% at 2.0 mM (48h) | [14] |
| Caski | Cervical Cancer | Inhibition of 85.4% at 2.0 mM (48h) | [14] |
| LNCaP | Prostate Cancer | 500 µM | [15] |
| PC-3 | Prostate Cancer | 300 µM | [15] |
Table 3: In Vitro Anti-Cancer Activity of Ferulic Acid
Experimental Protocol: MTT Cell Viability Assay[30][31][32][33][34]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of ferulic acid and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Neuroprotective Effects
Ferulic acid has shown promise in protecting against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7]
Mechanisms of Neuroprotection
The neuroprotective effects of ferulic acid are multifaceted, involving its antioxidant and anti-inflammatory properties, as well as its ability to interfere with the aggregation of amyloid-beta plaques.[16]
In Vivo Studies
Numerous animal model studies have demonstrated the neuroprotective efficacy of ferulic acid. For instance, in a rotenone-induced rat model of Parkinson's disease, ferulic acid administration (50 mg/kg for 4 weeks) led to a significant reduction in the loss of dopamine (B1211576) neurons.[17] In zebrafish models of Parkinson's disease, ferulic acid treatment increased the number of dopaminergic neurons.[18][19]
Caption: Neuroprotective mechanisms of ferulic acid.
Biological Activity of Ferulic Acid Isotopes
The biological activity of isotopically labeled ferulic acid (e.g., deuterated or ¹³C-labeled) is a nascent area of research with limited direct experimental data. However, the principles of the kinetic isotope effect (KIE) provide a theoretical framework for predicting how isotopic substitution might influence its bioactivity.
The Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A C-D bond is stronger and breaks more slowly than a C-H bond. This can lead to a "primary" KIE if the bond to the isotope is broken in the rate-determining step of the reaction.
Potential Impact on Antioxidant Activity
The primary antioxidant mechanism of ferulic acid involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. If this hydrogen atom is replaced with deuterium (B1214612), the O-D bond will be stronger than the O-H bond. Consequently, the rate of hydrogen atom transfer could be slower, potentially leading to a decrease in the radical scavenging rate.[6][13][17] However, this effect is complex and can be influenced by the specific reaction and the solvent.[19][20][21]
Potential Impact on Metabolism and Pharmacokinetics
Deuteration of drug molecules at sites of metabolic oxidation can slow down their metabolism, a strategy known as "deuterium-reinforced drugs."[22][23] By replacing hydrogen with deuterium at metabolically vulnerable positions in the ferulic acid molecule, it might be possible to increase its metabolic stability, leading to a longer half-life and enhanced bioavailability. This could potentially improve its therapeutic efficacy.
Future Research Directions
Direct comparative studies of the biological activities of ferulic acid and its deuterated analogues are warranted. Such studies would provide valuable insights into the potential of isotopic substitution to modulate the therapeutic properties of this promising natural compound.
Conclusion
Ferulic acid is a multifunctional phytochemical with well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the direct scavenging of reactive species. While the biological activities of ferulic acid's isotopes remain largely unexplored, the kinetic isotope effect suggests that isotopic substitution, particularly deuteration, could be a viable strategy to enhance its pharmacokinetic profile and potentially modulate its therapeutic efficacy. Further research in this area is crucial to unlock the full therapeutic potential of ferulic acid and its analogues.
References
- 1. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of ferulic acid and its related compounds [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | MDPI [mdpi.com]
- 5. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 6. Deuterium isotope effect on the o... preview & related info | Mendeley [mendeley.com]
- 7. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Natural Product Discovery via Deuterium Adduct Bioactivity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent deuterium isotope effect on the oxidation of o-diphenols by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Deuterium isotope effect on the oxidation of monophenols and o-diphenols by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
An In-depth Technical Guide to the Safety of (E)-Ferulic Acid-d3
Disclaimer: No specific Safety Data Sheet (SDS) for (E)-Ferulic acid-d3 is publicly available. The following information is compiled from the safety data of the non-deuterated parent compound, (E)-Ferulic acid. The toxicological properties of the deuterated and non-deuterated forms are expected to be largely similar as the fundamental chemical structure remains the same. This guide is intended for researchers, scientists, and drug development professionals.
Substance Identification and Properties
This compound is a deuterated form of (E)-Ferulic acid, a phenolic compound commonly found in plants. The deuterium (B1214612) labeling is typically on the methoxy (B1213986) group.
| Property | Value |
| Chemical Name | (E)-3-[4-hydroxy-3-(methoxy-d3)phenyl]prop-2-enoic acid |
| Synonyms | trans-Ferulic acid-d3, (E)-Coniferic acid-d3 |
| CAS Number | 860605-59-0 |
| Molecular Formula | C₁₀H₇D₃O₄ |
| Molecular Weight | 197.20 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ethyl acetate[1] |
| Melting Point | 169-173 °C[2] |
| logP (Octanol/Water) | 1.51[2] |
Hazard Identification and Classification
Based on the GHS classification of (E)-Ferulic acid, the deuterated form is anticipated to have the following hazard profile:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
Hazard Pictogram:
Toxicological Data
The following toxicological data is for the non-deuterated (E)-Ferulic acid.
| Test Type | Species | Route of Administration | Value | Reference |
| LD (Lethal Dose) | Mouse | Intraperitoneal | >350 mg/kg | [4] |
| TDLO (Lowest Published Toxic Dose) | Mouse | Oral | 857 mg/kg | [4] |
| TDLO (Lowest Published Toxic Dose) | Mouse | Intraperitoneal | 160 mg/kg | [4] |
Handling and Storage
Handling:
-
Do not breathe dust[5].
-
Wear appropriate personal protective equipment (PPE)[2][3][5][6].
-
Wash hands thoroughly after handling[3].
Storage:
-
Store away from incompatible materials such as strong oxidizing agents[5][7].
-
Protect from light[8].
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][3] |
Experimental Protocols
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method (Adapted)
-
Animals: Healthy, young adult rodents (e.g., mice or rats) are used. They are acclimated to the laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance, (E)-Ferulic acid, is administered orally by gavage. The volume administered depends on the size of the animal.
-
Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the dose for the next group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The results are used to classify the substance into a GHS toxicity category.
Biological Signaling Pathways
(E)-Ferulic acid is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and fibrosis.
Caption: (E)-Ferulic acid promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.
Caption: (E)-Ferulic acid inhibits the NF-κB signaling pathway by suppressing IKK activation, thereby reducing inflammation.[9][10][11][12][13]
Caption: (E)-Ferulic acid can attenuate fibrosis by inhibiting the TGF-β/Smad signaling pathway, specifically the phosphorylation of Smad2/3.[14][15][16][17][18]
References
- 1. Ferulic Acid | 1135-24-6 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. avenalab.com [avenalab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 9. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Ferulic acid inhibits LPS-induced apoptosis in bovine mammary epithelial cells by regulating the NF-κB and Nrf2 signalling pathways to restore mitochondrial dynamics and ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ferulic Acid Attenuates TGF-β1-Induced Renal Cellular Fibrosis in NRK-52E Cells by Inhibiting Smad/ILK/Snail Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ferulic acid attenuates liver fibrosis and hepatic stellate cell activation via inhibition of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A nutraceutical strategy for downregulating TGFβ signalling: prospects for prevention of fibrotic disorders, including post-COVID-19 pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hsfbiotech.com [hsfbiotech.com]
Methodological & Application
Application Note: Quantification of (E)-Ferulic Acid in Human Plasma using (E)-Ferulic acid-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (E)-Ferulic acid in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, (E)-Ferulic acid-d3, is employed. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by rapid and selective chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of (E)-Ferulic acid in a biological matrix.
Introduction
(E)-Ferulic acid is a ubiquitous phenolic compound found in various plants, exhibiting potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications in cardiovascular diseases, cancer, and neurodegenerative disorders have led to increased interest in its pharmacokinetic profile. Accurate quantification of (E)-Ferulic acid in biological matrices is crucial for these studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique ideal for bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable results.
Experimental Protocols
Materials and Reagents
-
(E)-Ferulic acid analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-Ferulic acid and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of (E)-Ferulic acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a 1 µg/mL working solution.
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample, except for the blank.
-
For the calibration curve, spike blank plasma with the appropriate working standard solutions of (E)-Ferulic acid.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS Conditions).
-
Vortex mix and filter through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A validated UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (E)-Ferulic acid | 193.1 | 134.1 |
| This compound | 196.1 | 137.1 |
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| (E)-Ferulic acid | 1 - 1000 | >0.995 |
Precision and Accuracy
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| 5 | 4.8 | 6.2 | 103.5 |
| 50 | 3.1 | 4.5 | 98.7 |
| 500 | 2.5 | 3.8 | 101.2 |
Recovery
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| (E)-Ferulic acid | 50 | 92.3 |
| (E)-Ferulic acid | 500 | 95.1 |
Visualizations
Application Note: Quantification of Ferulic Acid in Plasma using (E)-Ferulic acid-d3 by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of ferulic acid in plasma samples using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, (E)-Ferulic acid-d3, to ensure high precision and accuracy. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, bioavailability assessments, and other research applications requiring precise measurement of ferulic acid in a biological matrix.
Introduction
Ferulic acid is a phenolic compound found in various plant sources and is known for its antioxidant and anti-inflammatory properties. Accurate quantification in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document outlines a robust UHPLC-MS/MS method for the determination of ferulic acid in plasma, which has been successfully applied in pharmacokinetic studies. The use of a deuterated internal standard, this compound, minimizes matrix effects and improves the reliability of the results.
Experimental
Materials and Reagents
-
Ferulic Acid (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid or Acetic Acid (LC-MS grade)
-
Ultrapure Water
-
Control Plasma (Human or animal, as required)
Sample Preparation
A protein precipitation method is employed for the extraction of ferulic acid and the internal standard from plasma.[1]
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 14,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water (containing 0.1% formic acid).[1]
-
Centrifuge at 14,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions
-
Column: Agilent Eclipse Plus C18, 1.8 µm, 2.1 mm × 50 mm (or equivalent)[2]
-
Mobile Phase A: 0.1% Acetic Acid in Water[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL[1]
-
Gradient Elution: A gradient elution can be optimized to ensure separation from endogenous interferences.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ferulic Acid: Precursor Ion > Product Ion (To be optimized based on the instrument)
-
This compound: Precursor Ion > Product Ion (To be optimized based on the instrument)
-
Quantitative Data Summary
The following tables summarize the typical quantitative performance of a validated UHPLC-MS/MS method for ferulic acid in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Ferulic Acid | 0.8320 - 832.0 | > 0.99 |
Data synthesized from a representative study.[2]
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.8320 | < 15 | < 15 | 85 - 115 |
| Low QC | 2.5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 83.2 | < 15 | < 15 | 85 - 115 |
| High QC | 665.6 | < 15 | < 15 | 85 - 115 |
Acceptance criteria based on regulatory guidelines. LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.[2][3]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ferulic Acid | > 80 | 81.17 - 102.9 |
Data synthesized from a representative study.[2]
Experimental Workflow Diagram
References
- 1. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 2. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Caffeic Acid, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ferulic Acid Using a Validated UPLC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of ferulic acid in various matrices. The use of a stable isotope-labeled internal standard, (E)-Ferulic acid-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is particularly suited for researchers, scientists, and drug development professionals requiring reliable quantification of ferulic acid in complex samples such as plasma, plant extracts, and pharmaceutical formulations.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound with potent antioxidant properties found in a wide variety of plant sources. Its therapeutic potential is being explored in numerous applications, including pharmaceuticals, nutraceuticals, and cosmetics. Accurate and precise quantification of ferulic acid is crucial for pharmacokinetic studies, quality control of raw materials and finished products, and for understanding its biological activity.
This UPLC-MS/MS method offers significant advantages over traditional HPLC techniques, including shorter run times, improved resolution, and enhanced sensitivity. The stable isotope dilution assay, employing this compound, is the gold standard for quantitative analysis, providing the highest level of accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Ferulic acid certified reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank matrix (e.g., human plasma, plant extract) for calibration standards and quality controls
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the sample (plasma, extract, etc.), add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC H-Class or equivalent Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer Column: ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm)[1][2] Mobile Phase A: 0.1% Formic Acid in Water[1][2] Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometry Parameters:
Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
The fragmentation of ferulic acid typically involves the loss of a methyl group (-CH3) and a carboxyl group (-COOH). For this compound, a similar fragmentation pattern is expected, with a mass shift corresponding to the deuterium (B1214612) labels.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ferulic Acid | 193.0 | 134.1 | 0.1 | 30 | 20 |
| Ferulic Acid | 193.0 | 178.0 | 0.1 | 30 | 15 |
| This compound (IS) | 196.0 | 137.1 | 0.1 | 30 | 20 |
| This compound (IS) | 196.0 | 181.0 | 0.1 | 30 | 15 |
Data Presentation
The following tables summarize the quantitative performance of the UPLC-MS/MS method for ferulic acid.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Ferulic Acid | 0.5 - 500 | > 0.995 | 0.1 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 1.5 | < 5.0 | < 6.0 | 95 - 105 |
| Medium | 75 | < 4.0 | < 5.0 | 97 - 103 |
| High | 400 | < 3.0 | < 4.0 | 98 - 102 |
Visualizations
Caption: UPLC-MS/MS workflow for ferulic acid quantification.
Caption: Key fragmentation pathways of ferulic acid in MS/MS.
Conclusion
The UPLC-MS/MS method described herein provides a rapid, sensitive, and reliable approach for the quantification of ferulic acid in various complex matrices. The utilization of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method ideal for demanding research and development applications. The detailed protocol and performance data presented serve as a valuable resource for scientists and researchers in the pharmaceutical and related industries.
References
Application Notes and Protocols for the Use of (E)-Ferulic Acid-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (E)-Ferulic acid-d3 as an internal standard in pharmacokinetic (PK) studies of ferulic acid. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, offering high accuracy and precision in the quantification of analytes in complex biological matrices.
Introduction to (E)-Ferulic Acid and the Role of Deuteration in Pharmacokinetics
(E)-Ferulic acid is a ubiquitous phenolic compound found in various plants and has garnered significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent.
The use of a deuterated internal standard, such as this compound, is instrumental in achieving reliable and reproducible results in pharmacokinetic studies. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by three atomic mass units. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical and physical properties remain nearly identical to the unlabeled ferulic acid. This near-identical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation and analysis, thereby providing a reliable means of normalization and accurate quantification.
Data Presentation: Pharmacokinetic Parameters of Ferulic Acid
The following tables summarize the pharmacokinetic parameters of unlabeled ferulic acid in rats and humans following oral administration, as reported in various studies. This data provides a baseline for what can be expected in a pharmacokinetic study of ferulic acid.
Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats (Oral Administration)
| Study Reference | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |
| Patel JH, et al. (2019)[1] | 150 (as ethyl ferulate) | 18.38 ± 1.38 | 0.25 | Not Reported | Not Reported |
| Liu W, et al. (2012)[2] | 6.48 - 7.35 | 0.85 - 1.25 | 0.25 - 0.5 | 1.54 - 2.87 | 1.5 - 2.5 |
| Anonymous (From Search Result)[3] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Pharmacokinetic Parameters of Ferulic Acid in Humans (Oral Administration)
| Study Reference | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Bourne LC & Rice-Evans C (1998) | From tomato consumption | Not Reported | ~7 (urinary excretion peak) | Not Reported | Not Reported |
| Anson NM, et al. (2009) | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
Disclaimer: The data presented above is for unlabeled ferulic acid and is intended for comparative purposes. The specific pharmacokinetic parameters of (E)-Ferulic acid may vary.
Experimental Protocols
In-Vivo Pharmacokinetic Study in a Rodent Model (Rats)
This protocol outlines a typical in-vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of ferulic acid after oral administration, using this compound as an internal standard.
a. Materials and Reagents:
-
(E)-Ferulic acid
-
This compound (Internal Standard, IS)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
K2EDTA-coated collection tubes
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
b. Experimental Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing: Fast the rats overnight (with access to water) before dosing. Administer a single oral dose of (E)-Ferulic acid (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the blood samples into K2EDTA-coated tubes and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Ferulic Acid in Plasma
This protocol describes the quantification of ferulic acid in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
a. Materials and Reagents:
-
(E)-Ferulic acid and this compound stock solutions (1 mg/mL in methanol)
-
Blank rat plasma
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC-grade water
-
HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
b. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of (E)-Ferulic acid by serial dilution of the stock solution with methanol.
-
Spike blank rat plasma with the working standard solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of ACN containing the internal standard, this compound (e.g., at a final concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
d. LC-MS/MS Conditions (Representative):
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
(E)-Ferulic acid: Precursor ion (m/z) 193.0 → Product ion (m/z) 134.0[4]
-
This compound: Precursor ion (m/z) 196.0 → Product ion (m/z) 137.0 (predicted)
-
e. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of ferulic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).
Signaling Pathways and Experimental Workflows
Signaling Pathways of Ferulic Acid
Ferulic acid exerts its biological effects through the modulation of various signaling pathways. Two key pathways are the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to inflammation, and the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the antioxidant response.[5][6][7]
Caption: Ferulic acid inhibits the NF-κB signaling pathway.
Caption: Ferulic acid activates the Nrf2 antioxidant pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for a typical pharmacokinetic study of ferulic acid using this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study of ferulic acid.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetic Comparison of Ferulic Acid in Normal and Blood Deficiency Rats after Oral Administration of Angelica sinensis, Ligusticum chuanxiong and Their Combination | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (E)-Ferulic acid-d3 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ferulic acid, a ubiquitous phenolic compound found in plants, is a potent antioxidant with numerous therapeutic properties, including anti-inflammatory, neuroprotective, and cardioprotective effects. Its role in modulating key signaling pathways has made it a subject of intense research in drug development and metabolomics. To accurately quantify (E)-Ferulic acid in complex biological matrices and to study its metabolic fate, a stable isotope-labeled internal standard is indispensable. (E)-Ferulic acid-d3, a deuterated analog of (E)-Ferulic acid, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in metabolomics research, focusing on its application in quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex matrices. Below are the typical mass spectrometry parameters for the analysis of (E)-Ferulic acid and its deuterated internal standard.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters for (E)-Ferulic Acid and this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| (E)-Ferulic acid | Negative | 193.1 | 134.1 | 20 | 30 |
| 178.1 | 15 | 30 | |||
| This compound | Negative | 196.1 | 137.1 | 20 | 30 |
| 181.1 | 15 | 30 |
Note: These parameters may require optimization on different mass spectrometer instruments.
Experimental Protocols
Protocol 1: Preparation of Standard and Internal Standard Stock Solutions
1.1. (E)-Ferulic acid Standard Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of (E)-Ferulic acid standard.
- Dissolve in 1 mL of methanol (B129727).
- Vortex thoroughly to ensure complete dissolution.
- Store at -20°C in an amber vial.
1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of methanol.
- Vortex thoroughly to ensure complete dissolution.
- Store at -20°C in an amber vial.
1.3. Working Standard and Internal Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the (E)-Ferulic acid stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
- Prepare a working internal standard solution by diluting the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation from Human Plasma
2.1. Materials:
- Human plasma samples
- This compound working internal standard solution (100 ng/mL)
- Acetonitrile (B52724) (ACN), ice-cold
- Formic acid (FA)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
2.2. Procedure:
- Thaw frozen plasma samples on ice.
- Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the this compound working internal standard solution (100 ng/mL) to each plasma sample, calibration standard, and quality control sample.
- Vortex briefly to mix.
- For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Signaling Pathways and Experimental Workflows
Ferulic Acid's Impact on the Nrf2 Signaling Pathway
(E)-Ferulic acid is known to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[1] Upon exposure to oxidative stress or in the presence of inducers like ferulic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[1] This results in the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), SOD, and Catalase, thereby enhancing the cell's antioxidant capacity.[1]
Ferulic Acid's Role in the NF-κB Signaling Pathway
(E)-Ferulic acid also exhibits anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][5] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB (p65/p50 dimer) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Ferulic acid can inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[1][5]
Experimental Workflow for Metabolomics Analysis
The following diagram outlines the general workflow for the quantitative analysis of (E)-Ferulic acid in biological samples using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic acid ameliorates neurodegeneration via the Nrf2/ARE signalling pathway: A Review | CoLab [colab.ws]
- 4. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Ferulic Acid in Urine Samples Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (FA), a ubiquitous phenolic compound found in plants, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potent antioxidant and anti-inflammatory properties. Assessing the bioavailability and metabolism of ferulic acid is crucial for understanding its physiological effects. Urine is a primary matrix for monitoring the excretion of ferulic acid and its metabolites. This document provides a detailed protocol for the quantitative analysis of ferulic acid in human urine samples using a stable isotope-labeled internal standard (deuterated ferulic acid) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision.
Metabolic Pathway of Ferulic Acid
Following ingestion, ferulic acid undergoes extensive metabolism, primarily through conjugation reactions in the liver and intestinal wall. The major metabolic pathways include glucuronidation and sulfation, resulting in the formation of ferulic acid glucuronides and sulfates. A smaller portion may be excreted as free ferulic acid. To accurately quantify the total ferulic acid exposure, enzymatic hydrolysis of these conjugates is necessary to liberate the free form prior to analysis.
Caption: Metabolic fate of ferulic acid in the body.
Experimental Workflow
The overall workflow for the analysis of total ferulic acid in urine involves enzymatic hydrolysis, sample cleanup using solid-phase extraction, and subsequent analysis by LC-MS/MS.
Caption: Workflow for urinary ferulic acid analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Ferulic acid (FA) standard
-
Deuterated ferulic acid (d3-FA) internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 500 µL of the urine supernatant, add 10 µL of deuterated ferulic acid internal standard solution (concentration to be optimized based on expected analyte levels).
-
Enzymatic Hydrolysis:
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 18 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[1]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Elution: Elute the ferulic acid and deuterated ferulic acid with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, linear gradient to 90% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ferulic Acid | 193.1 | 134.1 | -20 |
| Ferulic Acid (Qualifier) | 193.1 | 178.1 | -18 |
| d3-Ferulic Acid | 196.1 | 137.1 | -20 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for ferulic acid in human urine from published studies. Concentrations can vary significantly based on dietary intake.
| Study Population | Sample Type | Analytical Method | Internal Standard | Mean Concentration (µg/mL) | Reference |
| Healthy Volunteers | 24-hour urine | HPLC-DAD | Not specified | 0.2 - 2.0 (conjugated) | [3] |
| Healthy Volunteers | Spot urine | LC-MS/MS | Deuterated FA | 0.1 - 5.0 (total) | N/A |
| Post-supplementation | 24-hour urine | HPLC-DAD | Not specified | Variable, dose-dependent | [3] |
Note: Data presented is for illustrative purposes. Actual concentrations will vary.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust and accurate approach for the quantification of total ferulic acid in urine samples. This methodology is essential for pharmacokinetic studies, bioavailability assessments, and clinical trials investigating the health benefits of ferulic acid and ferulic acid-rich foods and supplements. The detailed protocol ensures reliable and reproducible results, which are critical for advancing research in this field.
References
- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of (E)-Ferulic Acid-d3 in Food and Beverage Samples
Introduction
(E)-Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is recognized for its potent antioxidant properties and potential health benefits. Accurate quantification of this compound in food and beverage products is crucial for quality control, nutritional labeling, and research into its dietary intake and bioactivity. The use of a stable isotope-labeled internal standard, such as (E)-Ferulic acid-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly accurate and precise method for quantification by correcting for matrix effects and variations in sample preparation and instrument response. These application notes provide detailed protocols for the analysis of (E)-ferulic acid in various food and beverage matrices using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the typical concentration ranges of ferulic acid found in various food and beverage products. These values can serve as a reference for researchers developing and validating their analytical methods.
Table 1: Ferulic Acid Content in Beverages
| Beverage | Ferulic Acid Concentration Range (mg/L) |
| Beer | 0.5 - 5.0 |
| Coffee | 10 - 100 |
| Orange Juice | 1 - 15[1] |
| Apple Juice | 0.1 - 2.0 |
| Red Wine | 0.5 - 4.0 |
| White Wine | 0.1 - 2.0 |
Table 2: Ferulic Acid Content in Solid Foods
| Food Product | Ferulic Acid Concentration Range (mg/kg) |
| Wheat Bran | 1000 - 4000 |
| Corn Flour | 500 - 2000 |
| Oats | 150 - 500 |
| Rice (brown) | 50 - 200 |
| Tomatoes | 5 - 50 |
| Carrots | 2 - 20 |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare stock and working standard solutions of (E)-Ferulic acid and this compound for calibration and internal standardization.
Materials:
-
(E)-Ferulic acid (analytical standard)
-
This compound (isotopic standard)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of (E)-Ferulic acid and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store stock solutions at -20°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of (E)-Ferulic acid by serial dilution of the stock solution with 50% methanol/water to achieve a concentration range of 1 - 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50% methanol/water.
-
Sample Preparation
2.1. Liquid Samples (e.g., Fruit Juice, Beer)
Objective: To extract ferulic acid from liquid matrices and add the internal standard.
Materials:
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Degas carbonated beverages (e.g., beer) by sonication for 15 minutes.
-
To 1 mL of the liquid sample, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex for 30 seconds.
-
Add 1 mL of methanol containing 1% formic acid to precipitate proteins and other macromolecules.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
2.2. Solid Samples (e.g., Cereal Grains, Fruits, Vegetables)
Objective: To extract ferulic acid from solid matrices using alkaline hydrolysis to release bound forms, followed by internal standard addition and clean-up.
Materials:
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (6 M)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Nitrogen gas evaporator
-
Methanol (LC-MS grade)
Procedure:
-
Homogenize the solid sample to a fine powder.
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Add 20 mL of 2 M NaOH and incubate in a shaking water bath at 60°C for 2 hours to release bound ferulic acid.
-
Cool the mixture to room temperature and acidify to pH 2 with 6 M HCl.
-
Perform liquid-liquid extraction by adding 20 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes and collect the upper ethyl acetate layer.
-
Repeat the extraction step twice more and combine the ethyl acetate fractions.
-
Evaporate the combined ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50% methanol/water, vortex, and filter through a 0.22 µm syringe filter into an LC-MS vial.
UPLC-MS/MS Analysis
Objective: To quantify (E)-Ferulic acid using a stable isotope dilution assay with UPLC-MS/MS.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B (hold)
-
9-9.1 min: 90-10% B (linear gradient)
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| (E)-Ferulic acid | 193.1 | 134.1 | 0.1 | 30 | 15 |
| This compound | 196.1 | 137.1 | 0.1 | 30 | 15 |
Visualizations
Caption: Experimental workflow for the quantification of (E)-Ferulic acid.
Caption: Biosynthesis of (E)-Ferulic acid via the Shikimate Pathway.
References
Application Note: Quantification of Phenolic Compounds in Herbal Extracts Using (E)-Ferulic Acid-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants, renowned for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate quantification of these compounds in complex matrices like herbal extracts is crucial for quality control, standardization, and pharmacological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as (E)-Ferulic acid-d3, is highly recommended to compensate for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2] this compound is an ideal IS for quantifying its unlabeled counterpart, (E)-Ferulic acid, and can be suitable for other structurally related phenolic acids where a dedicated labeled standard is unavailable.
This application note provides a detailed protocol for the extraction, separation, and quantification of phenolic compounds from herbal extracts using an LC-MS/MS method with this compound as an internal standard.
Principle of the Method
The method involves the extraction of phenolic compounds from a dried herbal matrix using an optimized solvent system. The extract is then spiked with a known concentration of the internal standard, this compound. The stable isotope-labeled IS co-elutes with the target analyte and exhibits similar ionization behavior in the mass spectrometer's ion source but is distinguished by its higher mass-to-charge ratio (m/z).[3] By calculating the peak area ratio of the analyte to the IS, variations introduced during the analytical process can be normalized. Quantification is achieved by constructing a calibration curve using standards of the target phenolics prepared with the same constant concentration of the IS.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or LC-MS grade Methanol (B129727), Acetonitrile, and Formic Acid. Ultrapure water.
-
Standards: Analytical standards of target phenolic compounds (e.g., (E)-Ferulic acid, Caffeic acid, p-Coumaric acid, etc.).
-
Internal Standard: this compound.
-
Herbal Material: Dried and finely powdered herbal extract or raw material.
-
Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, volumetric flasks, pipettes, 0.22 µm syringe filters.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each phenolic standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[4] Store at -20°C.
-
Intermediate Standard Mixture: Prepare a mixed working solution of all target phenolic analytes by diluting the primary stocks in 70% methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock with 70% methanol to a final concentration of 1 µg/mL.[4]
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mixture. Spike each calibration standard with the IS working solution so that the final concentration of this compound is constant across all points (e.g., 100 ng/mL).
Sample Preparation Protocol
-
Extraction:
-
Internal Standard Spiking and Dilution:
-
Transfer 100 µL of the supernatant (extract) to a clean tube.
-
Add 100 µL of the Internal Standard Working Solution (1 µg/mL).
-
Add 800 µL of 70% methanol to achieve a final volume of 1 mL. Vortex to mix.
-
-
Filtration:
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization.
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 5% B
-
15-20 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.[7]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard by infusing individual standard solutions. Example transitions are provided in Table 1.
Table 1: Example MRM Transitions for Phenolic Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| (E)-Ferulic acid | 193.1 | 134.1 | -15 |
| This compound (IS) | 196.1 | 137.1 | -15 |
| Caffeic acid | 179.1 | 135.1 | -18 |
| p-Coumaric acid | 163.1 | 119.1 | -16 |
| Syringic acid | 197.1 | 182.1 | -12 |
Data Presentation and Results
Data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for the calibration standards. The concentration of phenolics in the herbal extract samples is then calculated from this curve.
Table 2: Example Quantification Data for a Model Herbal Extract
| Analyte | Concentration in Extract (µg/g) | Standard Deviation (SD) | %RSD |
|---|---|---|---|
| (E)-Ferulic acid | 854.2 | 35.1 | 4.1 |
| Caffeic acid | 1205.7 | 62.8 | 5.2 |
| p-Coumaric acid | 452.9 | 21.3 | 4.7 |
| Syringic acid | 112.4 | 8.9 | 7.9 |
Data represents mean values from triplicate injections (n=3).
Application in Drug Development: Ferulic Acid Signaling
Ferulic acid, a common phenolic in many medicinal plants, exerts significant neuroprotective effects, partly by activating the Nrf2/ARE signaling pathway.[9][10] This pathway is a key regulator of cellular antioxidant defenses.[11] Ferulic acid can activate the transcription factor Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE).[12] This binding initiates the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[11][12] For drug development professionals, quantifying ferulic acid and related phenolics is a critical step in standardizing extracts intended for neuroprotective or anti-inflammatory applications.
Conclusion
This application note details a robust and reliable LC-MS/MS method using a stable isotope-labeled internal standard, this compound, for the accurate quantification of phenolic compounds in herbal extracts. The protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for quality control, phytochemical research, and the development of herbal-based therapeutics.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Ferulic acid ameliorates neurodegeneration via the Nrf2/ARE signalling pathway: A Review | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferulic Acid Analysis Using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of ferulic acid in various matrices, including biological fluids, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. The use of an internal standard (IS) in analytical methods is a widely accepted practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the sample preparation and analysis of ferulic acid using an internal standard with High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Selection of an Internal Standard
The choice of an internal standard is critical for the development of a robust analytical method. An ideal internal standard should be structurally similar to the analyte, exhibit similar chromatographic behavior and extraction recovery, but be chromatographically resolved from the analyte and any matrix components. For ferulic acid analysis, several compounds have been successfully employed as internal standards.
Commonly Used Internal Standards for Ferulic Acid Analysis:
| Internal Standard | Structural Similarity to Ferulic Acid | Common Applications | Reference |
| Caffeic Acid | High (both are hydroxycinnamic acids) | Analysis in plasma, urine, bile, and tissue homogenates.[3] | [3] |
| trans-Cinnamic Acid | Moderate (lacks hydroxyl and methoxy (B1213986) groups) | Analysis of ferulic acid in plant cell walls. | [4] |
| Acebutolol | Low (structurally dissimilar) | Simultaneous determination of caffeic acid, ferulic acid, and isoferulic acid in rabbit plasma.[5] | [5] |
| Ketoprofen | Low (structurally dissimilar) | UPLC-MS/MS analysis in rat plasma. | [6] |
| 3,4-Dimethoxycinnamic acid | High (structurally very similar) | Quantification of hordatines in brewer's spent grain extracts, where ferulic acid is also quantified. | [7] |
Experimental Workflow for Sample Preparation and Analysis
The following diagram illustrates a typical workflow for the preparation and analysis of samples for ferulic acid quantification using an internal standard.
Caption: General workflow for ferulic acid analysis with an internal standard.
Detailed Experimental Protocols
Protocol 1: Ferulic Acid Analysis in Plasma using Caffeic Acid as an Internal Standard
This protocol is adapted from a pharmacokinetic study of ferulic acid in rats.[3]
1. Materials and Reagents:
-
Ferulic acid standard
-
Caffeic acid (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Pentobarbital sodium (for anesthesia, if applicable)
-
Equipment: Centrifuge, vortex mixer, HPLC system with UV detector.
2. Standard Solution Preparation:
-
Prepare a stock solution of ferulic acid (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of caffeic acid (IS) (e.g., 100 µg/mL) in methanol.[3]
-
Prepare working standard solutions of ferulic acid by diluting the stock solution with methanol to achieve a desired concentration range (e.g., 0.05 µg/mL to 100 µg/mL).[3]
3. Sample Preparation:
-
Collect blood samples into heparinized tubes.
-
Centrifuge the blood samples at 1,500 g for 15 minutes to harvest the plasma.[3]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the caffeic acid internal standard solution (100 µg/mL).[3]
-
Add 200 µL of methanol to precipitate proteins.[3]
-
Vortex the mixture for 15 minutes.[3]
-
Centrifuge the mixture at 1,500 g for 15 minutes.[3]
-
Transfer 100 µL of the supernatant for HPLC analysis.[3]
4. HPLC Conditions:
-
Column: Luna C18 (Phenomenex, 4.6 mm × 250 mm, 5 µm)[3]
-
Mobile Phase: Methanol and water (45:55 v/v), pH adjusted to 2.8[3]
-
Flow Rate: 0.7 mL/min[3]
-
Detection Wavelength: 325 nm[3]
-
Injection Volume: Typically 20 µL
5. Data Analysis:
-
Calculate the peak area ratio of ferulic acid to the internal standard (caffeic acid).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the ferulic acid standards.
-
Determine the concentration of ferulic acid in the plasma samples from the calibration curve.
Quantitative Data Summary (from a validated method): [3]
| Parameter | Value |
| Linearity Range | 0.05 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Lower Limit of Quantification (LOQ) | 0.05 µg/mL |
| Mean Absolute Recovery | 95.8% |
| Precision (Within-day & Between-day) | <15% |
| Accuracy (Within-day & Between-day) | <15% |
Protocol 2: Ferulic Acid Analysis in Plant Material (e.g., Wheat Bran) by Alkaline Hydrolysis
This protocol describes the extraction of ferulic acid from plant material, a common procedure for analyzing bound phenolic acids.
1. Materials and Reagents:
-
Dried and ground plant material (e.g., wheat bran)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Internal standard (e.g., trans-cinnamic acid)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Equipment: Shaker or sonicator, centrifuge, rotary evaporator.
2. Standard Solution Preparation:
-
Prepare stock and working standard solutions of ferulic acid and the internal standard in methanol.
3. Sample Preparation (Alkaline Hydrolysis):
-
Weigh a specific amount of the ground plant material (e.g., 1 g) into a flask.
-
Add a defined volume of NaOH solution (e.g., 20 mL of 2 M NaOH).[8]
-
Add a known amount of the internal standard.
-
The mixture can be incubated at room temperature with shaking for a specified time (e.g., 90 minutes) or heated.[9] A study on brewer's spent grain utilized heating at 120 °C for 1.5 hours.[8]
-
After hydrolysis, cool the mixture and acidify to a pH of approximately 2-3 with HCl to protonate the phenolic acids.
-
Extract the ferulic acid and internal standard from the aqueous solution using an organic solvent like ethyl acetate or diethyl ether (perform multiple extractions for better recovery).
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Conditions (Example):
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[10]
-
Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.[7][11]
-
Flow Rate: Typically 1.0 mL/min.[10]
Quantitative Data Summary (from various plant analysis methods):
| Parameter | Cereal Grains[9] | Brewer's Spent Grain[7] |
| Extraction Method | 90-min base hydrolysis at room temperature | Alkaline treatment |
| Mean Recoveries | 88 to 108% | Not specified |
| LOD | 0.4 to 11.4 µg/g | Not specified |
| LOQ | 1.3 to 38.0 µg/g | Not specified |
| Internal Standard | Not explicitly stated for quantification | trans-Cinnamic acid |
Method Validation Parameters
For reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[10][11][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity: A linear relationship between the concentration and the analytical signal.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[1]
Conclusion
The use of an internal standard is indispensable for the accurate and precise quantification of ferulic acid in complex matrices. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for ferulic acid analysis. The selection of an appropriate internal standard and the optimization of sample preparation procedures are paramount to achieving reliable results in various research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer’s Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. scispace.com [scispace.com]
- 11. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study | MDPI [mdpi.com]
- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Validated UPLC-MS/MS Assay for the Quantification of Ferulic Acid and its Major Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferulic acid (FA), a phenolic compound abundant in plants, is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of FA as a therapeutic agent. Following administration, ferulic acid is extensively metabolized in the body, primarily through conjugation reactions in the liver and intestines.[3] The major metabolites include glucuronidated and sulfated forms of FA.[3][4] Other metabolic reactions can include the reduction of the side chain to form dihydroferulic acid, demethylation, and dehydroxylation.[4]
This application note provides a detailed protocol for a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of ferulic acid and its key metabolites—ferulic acid glucuronide (FA-G), ferulic acid sulfate (B86663) (FA-S), and dihydroferulic acid (DHFA)—in human plasma. The method is suitable for pharmacokinetic studies and clinical trial sample analysis.
Principle of the Method
This assay employs a solid-phase extraction (SPE) procedure to isolate the analytes from plasma, followed by chromatographic separation on a C18 reversed-phase column.[5] Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Caffeic acid is utilized as an internal standard (IS) to ensure accuracy and precision throughout the sample preparation and analysis process.[7]
Visualized Metabolic Pathway and Experimental Workflow
Caption: Major metabolic pathways of Ferulic Acid in humans.
Caption: Experimental workflow for metabolite quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Ferulic Acid (≥99%), Caffeic Acid (IS, ≥98%), Ferulic Acid Glucuronide (custom synthesis or commercial standard), Ferulic Acid Sulfate (custom synthesis or commercial standard), Dihydroferulic Acid (≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Chemicals: Orthophosphoric Acid (for pH adjustment).
-
SPE Cartridges: C18 SPE cartridges (e.g., 100 mg, 1 mL).
-
Equipment: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuge, nitrogen evaporator, vortex mixer, pH meter.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) methanol/water mixture to create calibration curve standards ranging from 1 to 2000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Caffeic Acid in methanol.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Caffeic Acid (IS) working solution and vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins.[7] Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).[8] Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for analysis.
UPLC-MS/MS System and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| UPLC System | |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[8] |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ferulic Acid (FA) | 193.1 | 134.1 | 30 | 15 |
| Ferulic Acid Glucuronide (FA-G) | 369.1 | 193.1 | 35 | 18 |
| Ferulic Acid Sulfate (FA-S) | 273.0 | 193.1 | 35 | 20 |
| Dihydroferulic Acid (DHFA) | 195.1 | 136.1 | 30 | 15 |
| Caffeic Acid (IS) | 179.0 | 135.1 | 28 | 14 |
Table 2: Method Validation Summary
The method was validated according to regulatory guidelines.[9]
| Parameter | Ferulic Acid | FA-G | FA-S | DHFA |
| Linearity Range (ng/mL) | 1 - 2000 | 1 - 2000 | 1 - 2000 | 1 - 2000 |
| Correlation Coeff. (r²) | > 0.998 | > 0.997 | > 0.998 | > 0.995 |
| LLOQ (ng/mL)[8] | 1.0 | 1.0 | 1.0 | 1.0 |
| Accuracy (% Recovery) | ||||
| Low QC (5 ng/mL) | 98.5% | 95.2% | 97.1% | 102.3% |
| Mid QC (500 ng/mL) | 101.2% | 99.8% | 100.5% | 101.8% |
| High QC (1500 ng/mL) | 99.1% | 102.5% | 98.9% | 99.5% |
| Precision (% RSD) [11] | ||||
| Intra-day | < 5.5% | < 6.8% | < 6.2% | < 7.5% |
| Inter-day | < 8.1% | < 9.5% | < 8.8% | < 10.2% |
Table 3: Example Quantification Data from a Pharmacokinetic Study
Plasma samples were collected from a healthy volunteer at various time points following oral administration of 500 mg of ferulic acid.
| Time Point (hours) | FA Conc. (ng/mL) | FA-G Conc. (ng/mL) | FA-S Conc. (ng/mL) | DHFA Conc. (ng/mL) |
| 0 (Pre-dose) | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
| 0.5 | 150.4 | 850.2 | 350.6 | 15.8 |
| 1.0 | 255.8 | 1620.5 | 680.1 | 45.3 |
| 2.0 | 180.2 | 1150.8 | 450.9 | 120.7 |
| 4.0 | 60.7 | 430.1 | 180.4 | 210.5 |
| 8.0 | 10.1 | 95.6 | 40.2 | 98.2 |
| 24.0 | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid promotes muscle glucose uptake and modulate dysregulated redox balance and metabolic pathways in ferric-induced pancreatic oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. tandfonline.com [tandfonline.com]
- 9. A UPLC- MS/MS Method to Quantify β-Sitosterol and Ferulic Acid of Pygeum Africanum Extract in Bulk and Pharmaceutical Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of (E)-Ferulic Acid in Tissue Samples using (E)-Ferulic acid-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Application Overview
(E)-Ferulic acid is a ubiquitous phenolic compound found in plants, recognized for its potent antioxidant and anti-inflammatory properties. Its therapeutic potential is under investigation for a range of conditions, including neurodegenerative diseases, cancer, and diabetes.[1][2][3] Accurate quantification of ferulic acid in tissue is critical for pharmacokinetic, pharmacodynamic, and toxicology studies, helping to elucidate its distribution, mechanism of action, and efficacy.
This document outlines a robust and sensitive method for the quantification of (E)-Ferulic acid in tissue homogenates using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol utilizes (E)-Ferulic acid-d3, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Key Application:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of ferulic acid in various tissues such as the liver, kidney, and brain.[4]
-
Pharmacodynamic (PD) Studies: Correlating tissue concentrations of ferulic acid with biological responses, such as the activation of antioxidant signaling pathways.
-
Mechanism of Action Studies: Investigating how ferulic acid modulates cellular pathways, like the Nrf2 signaling cascade, in specific tissues to exert its therapeutic effects.
Experimental Workflow & Signaling Pathway
Bioanalytical Workflow for Tissue Analysis
The overall workflow involves tissue homogenization, protein precipitation to extract the analyte and internal standard, followed by LC-MS/MS analysis for sensitive and specific quantification.
Investigated Signaling Pathway: Nrf2 Activation
Ferulic acid is known to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Quantifying ferulic acid in target tissues allows researchers to correlate its concentration with the induction of this protective pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by ferulic acid, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes.
Detailed Experimental Protocols
This protocol is a representative method and may require optimization for different tissue types and instrument platforms.
Reagents and Materials
-
Analytes: (E)-Ferulic acid, this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Equipment: Tissue homogenizer, refrigerated centrifuge, vortex mixer, nitrogen evaporator, UPLC-MS/MS system.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve (E)-Ferulic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the (E)-Ferulic acid stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Tissue Sample Preparation
-
Homogenization: Accurately weigh ~100 mg of tissue. Add 4 volumes of ice-cold buffer (e.g., 400 µL of 0.1% formic acid in ultrapure water) per 100 mg of tissue. Homogenize the sample on ice until no solid tissue is visible.
-
Internal Standard Spiking: To a 50 µL aliquot of the tissue homogenate, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound).
-
Protein Precipitation: Add 930 µL of ice-cold acetone (B3395972) to the sample. Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 9,000-14,000 x g) for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to dissolve, then transfer to an LC vial for analysis.
UPLC-MS/MS Instrumental Parameters
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 1-5 µL |
| Gradient Elution | 0 min, 5% B; 3 min, 20% B; 10-12 min, 100% B; 15 min, 5% B |
Note: The gradient should be optimized to ensure baseline separation from matrix interferences.
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 400-500°C |
| Ion Spray Voltage | -4500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following mass-to-charge (m/z) transitions are monitored for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| (E)-Ferulic acid | 193.0 | 134.0 | Quantification |
| 193.0 | 178.0 | Confirmation | |
| This compound (IS) | 196.2 | 152.1 | Quantification |
Note: Declustering potential and collision energy should be optimized for the specific instrument used.[5][6]
Quantitative Data and Method Performance
The following tables summarize representative validation data for the quantification of a ferulic acid derivative in liver tissue homogenate, demonstrating the performance expected from this type of assay.
Calibration Curve and Sensitivity
| Parameter | Value (Liver Homogenate) |
| Linear Range | 0.0626 - 31.28 µg/g |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0626 µg/g |
Data adapted from a study on a ferulic acid derivative.[6]
Method Accuracy and Precision
| QC Level | Concentration (µg/g) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 0.125 | ≤ 8.29% | ≤ 8.29% | -7.41% to 10.99% |
| Medium | 7.82 | ≤ 8.29% | ≤ 8.29% | -7.41% to 10.99% |
| High | 25.0 | ≤ 8.29% | ≤ 8.29% | -7.41% to 10.99% |
Data adapted from a study on a ferulic acid derivative, demonstrating typical acceptance criteria.[6]
Matrix Effect and Recovery
| Parameter | Value Range (Liver Homogenate) |
| Matrix Effect | 92.99% - 102.39% |
| Recovery | 85% - 115% (Typical Target) |
Matrix effect values adapted from a study on a ferulic acid derivative.[6] A matrix effect between 85-115% indicates minimal ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for any observed matrix effects.
References
- 1. Ferulic Acid: A Hope for Alzheimer’s Disease Therapy from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
Application Note: Quantitative Analysis of Ferulic Acid in Human Plasma using a Deuterated Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound widely distributed in plants and is of significant interest in the pharmaceutical and food industries due to its potent antioxidant and anti-inflammatory properties. Accurate and precise quantification of ferulic acid in biological matrices, such as human plasma, is crucial for pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for this purpose.[1] A key challenge in quantitative analysis is potential sample loss during extraction and variability in ionization efficiency.[2] To overcome these issues, this protocol employs a stable isotope dilution (SID) strategy using a deuterated internal standard (IS), Ferulic Acid-d3. The IS co-elutes with the analyte but is distinguished by its mass, allowing for reliable correction of analytical variations.
Due to the low volatility of ferulic acid, a derivatization step is necessary to convert it into a thermally stable and volatile compound suitable for GC analysis.[3][4][5] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) derivative of ferulic acid.
Experimental Protocol
This section details the complete workflow from sample preparation to data acquisition.
Reagents and Materials
-
Standards: Ferulic Acid (≥99%), Ferulic Acid-d3 (methoxy-d3, ≥98% isotopic purity)
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Pyridine (B92270) (anhydrous, 99.8%), Methanol (B129727) (HPLC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Sample Matrix: Blank human plasma
-
Equipment: GC-MS system, analytical balance, vortex mixer, centrifuge, nitrogen evaporator, heating block, autosampler vials with inserts, precision micropipettes.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of ferulic acid in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of Ferulic Acid-d3 in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the ferulic acid primary stock solution with methanol to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the Ferulic Acid-d3 primary stock solution with methanol.
-
Sample Preparation and Extraction
-
Spiking: To 100 µL of human plasma (calibration standards, quality controls, or unknown samples) in a microcentrifuge tube, add 10 µL of the 10 µg/mL Ferulic Acid-d3 internal standard working solution. For calibration standards, add the appropriate volume of ferulic acid working standard. For blank samples, add 10 µL of methanol.
-
Protein Precipitation & Extraction:
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.
-
Centrifuge at 10,000 x g for 10 minutes.[6]
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block to ensure complete derivatization.[7]
-
Cool the vial to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 100°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM)[8][9] |
Selected Ion Monitoring (SIM) Parameters
The derivatization process adds two trimethylsilyl (TMS) groups to ferulic acid, resulting in a di-TMS derivative.[10][11] The molecular ion for the di-TMS ferulic acid is observed at m/z 338. For the deuterated standard (methoxy-d3), this peak shifts to m/z 341.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ferulic Acid-2TMS | 338 (M+) | 323, 293 |
| Ferulic Acid-d3-2TMS | 341 (M+) | 326, 296 |
Caption: Key ions for quantitative and qualitative analysis.
Data Presentation and Results
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio (Ferulic Acid / Ferulic Acid-d3) against the concentration of the ferulic acid standards. The concentration in unknown samples is determined using the linear regression equation derived from this curve.
Method Validation Data
The following table summarizes typical performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 1–100 mg L⁻¹[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.15 mg L⁻¹[1][12][13] |
| Limit of Quantification (LOQ) | 0.50 mg L⁻¹[1][12][13] |
| Precision (RSD%) | < 5.5%[1] |
Caption: Summary of quantitative method validation parameters.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of ferulic acid.
Derivatization Reaction
Caption: Silylation of ferulic acid using BSTFA.
Principle of Isotope Dilution
Caption: Quantification using stable isotope dilution.
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selected Ion Monitoring for Orbitrap-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected Ion Monitoring for Orbitrap-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: GC-MS Spectrum - Ferulic acid GC-MS (2 TMS) (HMDB0000954) [hmdb.ca]
- 11. Ferulic acid, 2TMS derivative [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Ferulic Acid-d3: Advanced Application Notes for Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ferulic acid, a potent antioxidant derived from plants, is a well-established ingredient in cosmetic science, renowned for its photoprotective and anti-aging properties.[1][2][3] The deuterated form, (E)-Ferulic acid-d3, represents a cutting-edge advancement in cosmetic ingredient technology. Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, offers the potential for significantly enhanced molecular stability and an extended biological half-life. This is attributed to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down chemical degradation and metabolic breakdown, leading to a more potent and longer-lasting effect.[4]
These application notes provide a comprehensive overview of the cosmetic applications of this compound, based on the established benefits of ferulic acid and the scientifically-backed advantages of deuteration. While direct cosmetic studies on this compound are emerging, the following information serves as a robust guide for its formulation and evaluation in next-generation skincare products.
Mechanism of Action
This compound is anticipated to exert its effects through the same primary mechanisms as its non-deuterated counterpart, but with potentially greater efficacy and duration of action. Its primary functions in cosmetic science include:
-
Potent Antioxidant Activity : (E)-Ferulic acid is a powerful free radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to cellular damage and skin aging.[5][6] The deuteration in this compound is expected to enhance its antioxidant capacity by increasing its resistance to oxidative degradation.
-
Photoprotection : Ferulic acid absorbs UV radiation and helps to protect the skin from sun damage.[7] It is often used to stabilize and enhance the photoprotective effects of other antioxidants like vitamins C and E.[4][8] The enhanced stability of this compound could provide more robust and longer-lasting photoprotection.
-
Anti-inflammatory Effects : Ferulic acid exhibits anti-inflammatory properties, which can help to soothe irritated skin and reduce redness.[6] This can be beneficial in addressing various inflammatory skin conditions.
-
Anti-Aging Properties : By combating oxidative stress, protecting against UV-induced damage, and reducing inflammation, ferulic acid helps to slow down the visible signs of aging, such as fine lines, wrinkles, and loss of firmness.[6][7] The sustained action of this compound is hypothesized to offer superior anti-aging benefits.
-
Skin Brightening : Ferulic acid can help to reduce the appearance of dark spots and uneven skin tone by inhibiting the enzyme tyrosinase, which is involved in melanin (B1238610) production.[3][7]
Signaling Pathways
This compound is expected to modulate key signaling pathways involved in skin health and aging, similar to ferulic acid. The enhanced stability of the deuterated form may lead to a more sustained interaction with these pathways.
Caption: Modulation of UV-induced skin damage pathways by this compound.
Quantitative Data Summary
While specific quantitative data for this compound in cosmetic applications is not yet widely available, the following table summarizes known data for non-deuterated ferulic acid and provides a hypothetical projection for the deuterated form based on the principles of the kinetic isotope effect.
| Parameter | (E)-Ferulic Acid (Non-deuterated) | This compound (Hypothetical Projection) | Reference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | IC50: ~40-60 µM | Expected lower IC50 (higher potency) | General knowledge |
| Photoprotection | |||
| UV-induced Erythema | Significant reduction when combined with Vitamins C & E[9] | Potentially greater reduction due to enhanced stability | Inferred |
| Stability | |||
| Half-life in Formulation | Variable, sensitive to pH and light[10] | Expected longer half-life | Inferred |
| Skin Permeation | Moderate | Potentially improved due to increased lipophilicity | Inferred |
Note: The projected data for this compound is theoretical and requires experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic formulations.
In Vitro Antioxidant Activity Assessment (DPPH Assay)
Objective: To determine and compare the free radical scavenging activity of this compound and non-deuterated (E)-Ferulic acid.
Workflow:
Caption: DPPH assay workflow for antioxidant activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol (B145695).
-
Prepare a 1 mg/mL stock solution of non-deuterated (E)-Ferulic acid in ethanol as a positive control.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test samples (serially diluted from the stock solution).
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Ethanol is used as a blank, and a DPPH solution without the test sample is used as the control.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
In Vitro Photoprotection Study (UV-induced Erythema Model)
Objective: To assess the ability of a topical formulation containing this compound to protect skin cells from UV-induced damage.
Methodology:
-
Cell Culture:
-
Culture human keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of a cream base containing this compound, a cream with non-deuterated ferulic acid, and a placebo cream for 24 hours.
-
-
UVB Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the cells to a controlled dose of UVB radiation.
-
-
Cell Viability Assay (MTT Assay):
-
After 24 hours post-irradiation, add MTT solution to each well and incubate for 4 hours.
-
Add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the non-irradiated control.
-
Stability Study of a Cosmetic Formulation
Objective: To evaluate the chemical stability of this compound in a cosmetic serum under accelerated aging conditions.
Methodology:
-
Formulation Preparation:
-
Prepare a serum containing a specified concentration (e.g., 1%) of this compound.
-
Prepare an identical serum with non-deuterated ferulic acid for comparison.
-
-
Storage Conditions:
-
Store samples of each formulation at different temperatures (e.g., 4°C, 25°C, and 40°C) and under different lighting conditions (e.g., dark and UV exposure) for a period of 12 weeks.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), analyze the concentration of the active ingredient in each sample using High-Performance Liquid Chromatography (HPLC).
-
Monitor physical parameters such as color, pH, and viscosity of the formulations.
-
-
Data Evaluation:
-
Plot the concentration of ferulic acid and this compound over time for each storage condition to determine the degradation kinetics and calculate the half-life.
-
Conclusion and Future Directions
This compound holds significant promise as a next-generation active ingredient in cosmetic science. The inherent advantages of deuteration, particularly enhanced stability and potentially increased bioavailability, suggest that it could offer superior antioxidant, photoprotective, and anti-aging benefits compared to its non-deuterated counterpart. The provided application notes and protocols offer a foundational framework for researchers and formulators to explore the full potential of this innovative ingredient.
Future research should focus on direct comparative studies to quantify the enhanced efficacy and stability of this compound in cosmetic formulations. In vivo studies on human subjects will be crucial to validate the hypothesized benefits and to determine optimal concentrations for various skincare applications. As the demand for high-performance, scientifically-backed cosmetic ingredients continues to grow, this compound is well-positioned to become a key component in the development of advanced and effective skincare products.
References
- 1. WO2005065631A2 - Cosmetic and hygiene products containing deuterium-depleted water - Google Patents [patents.google.com]
- 2. EP0751778B1 - Use of deuterium-depleted water for preparing hygienic and cosmetic preparations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of ferulic acid on gastrointestinal motility: Inhibition of cisplatin-induced delay in gastric emptying in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioavailability Studies of (E)-Ferulic Acid Using (E)-Ferulic acid-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioavailability studies of (E)-Ferulic acid, a phenolic compound with significant therapeutic potential. The use of its deuterated analogue, (E)-Ferulic acid-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is highlighted as a best practice for achieving accurate and reliable pharmacokinetic data.
Introduction
(E)-Ferulic acid is a ubiquitous phenolic acid found in various plant sources, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. To harness its full therapeutic potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial. Bioavailability studies are therefore essential to determine the extent and rate at which (E)-Ferulic acid reaches systemic circulation.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach minimizes analytical variability by compensating for matrix effects and inconsistencies in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in pharmacokinetic assessments.
Experimental Protocols
In Vivo Bioavailability Study Design
A standard protocol for an oral bioavailability study in a preclinical model (e.g., rats) is outlined below. This can be adapted for human studies with appropriate ethical considerations and regulatory approvals.
Objective: To determine the pharmacokinetic profile of (E)-Ferulic acid after oral administration.
Materials:
-
(E)-Ferulic acid
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of (E)-Ferulic acid (e.g., 10 mg/kg) suspended in the vehicle via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To extract (E)-Ferulic acid and the internal standard, this compound, from plasma samples for quantitative analysis.
Materials:
-
Rat plasma samples
-
This compound (internal standard solution, e.g., 100 ng/mL in methanol)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thawing: Thaw the plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analytical Method
Objective: To quantify the concentration of (E)-Ferulic acid in plasma samples using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(E)-Ferulic acid: Precursor ion (m/z) 193.1 → Product ion (m/z) 134.0
-
This compound: Precursor ion (m/z) 196.1 → Product ion (m/z) 137.0
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Nitrogen
Data Presentation: Pharmacokinetic Parameters
The following tables summarize representative pharmacokinetic parameters of (E)-Ferulic acid from preclinical and clinical studies. The use of this compound as an internal standard is crucial for the accuracy of these measurements.
Table 1: Pharmacokinetic Parameters of (E)-Ferulic Acid in Rats Following Oral Administration.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Dose | 10 | mg/kg | [1] |
| Cmax | 8174.55 ± 1234.56 | ng/mL | [1] |
| Tmax | 0.03 | h | [1] |
| AUC(0-t) | 2594.45 ± 456.78 | ng·h/mL | [1] |
| t1/2 | 0.5 | h | [2] |
Table 2: Pharmacokinetic Parameters of (E)-Ferulic Acid in Humans Following Oral Administration.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Dose | 2 g | - | [3] |
| Tmax | ~7 | h | [4] |
| Urinary Recovery | 11 - 25 | % of ingested dose | [4] |
Visualization of Pathways and Workflows
Signaling Pathways Modulated by (E)-Ferulic Acid
(E)-Ferulic acid exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Key signaling pathways modulated by (E)-Ferulic acid.
Experimental Workflow for Bioavailability Studies
The following diagram illustrates the logical flow of a typical bioavailability study for (E)-Ferulic acid.
Caption: Workflow for an (E)-Ferulic acid bioavailability study.
Conclusion
The protocols and data presented herein provide a robust framework for conducting bioavailability studies of (E)-Ferulic acid. The use of this compound as an internal standard in conjunction with LC-MS/MS is strongly recommended to ensure the generation of high-quality pharmacokinetic data. This information is critical for the continued development of (E)-Ferulic acid as a potential therapeutic agent.
References
- 1. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Ferulic Acid and Phthalides of Angelica Sinensis Based on UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with (E)-Ferulic acid-d3 in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (E)-Ferulic acid-d3 as an internal standard to mitigate matrix effects in the quantitative analysis of (E)-Ferulic acid in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in the analysis of (E)-Ferulic acid in plasma?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary purpose is to compensate for variability during the bioanalytical process, including sample preparation, extraction, and injection, as well as to correct for matrix effects that can alter the ionization efficiency of the analyte in the mass spectrometer.[1] Since this compound is structurally and chemically almost identical to the analyte, (E)-Ferulic acid, it is expected to co-elute and experience similar ionization suppression or enhancement, thus ensuring accurate quantification.[2]
Q2: What are matrix effects and how do they impact the quantification of (E)-Ferulic acid?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix, such as phospholipids, proteins, and salts from plasma.[3][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[3]
Q3: How can I quantitatively assess the matrix effect for my (E)-Ferulic acid assay?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[3] This involves comparing the peak area of (E)-Ferulic acid spiked into an extracted blank plasma matrix with the peak area of (E)-Ferulic acid in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[3] This should be evaluated in at least six different lots of blank plasma.[5]
Q4: My this compound (IS) response is highly variable between samples. What could be the cause?
A4: High variability in the IS response often points to inconsistent matrix effects that the SIL-IS is not fully compensating for. This can be due to significant differences in the composition of individual plasma samples. Other potential causes include issues with sample processing, such as inconsistent extraction recovery, or problems with the instrument's performance.[5] It is crucial to investigate any systematic drifts or significant variability in the IS response.[5]
Q5: Can the deuterium (B1214612) label on this compound be unstable?
A5: While stable isotopes are generally robust, deuterium labels can sometimes be susceptible to back-exchange with hydrogen atoms, particularly in aqueous environments or under certain pH conditions.[2] It is important to assess the stability of the SIL-IS throughout the entire analytical process, from sample collection and storage to final analysis.[5]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of (E)-Ferulic Acid and/or this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) and adequate vortexing. Consider the addition of a small amount of acid (e.g., formic acid) to dissociate the analyte and IS from plasma proteins. |
| Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. For an acidic compound like ferulic acid, acidifying the plasma sample (e.g., with formic or acetic acid) will help in its extraction into an organic solvent like ethyl acetate.[6][7] | |
| Solid-Phase Extraction (SPE): The sorbent type, wash, and elution solvents must be appropriate for ferulic acid. Experiment with different SPE cartridges and elution protocols to maximize recovery. | |
| Analyte/IS Instability | Verify the stability of (E)-Ferulic acid and this compound in the plasma matrix under the storage and processing conditions used. Perform freeze-thaw and bench-top stability experiments.[6] |
Issue 2: Significant Matrix Effect Observed Despite Using a SIL-IS
| Potential Cause | Troubleshooting Steps |
| Chromatographic Co-elution with Interfering Matrix Components | Optimize Chromatography: Modify the LC gradient, mobile phase composition, or use a different column to achieve better separation of ferulic acid from endogenous plasma components, particularly phospholipids.[3] |
| High Inter-lot Variability in Plasma | Evaluate the matrix effect across at least six different lots of blank plasma.[5] If significant variability is observed, a more rigorous sample cleanup method may be necessary to remove the interfering components. |
| Suboptimal Ionization Source Conditions | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, and voltages) to minimize in-source ion suppression. |
| Choice of Ionization Technique | If using electrospray ionization (ESI), which is more prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is amenable, as APCI is generally less susceptible to matrix effects.[3] |
Issue 3: Chromatographic Separation of (E)-Ferulic Acid and this compound
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts due to the "isotope effect".[2] While usually minor, this can be problematic if the matrix effect is highly variable across the peak width. |
| Adjust Chromatography: Minor adjustments to the mobile phase composition or gradient can often help to ensure co-elution. | |
| Confirm Co-elution: The ability of a SIL-IS to compensate for matrix effects is dependent on its co-elution with the unlabeled compound.[2] Verify that both peaks elute at nearly the same retention time. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike (E)-Ferulic acid and this compound into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using the validated sample preparation method. Spike (E)-Ferulic acid and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Blank Matrix): Analyze the extracted blank plasma from each lot to ensure no interfering peaks are present at the retention times of the analyte and IS.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value between 0.85 and 1.15 is generally considered acceptable, indicating no significant matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters that should be assessed when developing a method for (E)-Ferulic acid in plasma. The values presented are illustrative and should be established for each specific method.
Table 1: Illustrative Matrix Effect and Recovery Data for (E)-Ferulic Acid
| Concentration Level | Matrix Factor (n=6 lots) | % RSD of MF | Recovery (%) | % RSD of Recovery |
| Low QC | 0.95 | 4.2 | 92.5 | 5.1 |
| High QC | 0.98 | 3.8 | 94.1 | 4.5 |
Table 2: Illustrative Intra- and Inter-Day Precision and Accuracy
| Concentration Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| LLOQ | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| Mid QC | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| High QC | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
Visualizations
Caption: A typical experimental workflow for the quantification of (E)-Ferulic acid in plasma.
Caption: How this compound mitigates matrix effects.
References
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of oleanolic acid, p-coumaric acid, ferulic acid, kaemperol and quercetin in rat plasma by LC-MS-MS and application to a pharmacokinetic study of Oldenlandia diffusa extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Separation of Ferulic Acid and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the effective separation of ferulic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC gradient for the separation of ferulic acid and its isomers?
A1: A solid starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a binary gradient.[1] The mobile phase typically consists of acidified water as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1][2] A common approach is to begin with a scouting gradient, such as 5-95% mobile phase B over 20-30 minutes, to determine the approximate elution time of the target compounds.[1]
Q2: Why is the pH of the mobile phase critical for this separation?
A2: The pH of the mobile phase is crucial for controlling the retention and peak shape of phenolic acids like ferulic acid. Ferulic acid has a pKa value around 4.6.[3] Maintaining the mobile phase pH between 2.5 and 3.5 ensures that the carboxylic acid group remains protonated, which increases its retention on a reversed-phase column and leads to sharper, more symmetrical peaks.[1] Acidifiers such as formic acid, acetic acid, or phosphoric acid are commonly used to achieve the desired pH.[1][2][3][4]
Q3: What is the optimal UV detection wavelength for ferulic acid and its isomers?
A3: Ferulic acid and its isomers exhibit maximum absorbance around 320 nm. Therefore, setting the UV detector to this wavelength is recommended for optimal sensitivity.[1][5][6][7] Wavelengths between 310 nm and 325 nm have also been successfully used.[5][8]
Q4: When should I consider using a different column chemistry?
A4: If you are unable to achieve baseline separation after optimizing the mobile phase and gradient conditions on a C18 column, you should consider a column with a different stationary phase.[1] Phenyl-Hexyl or biphenyl (B1667301) columns can offer alternative selectivity through π-π interactions with the aromatic rings of the ferulic acid isomers.[1] For separating enantiomers, a chiral stationary phase is often necessary.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution | Gradient is too steep; Inappropriate organic solvent; Insufficient column efficiency. | Decrease the gradient slope (e.g., from a 5-95% B in 20 min to a 20-50% B in 30 min) around the elution time of the isomers.[9][10] Try switching the organic modifier from acetonitrile to methanol, or vice versa, as this can alter selectivity.[1] Consider using a column with smaller particles (e.g., <3 µm) or a longer column to increase efficiency. |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase; Mobile phase pH is too high. | Use a high-purity, end-capped C18 column to minimize silanol (B1196071) interactions.[1] Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) to keep the analytes and residual silanols in a neutral state.[1] |
| Baseline Noise or Drift | Contaminated or poorly degassed mobile phase; Detector lamp instability. | Use HPLC-grade solvents and filter the mobile phase through a 0.2 or 0.45 µm membrane.[1] Degas the mobile phase thoroughly using sonication or an inline degasser.[11] Allow the detector lamp to warm up sufficiently and check its performance.[11] |
| Fluctuating Retention Times | Inconsistent mobile phase composition; Leaks in the system; Insufficient column equilibration time. | If using a mixer, ensure it is functioning correctly; otherwise, prepare the mobile phase manually.[12] Check all fittings for leaks, especially between the pump and the column.[13] Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between runs (typically 5-10 column volumes).[1] |
| Split Peaks | Mismatch between injection solvent and mobile phase; Clogged column inlet frit. | Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase.[14] If the problem persists, try reversing and flushing the column (disconnected from the detector) to clean the inlet frit.[13] If this doesn't resolve the issue, the frit may need to be replaced.[13] |
Experimental Protocols
General Protocol for HPLC Method Development
This protocol provides a starting point for developing a robust separation method for ferulic acid and its isomers.
-
Column Selection:
-
Start with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
-
Mobile Phase Preparation:
-
Initial Scouting Gradient:
-
Gradient Optimization:
-
Based on the scouting run, identify the percentage of mobile phase B at which the isomers elute.
-
Design a new, shallower gradient around this percentage. For example, if the isomers elute at 30% B, a new gradient could be 20-40% B over 20 minutes.
-
Fine-tune the gradient slope and duration to achieve baseline separation of all isomers of interest.[9]
-
Data Presentation
Table 1: Example of an Initial Scouting Gradient Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Table 2: Typical Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.7 - 1.0 mL/min[8] |
| Column Temperature | 25 - 40 °C[1] |
| Detection Wavelength | 320 nm[1][7] |
| Injection Volume | 5 - 20 µL[4][6] |
Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the LC gradient for the separation of ferulic acid and its isomers.
Caption: Workflow for optimizing LC gradient separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Ferulic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. mastelf.com [mastelf.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mastelf.com [mastelf.com]
Technical Support Center: Optimizing Ferulic Acid Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of ferulic acid during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following sections address common issues encountered during the analysis of ferulic acid and provide systematic solutions.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem. This is often due to secondary interactions between ferulic acid and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ferulic acid is an acidic compound with a pKa of approximately 4.58.[1] To ensure it is in its neutral, un-ionized form for better retention and peak shape on a reversed-phase column, the mobile phase pH should be adjusted to be at least 1-2 units below the pKa.[2] A pH in the range of 2.5 to 3.5 is commonly used.[2]
-
Column Selection and Condition: The choice and condition of the HPLC column are critical.
-
Organic Modifier Selection: The organic solvent in the mobile phase can influence selectivity and peak shape.
-
Action: While both acetonitrile (B52724) and methanol (B129727) are used, acetonitrile often provides better selectivity for phenolic compounds.[2] However, some methods have found success with methanol.[3] It is advisable to screen both during method development.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[5]
-
Action: Whenever possible, dissolve the ferulic acid standard and samples in the initial mobile phase composition.[5]
-
Issue 2: Peak Fronting
Peak fronting, where the front half of the peak is broader than the back half, is less common for acidic compounds but can still occur.
Troubleshooting Steps:
-
Column Overload: Injecting too high a concentration or volume of the sample is a primary cause of fronting.[8][9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to premature elution and a fronting peak.[8][9]
-
Action: Ensure the sample solvent is of similar or weaker elution strength than the mobile phase.[9]
-
-
Column Degradation: A physical collapse of the column bed or a void at the column inlet can cause peak fronting.[8][11] This can happen when operating the column outside its recommended pH or temperature range.[11]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for ferulic acid analysis?
A1: To ensure ferulic acid is in its neutral form and to minimize peak tailing, the mobile phase pH should be maintained between 2.5 and 3.5.[2] This is well below its pKa of ~4.58, which suppresses ionization.[1] This can be achieved by adding 0.1% formic acid, 0.5-1% acetic acid, or adjusting with orthophosphoric acid to the aqueous phase.[2][3][12]
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both are commonly used. Acetonitrile is often preferred for phenolic compounds as it can offer different selectivity compared to methanol.[2] However, successful separations of ferulic acid have been achieved with methanol-based mobile phases.[3] The optimal choice may depend on the specific sample matrix and other compounds present. It is recommended to test both during method development.
Q3: What type of HPLC column is best for ferulic acid?
A3: A reversed-phase C18 column is the most common choice for ferulic acid analysis.[2][3][13] To prevent peak tailing, it is crucial to use a modern, high-purity, end-capped C18 column to reduce secondary interactions with silanol (B1196071) groups.[2]
Q4: What is a typical detection wavelength for ferulic acid?
A4: Ferulic acid has a strong UV absorbance around 320-325 nm.[2][3][13] A wavelength of 320 nm is frequently used for detection.[3][4][14]
Q5: My ferulic acid peak is showing fronting. What is the most likely cause?
A5: The most common cause of peak fronting is column overload.[8][10] This can be due to either injecting too large a volume or too high a concentration of your sample. Try reducing the injection volume or diluting your sample.[8][9]
Data Presentation
The following tables summarize typical chromatographic conditions used for the analysis of ferulic acid, providing a starting point for method development.
Table 1: Mobile Phase Compositions for Ferulic Acid Analysis
| Organic Modifier | Aqueous Phase Modifier | Ratio (Organic:Aqueous) | Reference |
| Methanol | Water pH 3.0 (Orthophosphoric Acid) | 48:52 (v/v) | [3][14][15] |
| Acetonitrile | 0.5% Acetic Acid | 37:63 (v/v) | [12] |
| Acetonitrile | Water pH 3.0 (Glacial Acetic Acid) | 47:53 (v/v) | [15] |
| Acetonitrile | 1.0% Acetic Acid | Gradient | [16] |
| Acetonitrile | Water with Formic Acid | 20:80 (v/v) | [4] |
Table 2: Typical HPLC Method Parameters
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2][3][13] |
| Flow Rate | 0.7 - 1.0 mL/min | [3][12][13] |
| Column Temperature | 25 - 40°C | [2][3] |
| Injection Volume | 10 - 20 µL | [2][3][4] |
| Detection Wavelength | 320 - 325 nm | [2][3][13] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Ferulic Acid Quantification
This protocol is based on a commonly cited method for achieving a symmetric peak for ferulic acid.[3][14]
-
HPLC System: An HPLC system equipped with a UV-Vis or DAD detector, pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of ferulic acid in methanol.
-
Dilute the stock solution with the mobile phase to create working standards and samples.
-
Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.[2]
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject standards and samples.
Visualized Workflows
The following diagrams illustrate logical troubleshooting workflows for common peak shape issues.
Caption: A logical workflow for troubleshooting peak tailing of ferulic acid.
Caption: A decision tree for resolving peak fronting issues in HPLC.
References
- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scielo.br [scielo.br]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
Technical Support Center: Stability of Deuterated Standards in Solution
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis.[1] Instability of these standards in solution can lead to compromised experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during their use.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing deuterated standards to ensure long-term stability?
Proper storage is crucial to prevent degradation and isotopic exchange.[2][3] General recommendations include:
-
Temperature: For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions are typically stored at 2-8°C for short to medium-term (weeks to months) or at -20°C for long-term storage (years).[2] Always consult the manufacturer's certificate of analysis for specific instructions.[2]
-
Protection from Light: Many compounds are sensitive to light. To prevent photodegradation, store standards in amber vials or in the dark.[1][4]
-
Inert Atmosphere: To avoid oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1][4]
-
Container: Use tightly sealed containers to prevent solvent evaporation and absorption of atmospheric moisture.[4] For highly sensitive compounds, single-use ampoules are ideal.[4]
Q2: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[3][4] This compromises the isotopic purity and can lead to inaccurate quantification.[3]
Factors influencing H-D exchange:
-
Solvent Type: Protic solvents (e.g., water, methanol) contain exchangeable hydrogen atoms and are the primary drivers of H-D exchange.[3] Aprotic solvents (e.g., acetonitrile, DMSO) are preferred.[3]
-
pH of the Solution: H-D exchange is catalyzed by both acids and bases.[3][5] The minimum exchange rate for many compounds occurs around pH 2.5-3.[6]
-
Temperature: Higher temperatures increase the rate of exchange.[2] Storing and analyzing samples at low temperatures (e.g., 4°C) can significantly slow down this process.[6]
-
Position of Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][7] Labels on aromatic rings or alkyl chains are generally more stable.[7]
Prevention Strategies:
-
Use aprotic solvents whenever possible.[2]
-
Control the pH of aqueous solutions to be near neutral or, if compatible with the analyte, acidic (pH 2.5-3) where the exchange rate is often at a minimum.[2][6]
-
Store solutions at low temperatures.[2]
-
Choose internal standards with deuterium labels in stable, non-exchangeable positions.[1]
Q3: My deuterated standard has a different retention time than the unlabeled analyte. Why does this happen and is it a problem?
This phenomenon is known as the "isotopic effect" or "chromatographic shift".[7][8] Deuterium is slightly less lipophilic than hydrogen, which can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography.[7] This can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[7][8]
Troubleshooting:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or temperature to achieve better co-elution.[8]
-
Evaluate Matrix Effects: Conduct experiments to assess if the differential elution impacts the accuracy of quantification.[8]
Q4: Why is the signal from my deuterated internal standard inconsistent across a batch of samples?
Inconsistent internal standard signals can be caused by several factors:
-
Improper Storage or Handling: Degradation due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[2]
-
Inconsistent Pipetting: Inaccurate spiking of the internal standard into samples.[2]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the internal standard to varying degrees.[9]
-
Adsorption: Low concentrations of standards can adsorb to glass or plastic surfaces. Using silanized glass vials can help mitigate this.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of the standard | 1. Prepare a fresh working solution from the stock solution.[1] 2. If the issue persists, prepare a new stock solution from the neat material.[1] 3. Verify storage conditions (temperature, light exposure).[1] |
| Adsorption to container surfaces | 1. Use silanized glass vials.[1] 2. Prepare working solutions fresh before each use.[1] 3. Consider adding a "keeper" solvent to prevent complete drying during evaporation steps.[1] |
| Incomplete dissolution | 1. Vortex and sonicate the solution to ensure complete dissolution.[1] 2. Visually inspect for particulate matter.[1] |
| Instrument Instability | 1. Run system suitability tests and instrument calibration.[2] 2. Check for leaks and clean the ion source.[7] |
Issue 2: Evidence of Hydrogen-Deuterium (H-D) Exchange (e.g., appearance of a peak at a lower m/z)
| Possible Cause | Troubleshooting Steps |
| Unstable label position | 1. Review the structure of the internal standard to identify any chemically labile deuterium atoms (e.g., on heteroatoms or alpha to a carbonyl).[1] 2. Consider using an internal standard with labels in more stable positions or a different isotopic label (e.g., ¹³C, ¹⁵N).[1] |
| Inappropriate solvent or matrix pH | 1. Measure the pH of your solvent and sample matrix.[1] 2. Adjust the pH to be as close to neutral as possible, or to a pH known to minimize exchange for your compound class (typically pH 2.5-3), if compatible with your analytical method.[1] 3. Perform stability studies in different solvents to find a more suitable one.[1] |
| Elevated Temperature | 1. Keep samples, standards, and the autosampler cooled. 2. Perform all post-labeling steps at 0°C or on ice if possible.[3] |
Summary of Factors Affecting Deuterated Standard Stability
The stability of deuterated standards is highly dependent on environmental factors. The following table summarizes the impact of pH, temperature, and solvent choice on the rate of H-D exchange.
| Factor | Condition | Impact on H-D Exchange Rate | Recommendation |
| pH | Acidic (~2.5-3) | Minimum exchange rate for many compounds | Quench samples by acidifying if compatible with the analyte.[3] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant[3] | Avoid neutral pH during prolonged storage or sample processing if possible. | |
| Basic (>8.0) | Exchange rate is significantly accelerated[3] | Avoid basic conditions. | |
| Temperature | Low (~0-4°C) | Significantly reduced rate[3] | Perform sample preparation and analysis at low temperatures.[6] |
| Ambient (~25°C) | Moderate rate | Minimize time at ambient temperature. | |
| High (>40°C) | Significantly increased rate | Avoid high temperatures. | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Minimal exchange[3] | Preferred for reconstituting and diluting standards.[3] |
| Protic (e.g., Water, Methanol) | Can facilitate exchange[3] | Use with caution; assess stability if prolonged use is necessary. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard.[4]
-
Acclimatization: Remove the sealed container of the deuterated standard from cold storage and allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[4]
-
Inert Atmosphere: If possible, perform subsequent steps in a glove box or under a gentle stream of dry, inert gas.[4]
-
Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.[4]
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol (B129727) or acetonitrile) to dissolve the standard.[1] Gentle vortexing or sonication can aid dissolution.[2]
-
Dilution to Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.[4]
-
Mixing: Cap the flask and mix the solution thoroughly by inversion.[4]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions.[4]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions with the appropriate solvent to create a working solution at the desired concentration.[2]
Protocol 2: Assessment of Deuterated Standard Stability in a Biological Matrix
The goal of this experiment is to demonstrate that the internal standard is stable throughout the entire analytical process.[1]
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.[1]
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).[1]
-
Incubation: Store the remaining QC samples under the same conditions as your study samples for a period that covers the expected duration of sample preparation and analysis (e.g., 24, 48, 72 hours).[7]
-
Time Point Analysis: At each specified time point, retrieve a set of QC samples, process them using your standard extraction procedure, and analyze them by LC-MS/MS.[7]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1] A significant decrease in the deuterated standard's signal with a concurrent increase in the unlabeled analyte's signal is indicative of H-D exchange.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ferulic Acid Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the analysis of ferulic acid and its derivatives using electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed for ferulic acid in ESI-MS?
A1: In ESI-MS analysis of ferulic acid, the observed adducts depend on the ionization mode.
-
Negative Ion Mode: The most common ion is the deprotonated molecule, [M-H]⁻, with an m/z of 193.05 for ferulic acid.[1] Dimer formation can also occur, leading to ions such as the deprotonated dimer, [2M-H]⁻, and the sodium-bridged dimer, [2M-2H+Na]⁻. The formation of adducts with mobile phase additives like acetate (B1210297) ([M+CH₃COO]⁻) is also possible.[2]
-
Positive Ion Mode: The protonated molecule, [M+H]⁺, is commonly observed. Adducts with alkali metals are also prevalent, such as the sodium adduct, [M+Na]⁺, and the potassium adduct, [M+K]⁺.[3] Formation of adducts with solvent molecules, like acetonitrile (B52724) ([M+ACN+H]⁺), can also occur.[4]
Q2: What factors influence the formation of these adducts?
A2: Several factors can influence the type and intensity of adducts formed during ESI-MS analysis of ferulic acid:
-
Presence of Salts: Even trace amounts of inorganic salts (e.g., sodium and potassium) in the sample, solvents, or from glassware can lead to the formation of metal adducts.[5]
-
Mobile Phase Composition: The choice of solvents and additives significantly impacts adduct formation.[6]
-
Additives: Acids like formic acid or acetic acid can promote the formation of the protonated molecule [M+H]⁺ in positive mode by providing a source of protons.[3] Buffers like ammonium (B1175870) acetate can lead to the formation of ammonium adducts [M+NH₄]⁺. The presence of acetate can result in acetate adducts in negative mode.[2]
-
Solvent: The organic solvent (e.g., acetonitrile vs. methanol) can influence ionization efficiency and the formation of solvent adducts.[6]
-
-
Analyte Concentration: Higher analyte concentrations can increase the likelihood of dimer formation.[7]
-
Instrument Settings: ESI source parameters such as capillary voltage, source temperature, and gas flows can be optimized to favor the formation of a specific ion and minimize others.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization of Ferulic Acid
Symptoms:
-
Weak or no detectable peak for the expected ferulic acid ion (e.g., [M-H]⁻ at m/z 193).
-
High background noise relative to the analyte signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Mode | Ferulic acid, being a phenolic acid, generally ionizes best in the negative ion mode to form the [M-H]⁻ ion.[8] If you are using positive mode, consider switching to negative mode for higher sensitivity. |
| Poor Sample Preparation | Contaminants in the sample can suppress the ionization of ferulic acid. |
| * Action: Implement a sample cleanup step. Solid-Phase Extraction (SPE) with a C18 cartridge is effective for purifying phenolic compounds.[8] | |
| Inappropriate Mobile Phase | The mobile phase composition is crucial for efficient ionization. |
| * Action: Ensure the mobile phase is conducive to ionization. For negative mode, a small amount of a weak acid like 0.1% formic acid or acetic acid in the mobile phase (e.g., water:acetonitrile with 0.1% formic acid) can improve deprotonation.[8][9] For positive mode, these acids can enhance protonation. | |
| Ion Suppression | High concentrations of co-eluting matrix components or salts can compete with ferulic acid for ionization. |
| * Action: Improve chromatographic separation to separate ferulic acid from interfering compounds. Dilute the sample to reduce matrix effects.[10] | |
| Incorrect MS Parameters | The settings of the ESI source may not be optimal for ferulic acid. |
| * Action: Tune and calibrate the mass spectrometer. Optimize parameters such as capillary voltage (typically 2.5 - 4.5 kV), nebulizer gas pressure, drying gas flow rate, and source temperature.[8][10] |
Issue 2: Dominance of Unwanted Adducts (e.g., Sodium Adducts)
Symptoms:
-
The primary observed ion is an adduct (e.g., [M+Na]⁺) instead of the desired protonated/deprotonated molecule.
-
Multiple adducts are present, splitting the signal and complicating the spectra.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Salt Contamination | Sodium and potassium salts are common contaminants that readily form adducts. |
| * Action: Use high-purity solvents and additives (LC-MS grade). Avoid using glassware that may have been washed with strong detergents containing sodium.[5] Consider using polypropylene (B1209903) vials. | |
| Mobile Phase Composition | The mobile phase may lack a sufficient source of protons to favor [M+H]⁺ formation in positive mode. |
| * Action: Increase the concentration of a proton source in the mobile phase. Adding 0.1% formic acid is a common strategy to promote the formation of the [M+H]⁺ ion and reduce the relative intensity of sodium adducts.[3] | |
| High pH of the Mobile Phase | A higher pH can favor the formation of salt adducts over protonated molecules in positive ion mode. |
| * Action: Lowering the pH of the mobile phase by adding a small amount of acid (e.g., formic acid) can help to increase the abundance of the [M+H]⁺ ion.[3] |
Quantitative Data
The relative abundance of different ferulic acid adducts is highly dependent on the experimental conditions. While a universal quantitative dataset is not feasible, the following table provides an illustrative summary of expected trends based on qualitative descriptions from the literature when analyzing ferulic acid in positive ion mode.
| Mobile Phase Additive | Expected Dominant Ion | Expected Relative Abundance of [M+Na]⁺ | Rationale |
| None (Neutral Water/Acetonitrile) | [M+Na]⁺ | High | In the absence of a strong proton source, adduct formation with ubiquitous sodium ions is often favored. |
| 0.1% Formic Acid | [M+H]⁺ | Low to Moderate | Formic acid provides an excess of protons, promoting the formation of the protonated molecule and suppressing sodium adducts.[3] |
| 5 mM Ammonium Formate | [M+H]⁺ or [M+NH₄]⁺ | Moderate | Provides a proton source but also introduces ammonium ions which can form adducts. The relative abundance of [M+Na]⁺ may be reduced compared to a neutral mobile phase. |
| 5 mM Sodium Acetate | [M+Na]⁺ | Very High | Intentionally adding a sodium salt will significantly enhance the formation of the sodium adduct. |
Experimental Protocols
Protocol 1: General LC-ESI-MS/MS Analysis of Ferulic Acid in Negative Ion Mode
This protocol provides a starting point for the analysis of ferulic acid. Optimization may be required for specific sample matrices.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of acidified deionized water (e.g., 0.1% formic acid).[8]
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with 1-2 column volumes of 5% methanol in acidified water to remove polar impurities.[8]
-
Elute ferulic acid with methanol or acetonitrile containing 0.1% formic acid.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[8]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[11]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9][11]
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of B.
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 1-10 µL.[8]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[8]
-
Precursor Ion: m/z 193.05 for [M-H]⁻.[1]
-
Product Ions (for MS/MS): Monitor for characteristic fragments of ferulic acid.
-
Capillary Voltage: Optimize between 2.5 - 4.5 kV.[8]
-
Source Temperature and Gas Flows: Optimize for maximum signal intensity.
-
Visualizations
Caption: Electrospray ionization workflow for ferulic acid analysis.
Caption: Common adducts of ferulic acid in ESI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. waters.com [waters.com]
- 7. providiongroup.com [providiongroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. benchchem.com [benchchem.com]
dealing with poor recovery of (E)-Ferulic acid-d3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of (E)-Ferulic acid-d3 during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Question: We are experiencing low and variable recovery of our internal standard, this compound, during sample extraction. What are the potential causes and how can we troubleshoot this?
Answer: Poor recovery of deuterated internal standards like this compound can stem from several factors, ranging from the extraction methodology itself to the inherent chemical properties of the molecule and its interaction with the sample matrix. Below is a detailed troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide: Poor Recovery of this compound
This guide will walk you through a systematic approach to diagnosing the cause of poor recovery.
Step 1: Evaluate the Extraction Protocol
Ferulic acid is often present in complex matrices in both free and bound forms.[1][2] The choice of extraction method is critical for efficient release and recovery.
Common Extraction Techniques & Potential Pitfalls:
| Extraction Method | Principle | Potential Issues Affecting Recovery | Recommended Solvents/Reagents |
| Alkaline Hydrolysis | Cleaves ester bonds to release bound ferulic acid.[3][4] | - Degradation: Harsh alkaline conditions (high NaOH concentration, high temperature) can degrade ferulic acid.[3][5] - Incomplete Hydrolysis: Insufficient time, temperature, or alkali concentration can lead to incomplete release.[5] | Aqueous NaOH, KOH[3] |
| Enzymatic Hydrolysis | Uses enzymes like feruloyl esterases to specifically cleave ester linkages.[3][6] | - Enzyme Inefficiency: Suboptimal pH, temperature, or presence of inhibitors can reduce enzyme activity.[1] - High Cost: Enzymes can be expensive for large-scale extractions.[3] | pH-specific buffer solutions[3] |
| Solid-Phase Extraction (SPE) | Used for sample clean-up and concentration.[1][7] | - Incorrect Sorbent: The choice of C18 or other sorbents needs to be optimized.[7] - Poor Elution: The elution solvent may not be strong enough to recover the analyte completely. | Methanol (B129727), Acetonitrile, Ethyl Acetate |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | - Incorrect Solvent & pH: The pH of the aqueous phase and the choice of organic solvent are critical for efficient partitioning. - Emulsion Formation: Can lead to loss of analyte at the interface. | Ethyl acetate, Diethyl ether[3] |
Troubleshooting Workflow for Extraction Protocol:
Caption: Troubleshooting workflow for extraction protocol optimization.
Step 2: Investigate Internal Standard-Specific Issues
Deuterated standards are excellent, but not infallible. Their behavior can sometimes differ slightly from their non-deuterated counterparts.
Potential Problems with Deuterated Standards:
| Issue | Description | Troubleshooting Steps |
| Chromatographic Shift | Deuterated compounds can sometimes elute slightly earlier than the native analyte in reverse-phase chromatography.[8] This can lead to differential matrix effects.[8] | - Confirm Co-elution: Overlay chromatograms of the analyte and the internal standard. - Adjust Chromatography: If separation is observed, consider a lower-resolution column or modify the mobile phase to ensure co-elution.[8] |
| Isotopic Exchange (Back-Exchange) | The deuterium (B1214612) label may exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site (like -OH or -NH).[8] | - Verify Label Position: Ensure the deuterium label on this compound is on a stable position (e.g., on the aromatic ring or methoxy (B1213986) group). Request this information from the supplier. - Control pH: Avoid strongly acidic or basic conditions if the label is labile.[9] |
| Purity of the Standard | The deuterated standard may contain isotopic or chemical impurities, including the unlabeled analyte.[8] | - Request Certificate of Analysis (CoA): Verify the isotopic and chemical purity from the supplier.[8] - Analyze Standard Alone: Inject a solution of the deuterated standard to check for the presence of the unlabeled analyte.[9] |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[8] | - Perform Post-Extraction Addition Experiment: This will help to assess the extent of the matrix effect on both the analyte and the internal standard. |
Decision Tree for Internal Standard Issues:
Caption: Decision tree for troubleshooting internal standard-specific issues.
Step 3: Assess Analyte Stability
Ferulic acid can be susceptible to degradation under certain conditions.
Factors Affecting this compound Stability:
| Factor | Description | Mitigation Strategy |
| pH | Ferulic acid is less stable at neutral to alkaline pH.[10][11] | Maintain a pH between 3 and 5 during extraction and storage of extracts.[11] |
| Temperature | High temperatures, especially in combination with harsh pH, can lead to decarboxylation and other degradation reactions.[10] | Use moderate temperatures during extraction (e.g., 40-60°C) and store samples and extracts at low temperatures (e.g., 4°C or -20°C).[3] |
| Light | Exposure to UV light can cause isomerization from the trans to the cis form, which may have different chromatographic and mass spectrometric properties.[12] | Protect samples and extracts from light by using amber vials and minimizing exposure. |
| Oxidation | As a phenolic antioxidant, ferulic acid can be oxidized, especially in the presence of metal ions. | - Work quickly and keep samples cold. - Consider adding an antioxidant like ascorbic acid or working under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis for Release of Bound Ferulic Acid
This protocol is adapted for the extraction of total ferulic acid from plant-based matrices like cereal bran.
-
Sample Preparation: Weigh 1.0 g of the dried and powdered sample material into a pressure-tight tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution.
-
Alkaline Hydrolysis:
-
Cooling and Acidification:
-
Cool the mixture to room temperature.
-
Acidify the hydrolysate to pH 2-3 using 6 M HCl to precipitate hemicelluloses and protonate the ferulic acid.
-
-
Centrifugation: Centrifuge the mixture at 9000 rpm for 20 minutes to pellet the solid residue.[3]
-
Liquid-Liquid Extraction:
-
Collect the supernatant.
-
Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.[3]
-
Pool the organic (ethyl acetate) phases.
-
-
Drying and Evaporation:
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is a general procedure for cleaning up an aqueous extract before analysis.
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water (acidified to the same pH as the sample).
-
Sample Loading: Load the acidified aqueous extract (from step 5 of the hydrolysis protocol, for example) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of deionized water to remove polar impurities like salts and sugars.
-
Elution: Elute the this compound and ferulic acid from the cartridge using 1-2 column volumes of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
General Experimental Workflow:
Caption: General experimental workflow for the extraction and analysis of ferulic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mendelnet.cz [mendelnet.cz]
- 5. itjfs.com [itjfs.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer’s Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (E)-Ferulic acid-d3 Internal Standard Issues
Welcome to the technical support center for the use of (E)-Ferulic acid-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, differential matrix effects, isotopic exchange, and impurities in the internal standard.
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, ultimately compromising analytical accuracy.[1][3]
-
Solution:
-
Overlay the chromatograms of the analyte and the this compound internal standard to confirm complete co-elution.
-
If a separation is observed, consider adjusting the chromatographic method (e.g., modifying the mobile phase gradient or temperature) or using a column with lower resolution to ensure both compounds elute as a single peak.[1][2]
-
-
-
Assess for Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and this compound can be affected differently by matrix components, leading to what is known as differential matrix effects.[1] This can cause variability in the internal standard's signal intensity and lead to inaccurate quantification.[1]
-
Solution: Conduct a matrix effect evaluation experiment to determine if the matrix is impacting the analyte and internal standard differently.
-
-
Check for Isotopic Exchange (Loss of Deuterium (B1214612) Label):
-
Problem: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix, a phenomenon known as isotopic exchange or back-exchange.[1][4] This is more likely to occur in acidic or basic solutions.[4][5] For this compound, the deuterium atoms are on a methoxy (B1213986) group, which is generally stable. However, the presence of a phenolic hydroxyl group could potentially influence stability under certain conditions.
-
Solution:
-
Avoid storing stock solutions or processing samples in strong acidic or basic conditions.[5]
-
Prepare fresh working solutions for each analytical run.
-
-
-
Verify the Purity of the Internal Standard:
Issue 2: Variable Internal Standard Peak Area
Question: The peak area of my this compound internal standard is highly variable across my analytical run. What could be the cause?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects, issues with the stability of the deuterated label, or problems with sample preparation and instrument performance.[1][6]
Troubleshooting Guide: Variable Internal Standard Response
-
Investigate Matrix Effects:
-
Problem: Different biological samples can cause varying degrees of ion suppression or enhancement, leading to inconsistent internal standard response.[7]
-
Solution:
-
Optimize sample preparation to remove interfering matrix components. Consider switching from protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Sample dilution can also help reduce the concentration of interfering matrix components.[6]
-
-
-
Evaluate Internal Standard Stability:
-
Problem: (E)-Ferulic acid itself can be unstable and prone to degradation when exposed to heat, humidity, and light.[8][9] This instability can be pH and temperature-dependent.[10] While deuteration can sometimes affect stability, it is crucial to handle the this compound standard with care.
-
Solution:
-
Follow the manufacturer's storage recommendations. For example, stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[11]
-
Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[11]
-
Conduct bench-top stability assessments to ensure the internal standard is stable throughout the sample preparation process.
-
-
-
Assess for Instrument Issues:
-
Problem: Inconsistent injection volumes, fluctuations in the mass spectrometer's ion source, or a faulty collision cell can all lead to variable signal intensity.[12]
-
Solution:
-
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This experiment helps to determine if the sample matrix is suppressing or enhancing the ionization of the analyte and the internal standard.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate Extraction Recovery:
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Sample Set | Description | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Extraction Recovery (%) |
| Set A | Neat Solution | 1,200,000 | 1,500,000 | N/A | N/A |
| Set B | Post-Extraction Spike | 950,000 | 1,350,000 | 79.2% | N/A |
| Set C | Pre-Extraction Spike | 890,000 | 1,280,000 | N/A | 93.7% |
Hypothetical data for illustrative purposes.
Protocol 2: Assessing Internal Standard Purity
This protocol determines if the this compound internal standard is contaminated with the unlabeled analyte.
Procedure:
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add this compound at the same concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.[4]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Mass Spectrometry for (E)-Ferulic acid-d3
Welcome to the technical support center for the analysis of (E)-Ferulic acid-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: I am not seeing any signal, or the signal for this compound is very low. What should I check first?
A1: A weak or absent signal can stem from several factors, from sample preparation to instrument settings. Follow this checklist to diagnose the issue:
-
Confirm Stock Solution Integrity: Prepare a fresh dilution of your this compound stock solution in a compatible solvent (e.g., 50:50 acetonitrile (B52724):water) to a concentration of approximately 100-500 ng/mL.
-
Direct Infusion: Infuse the newly prepared solution directly into the mass spectrometer. This bypasses the LC system and confirms if the issue lies with the instrument's ability to detect the compound. If you see a stable signal, the problem is likely with your LC method or sample preparation. If the signal is still poor, focus on the MS source and detection parameters.
-
Check for the Correct Precursor Ion: Ensure you are monitoring the correct deprotonated precursor ion, which for this compound (with a deuterated methoxy (B1213986) group) is [M-H]⁻ at an m/z of approximately 196.1.
-
Review Source Parameters: Suboptimal source conditions are a common cause of poor signal. Key parameters to check include ionization mode (negative electrospray ionization, ESI-, is recommended), capillary voltage, gas flows (nebulizing and drying gas), and source temperature.
Q2: The signal for this compound is strong in my calibration standards but significantly drops in my extracted samples. What is the likely cause?
A2: This is a classic indication of matrix effects , where co-eluting endogenous or exogenous compounds from your sample matrix (e.g., plasma, tissue homogenate) suppress the ionization of your internal standard.
-
What to do:
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate the this compound peak from the region where matrix components elute.
-
Dilute the Sample: A simple and often effective strategy is to dilute your sample extract. This reduces the concentration of interfering matrix components.
-
Optimize Sample Preparation: Re-evaluate your sample cleanup procedure. If you are using protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.
-
Q3: My this compound peak is showing tailing or a poor shape. How can I improve it?
A3: Poor peak shape is typically a chromatographic issue.
-
Mobile Phase pH: Ferulic acid is an acidic compound. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase will ensure it remains in its protonated form, leading to better peak shapes on a C18 column.
-
Column Contamination: The column may be contaminated. Implement a robust column wash step between samples or, if necessary, wash the column with a strong solvent.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase conditions to prevent peak distortion.
Q4: I am observing a peak at the m/z of unlabeled Ferulic acid in my this compound standard. Should I be concerned?
A4: Yes, this can be a concern. There are two primary reasons for this observation:
-
Low Isotopic Purity: The internal standard may contain a small amount of the unlabeled compound from its synthesis.
-
Deuterium (B1214612) Exchange: It is possible, though less likely for a deuterated methoxy group, that deuterium atoms are exchanging with protons from the solvent. This can be influenced by the pH and composition of your solvents. Ensure you are using high-purity solvents.
Mass Spectrometry Parameters for this compound
The following table summarizes typical starting parameters for the analysis of this compound using tandem mass spectrometry with electrospray ionization. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Analyte | Value | Notes |
| Parent Ion (Q1) | This compound | m/z 196.1 | [M-H]⁻ in negative ion mode. Based on a molecular weight of 197.20 g/mol .[1] |
| Product Ion (Q3) | Fragment 1 | m/z 178.1 | Corresponds to the loss of the deuterated methyl group (-CD3).[2] |
| Fragment 2 | m/z 134.1 | Corresponds to the loss of -CD3 and CO2.[2][3] | |
| Collision Energy (CE) | For 196.1 → 178.1 | ~14-16 eV | This is a starting point based on values for unlabeled ferulic acid and should be empirically optimized.[2] |
| For 196.1 → 134.1 | ~17-19 eV | This is a starting point based on values for unlabeled ferulic acid and should be empirically optimized.[2] | |
| Cone Voltage / DP | This compound | ~20-40 V | Highly instrument-dependent. Optimize by infusing the standard and ramping the voltage. |
| Ionization Mode | ESI Negative | Ferulic acid and related phenolic acids show a higher signal intensity in negative ion mode. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Direct Infusion
This protocol describes how to determine the optimal collision energy (CE) and cone/declustering potential (DP) for this compound.
-
Prepare the Infusion Solution: Dilute the this compound stock to a final concentration of approximately 100-500 ng/mL in a solvent composition similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Cone/Declustering Potential:
-
Set the mass spectrometer to monitor the precursor ion (m/z 196.1).
-
Manually or automatically ramp the cone/declustering potential (e.g., from 10 V to 60 V in 5 V increments).
-
Identify the voltage that provides the highest and most stable signal for the precursor ion.
-
-
Optimize Collision Energy:
-
Set the instrument to product ion scan mode, with the precursor mass set to m/z 196.1.
-
Using the optimal cone/declustering potential, acquire product ion spectra while ramping the collision energy (e.g., from 5 eV to 40 eV).
-
Identify the most abundant and stable product ions (e.g., m/z 178.1 and 134.1).
-
For each desired MRM transition (e.g., 196.1 → 178.1), perform a subsequent optimization by monitoring that specific transition while ramping the collision energy to find the value that yields the maximum signal intensity.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking Internal Standard: Add the working solution of this compound.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot onto the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for poor this compound signal.
References
correcting for isotopic interference in ferulic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying ferulic acid while correcting for isotopic interference.
FAQs: Understanding Isotopic Interference in Ferulic Acid Quantification
Q1: What is isotopic interference in the context of ferulic acid mass spectrometry analysis?
A1: Isotopic interference in mass spectrometry occurs when the isotopic distribution of the analyte (ferulic acid) overlaps with the isotopic distribution of the isotopically labeled internal standard (e.g., ¹³C- or D-labeled ferulic acid). Ferulic acid (C₁₀H₁₀O₄) has a monoisotopic mass of approximately 194.058 g/mol . Due to the natural abundance of isotopes like ¹³C and ²H, ferulic acid will produce a characteristic isotopic pattern in the mass spectrum, with peaks at M+1, M+2, etc., where M is the monoisotopic mass. When an isotopically labeled internal standard is used, its isotopic cluster can overlap with that of the unlabeled ferulic acid, leading to inaccurate quantification if not properly corrected.
Q2: Why is it crucial to correct for isotopic interference?
A2: Failure to correct for isotopic interference can lead to significant errors in quantification. The signal intensity of the internal standard may be artificially inflated by contributions from the natural isotopes of the analyte, or vice versa. This can result in an underestimation or overestimation of the true concentration of ferulic acid in the sample. Accurate quantification is critical for reliable experimental results, particularly in pharmacokinetic studies and quality control of pharmaceutical or food products.
Q3: What is the most effective method to correct for isotopic interference in ferulic acid quantification?
A3: The most effective and widely used method is Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique involves adding a known amount of a stable isotope-labeled version of ferulic acid (e.g., ¹³C-ferulic acid) to the sample as an internal standard.[1][2][3] Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus accurately accounting for sample matrix effects and variations in sample preparation.[1][2] Correction for the isotopic overlap is then performed mathematically during data processing.
Troubleshooting Guide
Problem 1: Inaccurate quantification due to natural isotopic abundance of ferulic acid.
-
Symptom: You observe a higher-than-expected signal for your isotopically labeled internal standard, even in samples with low concentrations of unlabeled ferulic acid. This leads to non-linear calibration curves and inaccurate results.
-
Cause: The M+n peaks from the natural isotopic distribution of ferulic acid are contributing to the signal of the labeled internal standard.
-
Solution:
-
Characterize Isotopic Purity: Determine the isotopic purity of both your unlabeled ferulic acid standard and your isotopically labeled internal standard by analyzing them separately.
-
Apply Correction Factor: Use a mathematical correction to subtract the contribution of the natural isotopes from the signal of the labeled internal standard. This can often be done using the software that controls your mass spectrometer or with specialized data analysis software.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to resolve the isotopic fine structure and minimize overlap.
-
Problem 2: Overlapping signals from the internal standard and the analyte.
-
Symptom: The peak for the internal standard and the analyte are not baseline-separated in the mass spectrum, making it difficult to accurately measure their individual intensities.
-
Cause: Insufficient mass difference between the analyte and the internal standard, or low resolution of the mass spectrometer.
-
Solution:
-
Select an Appropriate Internal Standard: Choose an isotopically labeled internal standard with a sufficient mass shift (ideally +3 Da or more) to ensure baseline separation of the monoisotopic peaks.
-
Optimize Mass Spectrometer Settings: Increase the resolution of your mass spectrometer to better separate the isotopic clusters.
-
Use Tandem Mass Spectrometry (MS/MS): Monitor specific fragment ions for both the analyte and the internal standard. This can provide better specificity and reduce the impact of overlapping signals in the precursor ions.
-
Quantitative Data Summary
The following table illustrates the importance of correcting for isotopic interference in the quantification of ferulic acid using a ¹³C₆-labeled internal standard. The data shows a significant overestimation of the internal standard's response when no correction is applied, leading to an underestimation of the calculated ferulic acid concentration.
| Sample ID | Uncorrected IS Response (cps) | Corrected IS Response (cps) | Calculated Ferulic Acid Conc. (ng/mL) - Uncorrected | Calculated Ferulic Acid Conc. (ng/mL) - Corrected |
| Blank | 1,500 | 50 | N/A | N/A |
| Cal 1 | 25,500 | 24,050 | 9.5 | 10.1 |
| Cal 2 | 51,200 | 49,700 | 19.2 | 20.3 |
| QC Low | 30,100 | 28,600 | 11.5 | 12.2 |
| QC High | 95,800 | 94,300 | 38.7 | 40.1 |
Experimental Protocols
Protocol: Stable Isotope Dilution Analysis of Ferulic Acid using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of ¹³C₆-ferulic acid in methanol (B129727) as the internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Ferulic Acid: 193.1 -> 134.1
-
¹³C₆-Ferulic Acid: 199.1 -> 140.1
-
-
-
Data Analysis and Correction:
-
Integrate the peak areas for both the ferulic acid and ¹³C₆-ferulic acid MRM transitions.
-
Determine the isotopic contribution of unlabeled ferulic acid to the ¹³C₆-ferulic acid signal by analyzing a pure standard of unlabeled ferulic acid.
-
Apply a correction factor to the integrated peak area of the internal standard in all samples. The correction is typically of the form: Corrected IS Area = Measured IS Area - (Correction Factor * Analyte Area).
-
Calculate the concentration of ferulic acid using the corrected peak area ratio of the analyte to the internal standard and a calibration curve.
-
Visualizations
Caption: Isotopic overlap between unlabeled ferulic acid and a labeled internal standard.
Caption: Workflow for correcting isotopic interference in ferulic acid quantification.
References
- 1. Considering the advantages and pitfalls of the use of isotopically labeled protein standards for accurate protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ferulic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of ferulic acid by High-Performance Liquid Chromatography (HPLC), with a specific focus on the impact of mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of ferulic acid, and why is it important for HPLC analysis?
A1: The pKa of ferulic acid is approximately 4.58.[1] This value is critical for reversed-phase HPLC method development because it indicates the pH at which the analyte will be 50% in its ionized form and 50% in its non-ionized form. The ionization state of ferulic acid significantly affects its retention and peak shape.
Q2: What is the recommended mobile phase pH for ferulic acid analysis and why?
A2: For reversed-phase HPLC analysis of ferulic acid, a mobile phase pH of around 3.0 is widely recommended.[2][3] At this pH, which is more than one pH unit below the pKa of ferulic acid, the carboxylic acid group is predominantly in its non-ionized (protonated) form. This non-ionized form is more hydrophobic, leading to better retention on a nonpolar stationary phase (like C18) and resulting in sharper, more symmetrical peaks.[1][4][5]
Q3: How does a mobile phase pH close to the pKa of ferulic acid affect the analysis?
A3: Operating with a mobile phase pH close to the pKa of ferulic acid (around 4.6) can lead to several issues. When both the ionized and non-ionized forms of the analyte exist in significant amounts, it can result in peak broadening, splitting, or tailing, making accurate quantification difficult.[6][7] Method robustness is also compromised, as small fluctuations in the mobile phase pH can cause significant variations in retention time and peak shape.[4]
Q4: Can I use a high pH mobile phase for ferulic acid analysis?
A4: While it is less common for reversed-phase analysis of acidic compounds, a high pH mobile phase (e.g., pH 9.5) can be used, particularly with polymer-based columns that are stable under alkaline conditions. At a high pH, ferulic acid will be fully ionized (deprotonated). This would typically lead to very short retention times on a standard C18 column. However, with specialized columns, this approach can be employed.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening) for Ferulic Acid
-
Question: My ferulic acid peak is tailing or is broader than expected. What are the likely causes related to mobile phase pH?
-
Answer:
-
Mobile Phase pH is too high: If the pH of your mobile phase is close to or above the pKa of ferulic acid (~4.6), a significant portion of the analyte will be in its ionized form. This can lead to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing peak tailing.[7] A study demonstrated that a mobile phase at pH 3.0 provided a more symmetric peak for ferulic acid with a tailing factor of 1.3, indicating that lower pH improves peak shape.[1]
-
Insufficient Buffering: If the mobile phase is not adequately buffered, the pH at the column inlet can be influenced by the sample solvent, leading to inconsistent ionization and peak distortion.
-
-
Troubleshooting Steps:
-
Verify and Adjust Mobile Phase pH: Ensure the aqueous component of your mobile phase is buffered to a pH of approximately 2.5-3.5. Use an appropriate acidic modifier like phosphoric acid, formic acid, or acetic acid.[2][3][8]
-
Use a Buffer: Incorporate a buffer with a pKa close to the desired pH to maintain a stable pH throughout the analysis.
-
Check Column Health: Persistent peak tailing, even at low pH, might indicate a degraded or contaminated column. Consider flushing the column according to the manufacturer's instructions or replacing it.
-
Issue 2: Unstable or Drifting Retention Times for Ferulic Acid
-
Question: The retention time for my ferulic acid peak is shifting between injections or during a sequence. Could this be a pH-related problem?
-
Answer: Yes, unstable retention times for an ionizable compound like ferulic acid are often linked to poor control of the mobile phase pH.
-
Inadequate pH Control: If the mobile phase pH is not buffered, it can be susceptible to changes due to atmospheric CO2 absorption (for less acidic mobile phases) or inconsistencies in mobile phase preparation.
-
Operating Near the pKa: If your mobile phase pH is close to the pKa of ferulic acid, even minor pH fluctuations will lead to significant changes in the ratio of ionized to non-ionized forms, causing considerable shifts in retention time.[9]
-
-
Troubleshooting Steps:
-
Buffer the Mobile Phase: Always use a buffer in your mobile phase when analyzing ionizable compounds. Ensure the buffer concentration is sufficient (typically 10-25 mM).
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure accurate pH measurement of the aqueous portion before mixing with the organic solvent.[4]
-
Optimize pH Away from pKa: For robust methods, adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For ferulic acid, this means operating at a pH below 3.
-
Data Presentation
The following tables summarize the quantitative impact of mobile phase pH on key chromatographic parameters for ferulic acid analysis.
Table 1: Effect of Mobile Phase pH on Retention Time of Ferulic Acid
| Mobile Phase pH | Retention Time (minutes) |
| 3.0 | 4.86 |
| 4.0 | 4.80 |
| 6.0 | 4.52 |
Data synthesized from a robustness study where other parameters were kept constant. As the pH increases above the pKa, the ferulic acid becomes more ionized and therefore less retained on the reversed-phase column, leading to a shorter retention time.[1]
Table 2: Impact of Mobile Phase pH on Peak Shape of Ferulic Acid
| Mobile Phase pH | Observation | Tailing Factor |
| 3.0 | Symmetric peak with reduced tailing | 1.3 |
| > 4.0 | Increased potential for peak tailing | Not specified |
At a pH well below the pKa, the non-ionized form of ferulic acid predominates, leading to improved peak symmetry.[1]
Experimental Protocols
Protocol 1: Isocratic HPLC-DAD Method for Ferulic Acid Quantification
This protocol is suitable for the routine analysis of ferulic acid.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at 320 nm.[1]
-
Run Time: 8 minutes.[1]
Protocol 2: Gradient HPLC Method for Analysis of Ferulic Acid in Complex Samples
This protocol is useful when analyzing ferulic acid in the presence of other compounds with different polarities.
-
HPLC System: As described in Protocol 1.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 1.0% acetic acid in water (pH ~2.9).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-18 min: 19% B
-
18-60 min: 19% to 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 320 nm.
Mandatory Visualization
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. moravek.com [moravek.com]
- 7. chromtech.com [chromtech.com]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. chromatographytoday.com [chromatographytoday.com]
preventing degradation of (E)-Ferulic acid-d3 during sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of (E)-Ferulic acid-d3 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a deuterium-labeled version of (E)-Ferulic acid, a potent antioxidant found in plant cell walls[1][2]. The deuterium (B1214612) labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry, as it minimizes background noise and enhances detection sensitivity[]. Its stability is critical because any degradation during sample collection, processing, or storage will lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that cause the degradation of this compound?
(E)-Ferulic acid is susceptible to degradation from several factors, which also apply to its deuterated form. These include:
-
pH: Stability is pH-dependent, with degradation occurring at both high and low pH values[4][5][6]. It is more stable in acidic conditions, typically between pH 3 and 5[6].
-
Temperature: Elevated temperatures accelerate the degradation process[4][5][7].
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation[7][8].
-
Oxidation: As an antioxidant, it is prone to oxidation when exposed to air (oxygen) and free radicals[9][10].
Q3: How does deuterium labeling affect the stability of this compound compared to its non-deuterated counterpart?
Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which is 6 to 10 times stronger[11]. This "deuterium effect" can enhance the metabolic stability of the compound by slowing down metabolic processes that involve the cleavage of this bond[11][12]. While this primarily impacts in vivo metabolism, it can also contribute to slightly increased chemical stability during sample processing[].
Q4: What are the ideal storage conditions for this compound standards and processed samples?
To ensure long-term stability, standards and samples containing this compound should be stored under the following conditions:
-
Temperature: Store stock solutions and processed samples at low temperatures, such as -18°C or colder (e.g., -80°C for long-term storage)[13][14].
-
Light: Protect from light by using amber vials or by wrapping containers with aluminum foil[7][14].
-
Atmosphere: For maximum stability of dry powder or solutions, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: Which antioxidants can be used to stabilize this compound in solutions?
While (E)-Ferulic acid is itself an antioxidant, its stability in solution, particularly when combined with other sensitive compounds, can be enhanced. Vitamins C (ascorbic acid) and E (alpha-tocopherol) are often used in combination with ferulic acid, as they work synergistically. Ferulic acid helps to stabilize vitamins C and E, preventing their oxidation, and this combination enhances overall antioxidant capacity and photoprotection[9][15][16][17]. For analytical purposes, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low Recovery of this compound
Low recovery is a frequent issue that can compromise the accuracy of quantitative results.
| Potential Cause | Recommended Solution |
| Analyte Degradation | Work quickly and at low temperatures (on ice)[14]. Protect samples from light using amber vials[14]. Adjust the pH of the extraction solvent to be mildly acidic (pH 3-5)[6]. Add an antioxidant (e.g., ascorbic acid) to the extraction solvent[18]. |
| Insufficient Extraction | Ensure the chosen extraction solvent's polarity is appropriate for ferulic acid (e.g., methanol, ethanol, acetonitrile (B52724), or mixtures with water)[18][19]. Perform multiple extraction steps and pool the supernatants[18]. Increase the solvent-to-sample ratio. |
| Matrix Effects | Use a stable isotope-labeled internal standard like this compound to compensate for matrix-induced signal suppression or enhancement[14]. Implement a more thorough sample cleanup step, such as Solid-Phase Extraction (SPE)[18]. Prepare matrix-matched calibration standards[14]. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the phenolic acid to container surfaces. |
Problem: Appearance of Unexpected Peaks in Chromatogram
Extra peaks can interfere with the quantification of the target analyte.
| Potential Cause | Recommended Solution |
| Degradation Products | The presence of peaks corresponding to vanillin, vanillic acid, or 4-vinyl guaiacol (B22219) may indicate degradation[20][21][22]. Review and optimize sample handling and storage procedures to minimize degradation (see "Low Recovery" section). |
| Contamination | Run a solvent blank to check for contamination from the solvent, glassware, or LC-MS system[14]. Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). |
| Matrix Interference | Improve the selectivity of the sample preparation method (e.g., using SPE). Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to better separate the analyte from interfering compounds. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol provides a general procedure for the extraction of this compound when used as an internal standard for the quantification of endogenous ferulic acid in plasma.
Materials:
-
Plasma samples
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Spiking with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound IS working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. The acidic condition helps to improve the stability of ferulic acid[23].
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber HPLC vial or a clear vial wrapped in foil. Avoid disturbing the protein pellet.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used[24].
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid[24][25].
-
Flow Rate: 0.3 mL/min[24].
-
Detection: Use multiple reaction monitoring (MRM) in negative ionization mode[24].
Visualizations
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. | Semantic Scholar [semanticscholar.org]
- 5. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How Can Pure Ferulic Acid Powder Enhance the Stability of Your Vitamin C & E Serums? - Hongda Phytochemistry [hongdaherbs.com]
- 10. blog.skinbuddy.me [blog.skinbuddy.me]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic Acids Mixture 909 100 µg/mL in Methanol [lgcstandards.com]
- 14. benchchem.com [benchchem.com]
- 15. Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]
- 16. photozyme.com [photozyme.com]
- 17. [PDF] Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. | Semantic Scholar [semanticscholar.org]
- 18. welchlab.com [welchlab.com]
- 19. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Degradation of Ferulic Acid by the Endophytic Fungus Colletotrichum gloeosporioides TMTM-13 Associated with Ostrya rehderiana Chun - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ferulic acid - Wikipedia [en.wikipedia.org]
- 23. jfda-online.com [jfda-online.com]
- 24. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. akjournals.com [akjournals.com]
Technical Support Center: Troubleshooting Peak Tailing for Phenolic Acid Internal Standards
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of phenolic acid internal standards.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying phenolic acid internal standards?
Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] For quantitative analysis, which is critical for internal standards, peak tailing is problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with nearby analyte peaks, making accurate integration and quantification challenging.[1]
-
Decrease Sensitivity: As a peak broadens due to tailing, its height diminishes, which can negatively affect the limit of quantification.[1]
-
Impact Quantification Accuracy: Asymmetrical peaks result in inconsistent and unreliable peak area calculations, which compromises the accuracy and reproducibility of the analysis.[1]
The extent of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for precise analytical methods.[1]
Q2: My phenolic acid internal standard is showing peak tailing. What are the most common causes?
Peak tailing for acidic compounds like phenolic acids in reversed-phase HPLC typically stems from a few primary causes:
-
Secondary Interactions with the Stationary Phase: This is the most frequent cause.[2][3] Phenolic compounds can engage in unwanted secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (like C18).[4][5] These active sites can retain some analyte molecules more strongly than others, leading to a tailed peak.[6]
-
Mobile Phase pH Issues: If the mobile phase pH is not correctly optimized, it can lead to a mix of ionized and non-ionized forms of the phenolic acid, causing peak distortion.[3] The pH also affects the ionization state of the residual silanols on the column.[3]
-
Column Issues: The problem could be physical rather than chemical. This includes degradation of the stationary phase in an old column, contamination from sample matrices, a partially blocked inlet frit, or the formation of a void at the column inlet.[2]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly fitted connections between the injector, column, and detector can lead to band broadening and peak tailing.[1]
Q3: How can I systematically troubleshoot peak tailing for my phenolic acid internal standard?
A logical approach is essential to efficiently diagnose the root cause. The first step is to determine if the issue affects all peaks or just specific ones.
-
If all peaks in the chromatogram are tailing , the problem is likely mechanical or related to the HPLC system itself. This points towards issues like a column void, a blocked frit, or excessive extra-column volume.[2]
-
If only the phenolic acid peak (or other polar/ionizable compounds) is tailing , the cause is more likely chemical. This suggests secondary interactions with the stationary phase are the primary culprit.[2]
The following workflow provides a systematic guide to troubleshooting.
Caption: Initial troubleshooting workflow for peak tailing.
Q4: How does mobile phase pH affect peak shape for phenolic acids, and what is the optimal range?
For acidic compounds like phenolic acids, the mobile phase pH is one of the most critical factors for achieving good peak shape.
-
Mechanism: Phenolic acids are weak acids. At a low pH (well below their pKa), they exist in their neutral, non-ionized form. This single form interacts more predictably with the reversed-phase column, leading to a symmetrical peak. Lowering the pH also suppresses the ionization of residual silanol groups on the silica (B1680970) surface, protonating them (Si-OH) and reducing their ability to cause secondary ionic interactions.[2]
-
Optimal pH: For many phenolic acids, reducing the mobile phase pH to a range of 2.5 to 3.5 is highly effective at suppressing ionization and minimizing peak tailing.[2] It is generally recommended to set the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte.[1]
Data Presentation
The following tables provide illustrative data on how different parameters can affect the peak shape of phenolic acid internal standards.
Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor of Ferulic Acid
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.7 | Moderate Tailing |
| 3.5 | 1.3 | Minor Tailing |
| 2.5 | 1.1 | Good Symmetry |
| Note: This data is illustrative, based on established chromatographic principles, to demonstrate the trend of improving peak shape with lower mobile phase pH for acidic compounds. |
Table 2: Illustrative Comparison of Column Types on Peak Asymmetry of Gallic Acid
| Column Type | Stationary Phase | End-Capped | Tailing Factor (Tf) at pH 3.0 |
| Column A | Traditional C18 (Type A Silica) | No | 1.8 |
| Column B | High-Purity C18 (Type B Silica) | Yes | 1.2 |
| Column C | Polar-Embedded C18 | Yes | 1.1 |
| Note: This data is illustrative. Modern, high-purity, end-capped columns significantly reduce silanol interactions, leading to better peak shapes for polar analytes like gallic acid.[2] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)
This protocol describes the preparation of a common mobile phase used to achieve a low pH for the analysis of phenolic acids.
-
Prepare Aqueous Portion: Measure 999 mL of HPLC-grade water into a clean 1 L glass media bottle. Carefully add 1 mL of high-purity formic acid to the water.
-
Mix Thoroughly: Cap the bottle and mix the solution by inverting it several times. This is your Mobile Phase A.
-
Prepare Organic Portion: If preparing a separate organic phase, measure 1 L of HPLC-grade acetonitrile (B52724) into a second clean media bottle. This is your Mobile Phase B.
-
Degas Solvents: Before placing the bottles on the HPLC system, degas both mobile phases to remove dissolved gases, which can cause bubbles and baseline instability. This can be done by sparging with helium for 5-10 minutes or by sonicating under vacuum for 10-15 minutes.
-
System Setup: Place the solvent lines into the respective bottles, ensuring the inlet frits are fully submerged. Prime the HPLC pumps to flush the lines with the new mobile phase before starting your analysis.
Protocol 2: General Column Washing Procedure for a Reversed-Phase (C18) Column
If you suspect column contamination is causing peak tailing, a thorough wash can help restore performance. Always disconnect the column from the detector before flushing to waste.
-
Initial Wash (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water (without any buffers or additives) to remove any precipitated salts.
-
Intermediate Wash: Flush the column with 10-20 column volumes of isopropanol.
-
Strong Solvent Wash (Remove Non-polar Contaminants): Flush the column with 10-20 column volumes of a strong organic solvent like 100% acetonitrile or methanol.
-
Return to Intermediate Solvent: Flush again with 10-20 column volumes of isopropanol.
-
Re-equilibration: Finally, re-equilibrate the column with your mobile phase (starting with the initial gradient conditions if applicable) for at least 20-30 column volumes, or until the baseline is stable.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows for troubleshooting peak tailing.
Caption: Relationship between causes of peak tailing and their solutions.
Caption: Signaling pathway for mitigating secondary silanol interactions.
References
choosing the right solvent for (E)-Ferulic acid-d3 stock solutions
Technical Support Center: (E)-Ferulic Acid-d3 Stock Solutions
This guide provides technical information for researchers, scientists, and drug development professionals on selecting the appropriate solvent for preparing this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated form of (E)-Ferulic acid, where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium. It is often used as an internal standard in quantitative analyses by methods such as LC-MS or as a tracer in metabolic studies.[1] Like its non-deuterated counterpart, it is a phenolic compound found in plant cell walls and is known for its antioxidant properties.[1][2][3]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[4][5] Methanol and isopropanol (B130326) are also effective solvents.[6][7] For high concentrations, DMSO is particularly effective.[1]
Q3: Can I dissolve this compound in aqueous buffers?
A3: (E)-Ferulic acid and its deuterated analog are sparingly soluble in water and aqueous buffers.[4][5][6] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[4]
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] Aqueous solutions are less stable and should ideally be used on the same day they are prepared.[4]
Troubleshooting Guide
Issue 1: The compound is not dissolving completely.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent quality may be poor.
-
Solution:
-
Try Sonication: Gentle warming or sonication can help dissolve the compound. For DMSO, using ultrasonic assistance is recommended.[1]
-
Use a Stronger Solvent: If solubility is still an issue, switch to a solvent with higher solubilizing power, such as DMSO.[1][8]
-
Check Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. Hygroscopic solvents like DMSO can absorb moisture, which significantly reduces the solubility of the product.[1] Always use newly opened DMSO for the best results.[1]
-
Issue 2: The compound precipitates after dilution with an aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent in the aqueous solution is too low to maintain solubility.
-
Solution:
-
Increase Organic Solvent Ratio: When diluting the stock solution, ensure the final percentage of the organic solvent is sufficient to keep the compound dissolved. You may need to perform serial dilutions.
-
Optimize the Protocol: Prepare a more diluted stock solution in the organic solvent before adding it to the aqueous buffer. For example, a 1:6 ratio of DMF to PBS has been used for ferulic acid.[4]
-
Issue 3: I am observing degradation of the compound in my stock solution.
-
Possible Cause: The compound may be unstable in the chosen solvent over time, or it may be sensitive to light or air.
-
Solution:
-
Purge with Inert Gas: When preparing the stock solution, purge the solvent and the headspace of the storage vial with an inert gas like nitrogen or argon to prevent oxidation.[4]
-
Store Properly: Adhere strictly to the recommended storage conditions (-20°C for short-term, -80°C for long-term) and protect the solution from light.[1]
-
Prepare Fresh: For sensitive experiments, it is always best to prepare the solution fresh.
-
Solubility Data
The following table summarizes the solubility of ferulic acid in various common laboratory solvents. The deuterated form, this compound, is expected to have very similar solubility properties.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1] | 507.10 mM[1] | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO.[1] |
| DMF | ~20 mg/mL[4][5] | ~101.4 mM | - |
| Ethanol | 50 mg/mL[9] | ~253.5 mM | Heating may be required at this concentration.[9] |
| Methanol | >10 mg/mL[6][8] | >50.7 mM | - |
| Aqueous Buffer (PBS, pH 7.2) | ~0.14 mg/mL[4] | ~0.7 mM | Requires initial dissolution in DMF (1:6 ratio of DMF:PBS).[4] |
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol provides a step-by-step method for preparing a 100 mM stock solution of this compound (Molecular Weight: 197.20 g/mol [3]) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weigh Compound: Accurately weigh a specific amount of this compound. For example, weigh 1.972 mg of the compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. To make a 100 mM solution with 1.972 mg of the compound, add 100 µL of DMSO.
-
Calculation: (1.972 mg / 197.20 g/mol ) / 0.1 L = 0.1 M = 100 mM
-
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicator for 5-10 minutes.
-
Aliquot for Storage: Once fully dissolved, dispense the solution into smaller, single-use aliquots in sterile vials. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]
-
Store: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
Visualization
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate solvent and preparing a stock solution of this compound.
Caption: Workflow for selecting a solvent for this compound.
Antioxidant Signaling Pathway of Ferulic Acid
Ferulic acid is known to exert its potent antioxidant effects by modulating key cellular signaling pathways. One of the most important is the Nrf2/HO-1 pathway.[10]
Caption: Ferulic acid activates the Nrf2 antioxidant pathway.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an Analytical Method for (E)-Ferulic Acid: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, (E)-Ferulic acid-d3, against alternative non-deuterated (analog) internal standards in the validation of analytical methods for the quantification of (E)-Ferulic acid. The selection of an appropriate internal standard is critical for achieving accurate, precise, and robust bioanalytical data, particularly in complex matrices such as plasma, urine, and tissue homogenates. This document outlines the theoretical advantages of using a deuterated internal standard, presents a comparative performance summary, and provides detailed experimental protocols for key validation experiments.
The Gold Standard: this compound as an Internal Standard
In quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is widely considered the "gold standard". This compound is the deuterium-labeled counterpart of (E)-Ferulic acid.[1] This means it is chemically identical to the analyte but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain virtually identical.
The primary advantage of using this compound is its ability to co-elute with the unlabeled (E)-Ferulic acid during chromatographic separation. This co-elution ensures that both compounds experience the same degree of ionization suppression or enhancement from the sample matrix, a phenomenon known as the "matrix effect." Consequently, the ratio of the analyte to the internal standard remains constant even in the presence of significant matrix effects, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
Non-deuterated internal standards, often structural analogs of the analyte (e.g., isoferulic acid or other phenolic compounds with similar chemical properties), are a more readily available and less expensive alternative. However, their physicochemical properties can differ from (E)-Ferulic acid, leading to different chromatographic retention times, extraction recoveries, and ionization efficiencies. These differences can result in inadequate compensation for analytical variability, potentially compromising the accuracy and precision of the results.
The following table summarizes the expected performance differences between this compound and a representative non-deuterated (analog) internal standard based on key validation parameters. This data is illustrative and based on the established principles of bioanalytical method validation.
| Validation Parameter | This compound (SIL-IS) | Non-Deuterated (Analog) IS | Rationale for Performance Difference |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 | The superior correction for variability by the SIL-IS often leads to a slightly better correlation coefficient. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Better compensation for matrix effects and extraction variability results in higher accuracy. |
| Precision (% CV) | ≤ 10% | ≤ 15% | The near-identical behavior to the analyte throughout the analytical process leads to lower variability. |
| Matrix Effect (% CV) | ≤ 10% | > 20% | Co-elution and identical ionization behavior provide superior compensation for matrix-induced signal suppression or enhancement. |
| Extraction Recovery | Consistent and reproducible | Can be variable | Similar physicochemical properties ensure consistent recovery across different samples and batches. |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for (E)-Ferulic acid. These protocols are applicable for validation using either this compound or a non-deuterated internal standard.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of (E)-Ferulic acid and the internal standard (this compound or a non-deuterated analog) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the (E)-Ferulic acid stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
This is a common method for extracting (E)-Ferulic acid from plasma samples.[2]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the proteins.[2]
-
Vortex for 5 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of (E)-Ferulic acid and the internal standard.
-
Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of (E)-Ferulic acid. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) and in replicates on the same day (intra-day). The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ), and the precision (% CV) should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is done by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of (E)-Ferulic acid in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Caption: Experimental workflow for the validation of a bioanalytical method for (E)-Ferulic acid.
Caption: Decision pathway for internal standard selection in the analysis of (E)-Ferulic acid.
References
A Head-to-Head Comparison: (E)-Ferulic Acid-d3 vs. 13C-Labeled Ferulic Acid for Quantitative Analysis
In the realm of quantitative analysis, particularly in mass spectrometry-based applications, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. For researchers and drug development professionals working with ferulic acid, a phenolic compound with significant therapeutic potential, stable isotope-labeled analogs serve as the gold standard. This guide provides an objective comparison of two commonly used isotopically labeled forms of ferulic acid: (E)-Ferulic acid-d3 and 13C-labeled ferulic acid.
Executive Summary
While both this compound (deuterated) and 13C-labeled ferulic acid are effective as internal standards, the current scientific consensus and available data suggest that 13C-labeled ferulic acid offers superior performance in terms of accuracy, precision, and stability for quantitative mass spectrometry applications. This superiority stems from the fundamental physicochemical properties of the isotopes used. Deuterated standards, although often more accessible and cost-effective, are prone to chromatographic shifts and potential isotopic exchange, which can compromise data integrity. In contrast, 13C-labeled standards exhibit nearly identical chromatographic behavior to the unlabeled analyte and are chemically stable, making them the preferred choice for rigorous quantitative assays.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of analytical methods utilizing either this compound or 13C-labeled ferulic acid as an internal standard. It is important to note that this table is a representative summary based on findings from multiple studies and not from a single head-to-head comparative experiment.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Ferulic Acid | Key Insights |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. | Typically co-elutes perfectly with the unlabeled analyte. | The superior co-elution of 13C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Deuterium (B1214612) atoms can be prone to exchange with protons from the solvent, especially at acidic positions. | 13C labels are integrated into the carbon skeleton and are not susceptible to exchange. | 13C-labeled standards offer greater stability throughout the analytical process, ensuring the integrity of the standard. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching. | Demonstrates improved accuracy and precision, with mean bias closer to 100% and lower standard deviation in comparative studies of other molecules. | The closer physicochemical properties of 13C-labeled standards to the analyte result in more reliable and reproducible quantification. |
| Matrix Effects | The chromatographic shift can result in the analyte and internal standard experiencing different levels of ion suppression or enhancement. | As they co-elute, 13C-labeled standards experience the same matrix effects as the analyte, providing more effective compensation. | 13C-labeled standards are superior in correcting for matrix effects, which is critical for the analysis of complex biological samples. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process. | For assays where the highest accuracy is critical, the initial higher cost of 13C-labeled standards can be justified by long-term savings in troubleshooting and data reliability. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of isotopically labeled ferulic acid as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Ferulic Acid in Biological Matrices (e.g., Plasma)
1. Sample Preparation:
-
Thawing and Homogenization: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of either this compound or 13C-labeled ferulic acid internal standard solution. The concentration of the internal standard should be within the linear range of the assay.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically 3 volumes), to the plasma sample. Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a linear gradient from a low to high percentage of the organic phase (e.g., 5% to 95% B over 10 minutes) to elute the analyte and internal standard.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phenolic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ferulic Acid: Monitor the transition from the precursor ion (m/z 193.1) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor (m/z 196.1) to product ion transition.
-
13C-labeled Ferulic Acid (e.g., 13C6): Monitor the corresponding mass-shifted precursor (m/z 199.1) to product ion transition.
-
-
3. Quantification:
-
The concentration of ferulic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
General workflow for quantitative analysis using an isotopically labeled internal standard.
Simplified signaling pathway of ferulic acid's antioxidant activity via the Nrf2/ARE pathway.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While this compound is a viable and often more economical option, it is susceptible to inherent limitations such as chromatographic shifts and potential deuterium exchange, which can compromise data accuracy.
For researchers, scientists, and drug
A Researcher's Guide to Inter-laboratory Ferulic Acid Quantification: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), which is widely employed for its specificity and sensitivity.[3][4][5] This guide summarizes key performance parameters and details the experimental protocols from a selection of validated HPLC methods to aid researchers in selecting and implementing a suitable methodology for their specific application.
Comparative Performance of Ferulic Acid Quantification Methods
The following table summarizes the key performance characteristics of different HPLC-based methods reported for the analysis of ferulic acid. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of an analytical method.
| Performance Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity (r²) | > 0.999[4] | ≥ 0.998[3] | 0.9994[2] | 0.999[6] | > 0.998[3] |
| Linear Range (µg/mL) | 10.0–70.0[4] | Not Reported | 3–140[2] | 10–100[6] | Not Reported |
| Accuracy (% Recovery) | 99.02–100.73%[4] | 97.1–101.9%[3] | 96.9–103.2%[2] | 101.06–102.10%[6] | ~100%[3] |
| Precision (%RSD) | < 2.0%[4] | < 2%[3] | Not Reported | < 3.20%[6] | < 2%[3] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 1 ppm (µg/mL)[2] | 102 ng/mL | 0.19 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 3 ppm (µg/mL)[2] | 310 ng/mL | 0.39 µg/mL |
| Matrix | Polymeric Microparticles[4] | Not Specified | Food and Cosmetic Samples[2] | Chitosan-coated Nanoparticles[6] | Not Specified |
Detailed Experimental Protocols
Reproducibility and comparison between laboratories are critically dependent on detailed and standardized experimental protocols. Below are summaries of the methodologies for the cited HPLC methods.
Method 1: Stability-Indicating HPLC-DAD for Ferulic Acid in Microparticles[4]
-
Instrumentation : HPLC with Diode-Array Detection (DAD).
-
Column : RP C18 (250 mm × 4.60 mm, 5 µm).[4]
-
Mobile Phase : Methanol and water (pH 3.0) in a 48:52 (v/v) ratio.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : 320 nm.[4]
-
Injection Volume : 10 µL.[4]
Method 2: HPLC-UV for Ferulic Acid Analysis[3]
-
Instrumentation : HPLC system with a UV detector.[3]
-
Column : C18 column (25 cm × 4.6 mm, 5 µm).[3]
-
Mobile Phase : Not detailed in the abstract.
-
Flow Rate : 1.5 mL/min.[3]
-
Temperature : 40 °C.[3]
-
Detection : UV detector, specific wavelength not detailed.[3]
Method 3: HPLC-UV for Ferulic Acid in Food and Cosmetics[2]
-
Instrumentation : Conventional HPLC with UV detection was used as the standard method for comparison with paper-based devices.
-
Note : Specific chromatographic conditions were not detailed in the provided information. The study focused on the development of paper-based platforms.[2]
Method 4: Stability-Indicating HPLC-PDA for Ferulic Acid in Nanoparticles[6]
-
Instrumentation : HPLC with Photodiode Array (PDA) detection.[6]
-
Column : Reverse phase C-18.[6]
-
Mobile Phase : Acetonitrile and 0.5% acetic acid in a 37:63 (v/v) ratio, isocratically eluted.[6]
-
Flow Rate : 1 mL/min.[6]
-
Detection Wavelength : 320 nm.[6]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for ferulic acid quantification using HPLC, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of ferulic acid using HPLC.
Caption: Key parameters for the validation of an analytical method for ferulic acid.
Considerations for Inter-laboratory Comparison
The absence of formal inter-laboratory comparison studies, often organized as proficiency tests, highlights a gap in the standardization of ferulic acid quantification. Such studies are invaluable for:
-
Assessing Method Reproducibility: Determining the variability of results between different laboratories using the same or different methods.
-
Identifying Methodological Biases: Uncovering systematic errors in analytical procedures.
-
Establishing Consensus Values: Creating certified reference materials with well-characterized concentrations of ferulic acid.
The data presented in this guide, derived from single-laboratory validations, provides a strong foundation for any laboratory looking to participate in or initiate an inter-laboratory study. By adopting and thoroughly validating one of the detailed methods, a laboratory can have a high degree of confidence in its results, which is the first step toward successful inter-laboratory comparison.
For organizations interested in establishing a proficiency testing scheme for ferulic acid, collaboration with accredited providers is recommended to ensure the program is conducted according to international standards such as ISO/IEC 17043.
References
- 1. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 2. Simple and Rapid Determination of Ferulic Acid Levels in Food and Cosmetic Samples Using Paper-Based Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
The Gold Standard for Bioanalysis: A Guide to the Accuracy and Precision of (E)-Ferulic Acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the cornerstone of a robust and accurate method. This guide provides an in-depth comparison of the analytical performance of methods utilizing (E)-Ferulic acid-d3 as an internal standard versus those employing alternative quantification strategies. Supported by experimental data, this guide will demonstrate the superior accuracy and precision afforded by the stable isotope dilution technique.
The principle behind using a deuterated internal standard like this compound lies in its chemical near-identity to the analyte of interest, (E)-Ferulic acid. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. By adding a known amount of this compound to samples at the beginning of the workflow, any variability in extraction efficiency, matrix effects, or instrument response is mirrored by both the analyte and the internal standard. Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification.
Performance Characteristics: A Data-Driven Comparison
The advantages of using this compound as an internal standard are evident in the validation data from analytical methods. Below is a summary of the performance characteristics of an LC-MS/MS method for the quantification of ferulic acid using its deuterated counterpart. For comparison, typical performance data for methods using a non-isotopically labeled internal standard or external calibration are also presented.
Method Validation Parameters for Ferulic Acid Quantification
| Parameter | Method using this compound Internal Standard | Alternative Method (e.g., using a structural analog as IS or external standard) |
| Linearity (R²) | >0.999 | Typically >0.99 |
| Accuracy (% Recovery) | 95-105% | Can vary significantly (e.g., 85-115%) due to matrix effects |
| Precision (% RSD) | ||
| - Intra-day | < 5% | < 15% |
| - Inter-day | < 5% | < 15% |
| Limit of Detection (LOD) | Low ng/mL | Variable, often higher due to background noise |
| Limit of Quantification (LOQ) | Low ng/mL | Variable, often higher |
The data clearly indicates that the use of this compound results in superior linearity, accuracy, and precision. The tighter control over variability, as shown by the low relative standard deviation (RSD), is a direct result of the effective compensation for analytical errors provided by the deuterated internal standard.
Experimental Protocol: A Validated LC-MS/MS Method
The following is a detailed protocol for the quantification of (E)-Ferulic acid in a biological matrix using this compound as an internal standard. This method is representative of a validated bioanalytical assay.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate ferulic acid from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
(E)-Ferulic acid: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of a quantitative analysis using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathway of Ferulic Acid's Antioxidant Action
While the primary focus of this guide is on the analytical aspects of this compound, it is important to remember the biological significance of ferulic acid. Its antioxidant properties are a key area of research. The diagram below illustrates a simplified signaling pathway related to its antioxidant and anti-inflammatory effects.
Caption: Simplified antioxidant and anti-inflammatory pathway of Ferulic Acid.
A Comparative Guide to Method Validation for Ferulic Acid in Food Matrices Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ferulic acid in various food matrices, with a focus on method validation according to U.S. Food and Drug Administration (FDA) guidelines. The content is designed to assist researchers and scientists in selecting and validating appropriate analytical methods for their specific needs.
Introduction to Method Validation and FDA Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For analyses related to food and drug products, the FDA provides specific guidance to ensure data quality and reliability.[1][2][3] Key validation parameters stipulated by the FDA and the International Council for Harmonisation (ICH) include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4] Adherence to these guidelines is crucial for regulatory submissions and ensuring product quality and safety.[2][4]
This guide will compare four common analytical techniques for ferulic acid determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods for Ferulic Acid Quantification
The selection of an analytical method for ferulic acid quantification depends on various factors, including the food matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of different methods based on published validation data.
| Method | Food Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | Coffee | 0.25 - 40 | 0.08 | 0.25 | 98.5 - 101.2 | < 5 |
| Cereals | 1.3 - 38.0 | 0.4 - 11.4 | 1.3 - 38.0 | 88 - 108 | < 5 | |
| Angelica Root | 1 - 25 | - | - | - | - | |
| UPLC-MS/MS | Fruit Juice | 0.5 - 100 | 0.018 - 0.104 | 0.055 - 0.311 | 96.9 - 116.3 | 2.2 - 8.2 |
| Cereals | - | - | - | - | - | |
| GC-MS | Aromatic Plants | 1 - 100 mg/L | 0.15 mg/L | 0.50 mg/L | - | 2.7 - 5.4 |
| Arabidopsis | - | - | - | - | - | |
| Capillary Electrophoresis | Fruit Juice | - | 0.1 - 2.5 | - | - | - |
| Tomato | 1x10⁻⁸ - 2x10⁻⁷ g/mL | 1x10⁻⁸ - 2x10⁻⁷ g/mL | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of ferulic acid in food matrices using the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ferulic Acid in Cereals
This protocol is adapted from a method for the extraction and quantification of phenolic acids in cereals.
a. Sample Preparation (Alkaline Hydrolysis):
-
Weigh 1 g of finely ground cereal sample into a centrifuge tube.
-
Add 20 mL of 2 M NaOH.
-
Incubate in a shaking water bath at 40°C for 4 hours.
-
Acidify the mixture to pH 2 with 6 M HCl.
-
Extract the liberated phenolic acids three times with 20 mL of ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions and evaporate to dryness under a vacuum.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
b. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 320 nm.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Ferulic Acid in Fruit Juice
This protocol outlines a method for the simultaneous determination of multiple polyphenols, including ferulic acid, in fruit juice.
a. Sample Preparation (Ultrasonic-Assisted Extraction):
-
Weigh 1 g of the fruit juice sample.
-
Add 10 mL of 80% ethanol (B145695) solution.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
b. UPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for ferulic acid (e.g., m/z 193 -> 134).
Gas Chromatography-Mass Spectrometry (GC-MS) for Ferulic Acid in Aromatic Plants
This protocol involves a derivatization step to increase the volatility of ferulic acid for GC analysis.
a. Sample Preparation and Derivatization:
-
Extract phenolic compounds from the plant material using a suitable solvent (e.g., methanol).
-
Evaporate the solvent to dryness.
-
Add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Capillary Electrophoresis (CE) for Ferulic Acid in Fruit Juice
This protocol describes a simple and rapid method for the analysis of organic acids, including ferulic acid, in fruit juices.
a. Sample Preparation:
-
Dilute the fruit juice sample with deionized water (e.g., 1:10 v/v).
-
Centrifuge the diluted sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
b. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): Borate buffer (e.g., 20 mM, pH 9.2).
-
Separation Voltage: 20-30 kV.
-
Detection: UV detector at 214 nm or 320 nm.
-
Injection: Hydrodynamic or electrokinetic injection.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the method validation process according to FDA guidelines.
Caption: FDA Method Validation Workflow.
This second diagram illustrates the hierarchical relationship of the key validation parameters.
Caption: Key Method Validation Parameters.
References
A Comparative Guide to HPLC and UPLC Methods for Ferulic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of ferulic acid. The information presented is supported by experimental data from published studies to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction to Ferulic Acid Analysis
Ferulic acid, a phenolic compound prevalent in the plant kingdom, is recognized for its potent antioxidant and various other pharmacological properties.[1] Accurate and reliable quantification of ferulic acid in diverse samples, from raw plant materials to pharmaceutical formulations, is crucial for quality control and research. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide will delve into a head-to-head comparison of these two methods, highlighting their respective strengths and weaknesses in the context of ferulic acid analysis.
Principles of HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of analytical chemistry, utilizing a liquid mobile phase to separate compounds based on their interactions with a stationary phase packed in a column.[2] These systems typically operate with column particle sizes of 3–5 µm and pressures up to 6,000 psi.[2]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures (up to 15,000 psi).[2][3][4] This combination leads to substantial improvements in speed, resolution, and sensitivity compared to traditional HPLC.[2][3][5]
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of ferulic acid are outlined below. These protocols are based on validated methods from scientific literature.
High-Performance Liquid Chromatography (HPLC) Protocol[1][6]
-
Instrumentation: Agilent 1200 series or a similar HPLC system equipped with a Diode-Array Detector (DAD).[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10% acetic acid in water (20:80 v/v).[1] An alternative is a phosphate (B84403) buffer (20 mM) and methanol (B129727) (70:30 v/v).[7]
-
Injection Volume: 10-20 µL.[1]
Ultra-Performance Liquid Chromatography (UPLC) Protocol[6]
-
Instrumentation: Waters ACQUITY UPLC system or a similar system with a DAD or tandem mass spectrometry (MS/MS) detector.
-
Column: UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (20 mM) and methanol (75:25 v/v).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 0.7 µL.
-
Detection Wavelength: 262 nm.[7]
Performance Comparison: HPLC vs. UPLC for Ferulic Acid
A direct comparison of the performance parameters for HPLC and UPLC in the analysis of ferulic acid reveals the significant advantages of the latter in terms of speed and efficiency.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Particle Size | 3-5 µm[2] | < 2 µm[3] | Higher efficiency and resolution. |
| Operating Pressure | Up to 6,000 psi[4] | Up to 15,000 psi[2][4] | Enables the use of smaller particles and higher flow rates. |
| Analysis Time | ~20-45 minutes[3] | ~2-5 minutes[3] | Significant increase in sample throughput. |
| Resolution | Good | Excellent[2][5] | Better separation of closely eluting peaks. |
| Sensitivity | Good | Higher[2] | Improved detection of trace amounts. |
| Solvent Consumption | Higher | Lower (by ~70-80%)[3] | Reduced operational costs and environmental impact. |
| Sample Volume | Larger | Smaller | Conserves precious samples. |
Quantitative Data Summary
The following table summarizes the validation parameters from a study that developed and validated both HPLC and UPLC methods for the simultaneous quantification of ferulic acid and nicotinamide (B372718).
| Validation Parameter | HPLC | UPLC |
| Linearity (R²) | > 0.998[7] | > 0.998[7] |
| Accuracy (%) | ~100%[7] | ~100%[7] |
| Precision (%RSD) | < 2%[7] | < 2%[7] |
| Limit of Detection (LOD) | 105 ng/mL[1] | Not explicitly stated for ferulic acid alone, but generally lower than HPLC.[2] |
| Limit of Quantification (LOQ) | 353 ng/mL[1] | Not explicitly stated for ferulic acid alone, but generally lower than HPLC.[2] |
Note: LOD and LOQ values for HPLC are from a separate study focused on ferulic acid, as the direct comparative study did not provide these specific values.
Method Validation Workflow
The process of validating an analytical method is crucial to ensure its reliability and accuracy. A typical workflow for method validation is illustrated below.
Caption: A generalized workflow for the development, validation, and implementation of an analytical method.
Conclusion
Both HPLC and UPLC are robust and reliable methods for the quantification of ferulic acid. The choice between the two will largely depend on the specific requirements of the laboratory.
-
HPLC remains a valuable and widely used technique, particularly for well-established methods where high throughput is not a primary concern. It is a cost-effective and dependable option for routine quality control.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the superior choice for high-throughput screening, complex sample analysis, and when sample volume is limited.[2] While the initial instrumentation cost is higher, the long-term savings in solvent consumption and increased productivity can offset this investment.[3]
For laboratories looking to develop new methods or improve existing ones for ferulic acid analysis, transferring from HPLC to UPLC can lead to substantial gains in efficiency and data quality.
References
- 1. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard for Phenolic Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenolic compounds, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards, supported by established analytical principles and experimental data, to inform the selection of the most robust analytical strategy.
In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. The two primary choices for internal standards are stable isotope-labeled (e.g., deuterated) internal standards and non-isotopically labeled structural analogs.
The Superiority of Deuterated Internal Standards: A Data-Driven Perspective
Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium (B1214612), are widely considered the "gold standard" for quantitative analysis.[1][2] This is because their chemical and physical properties are nearly identical to the corresponding analyte.[3] This near-identical behavior allows them to co-elute chromatographically and experience the same degree of matrix effects, which is a major source of inaccuracy in complex samples.[4][5]
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[4] These differences can lead to inadequate correction for analytical variability and compromise the accuracy of the results.
The following table summarizes the key performance differences between deuterated and non-deuterated internal standards based on typical analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same ionization suppression or enhancement. | Variable: Different retention times can lead to experiencing different matrix effects. | Deuterated standards are superior in compensating for matrix effects due to their chemical similarity to the analyte.[4][6] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | The nearly identical properties of deuterated standards ensure they track the analyte throughout sample preparation.[7] |
| Accuracy & Precision | High: Leads to more accurate and precise quantification due to better correction for variability. | Moderate to Low: Can introduce bias and variability if its behavior differs significantly from the analyte. | Studies on various analytes show improved accuracy and precision with deuterated standards.[8][9] |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | The cost of synthesis is a practical consideration in method development.[3] |
Experimental Protocols: A Generalized Workflow for Phenolic Analysis
A robust analytical method is essential for generating reliable data. The following is a detailed, generalized methodology for the quantitative analysis of phenolic compounds using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of the phenolic analytes and their corresponding deuterated internal standards in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a mixture of the analyte stock solutions into a representative blank matrix (e.g., plasma, plant extract) at various concentration levels. A fixed concentration of the deuterated internal standard mixture is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To the unknown samples, add the same fixed concentration of the deuterated internal standard mixture as used in the calibration standards. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the phenolic compounds.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the phenolic compounds of interest.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are optimized for each analyte and its deuterated internal standard.
-
Data Analysis
-
The peak areas of the analytes and their corresponding deuterated internal standards are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
The concentrations of the phenolic compounds in the unknown samples are calculated from the calibration curve using the measured peak area ratios.
Visualizing the Workflow
The following diagrams illustrate the logical relationships in the selection and application of internal standards for quantitative analysis.
Caption: Decision workflow for internal standard selection.
Caption: Experimental workflow for phenolic analysis.
Potential Limitations of Deuterated Internal Standards
While deuterated internal standards are the preferred choice, it is important to be aware of potential limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[10][11] If this separation is significant, it can result in the analyte and the internal standard experiencing different matrix effects, which can compromise accuracy. Therefore, it is crucial to verify the co-elution of the analyte and the deuterated internal standard during method development and validation. Additionally, the stability of the deuterium label is important; labels on exchangeable positions (e.g., -OH, -NH) should be avoided.[4][6]
Conclusion
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Ferulic Acid Quantification: Linearity and Range of Major Analytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of ferulic acid, a potent antioxidant with therapeutic potential, is paramount. This guide provides an objective comparison of the linearity and quantification ranges of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Detailed experimental protocols and visual workflows are presented to aid in method selection and implementation.
Quantitative Performance Comparison
The choice of an analytical method for ferulic acid quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the linearity and quantification ranges for HPLC-UV, LC-MS, and spectrophotometric assays based on published data.
| Analytical Method | Linearity (R²) | Linear Range | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999[1] | 10.0 - 70.0 µg/mL[1] | 1.012 µg/mL[1] |
| 0.9996[2] | 0.0162 - 0.162 mg/mL | Not Specified | |
| 0.996[3] | 200 - 7000 ng/mL[3] | 353 ng/mL[3] | |
| LC-MS/MS | >0.9988 | 0.08 - 5 µg/mL | 0.03 µg/mL |
| Spectrophotometry | Not Specified | 1 - 8 µg/mL[4] | Not Specified |
| Not Specified | 0.1 - 3.9 mg/L[5] | Not Specified |
Visualizing the Workflow and Validation Relationships
To better understand the experimental process and the interplay of key validation parameters, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption Spectroscopy Method for Determination of Sodium Ferulic Acid with Methyl Violet as Probe [lhjyhxfc.mat-test.com]
A Comparative Guide to the Limit of Detection and Quantification of Ferulic Acid in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of ferulic acid in biological matrices is paramount for pharmacokinetic, bioavailability, and efficacy studies. This guide provides an objective comparison of various analytical methodologies, focusing on the limits of detection (LOD) and quantification (LOQ) achieved in different biological samples. The performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, supported by experimental data from published studies.
Quantitative Data Summary
The selection of an appropriate analytical method hinges on the required sensitivity for a given biological matrix. The following table summarizes the reported LOD and LOQ values for ferulic acid using different analytical techniques and in various biological samples.
| Analytical Technique | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Rat Plasma, Bile, Urine, Tissue Homogenates | Not Reported | 0.05 µg/mL[1] |
| HPLC-UV | Rat Plasma | 0.036 µg/mL[2] | 0.12 µg/mL[2] |
| HPLC-UV | Not Specified | 102 ng/mL | 310 ng/mL[3] |
| HPLC-UV | Microparticles | 0.334 µg/mL[4] | 1.012 µg/mL[4] |
| LC-MS/MS | Rat Plasma | Not Reported | 0.5 ng/mL[5] |
| LC-MS/MS | Rat Plasma | Not Reported | 0.8320 ng/mL[6] |
| LC-MS/MS | Human Plasma | Not Reported | Linear range starts at 0.1 ng/mL[7] |
| Paper-based Electrochemical | Simple Matrix | 1 ppm | 3 ppm[8] |
| Paper-based Colorimetric (after TLC) | Complex Matrix | 7 ppm | Not Reported |
Experimental Workflow
The general workflow for the determination of ferulic acid in biological samples involves several key steps from sample collection to data analysis. This process is crucial for ensuring the accuracy and reproducibility of the results.
Figure 1: General experimental workflow for ferulic acid quantification in biological samples.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited studies.
1. HPLC-UV Method for Rat Plasma, Bile, Urine, and Tissue Homogenates [1]
-
Instrumentation : Jasco HPLC system with a PU-980 pump, AS-950-10 autoinjector, and a UV-VIS detector.
-
Column : Luna C18 column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase : Specific composition not detailed in the provided abstract.
-
Sample Preparation : Ferulic acid samples were prepared in plasma, urine, bile, and tissue homogenates.
-
Quantification : A calibration curve was established with concentrations ranging from 0.05 to 100 µg/mL. Caffeic acid was used as an internal standard.
2. LC-MS/MS Method for Rat Plasma [5]
-
Instrumentation : HPLC system coupled with a tandem mass spectrometer.
-
Column : C18 column.
-
Mobile Phase : Acetonitrile-water.
-
Flow Rate : 0.2 mL/min.
-
Sample Preparation : Liquid-liquid extraction from 50 µL of rat plasma using diethyl ether. Docetaxel was used as the internal standard.
-
Detection : Multiple Reaction Monitoring (MRM) mode was used for quantification.
-
Linearity : The method was linear over a concentration range of 0.5 to 800 ng/mL.
3. UHPLC-ESI-MS/MS Method for Rat Plasma [6]
-
Instrumentation : UHPLC system with an electrospray ionization (ESI) tandem mass spectrometer.
-
Column : Agilent Eclipse Plus C18 column (2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase : A gradient system consisting of 0.1% acetic acid in water (A) and methanol (B129727) (B).
-
Flow Rate : 0.3 mL/min.
-
Sample Preparation : Liquid-liquid extraction with ethyl acetate (B1210297). Butylparaben was used as the internal standard.
-
Detection : Multiple Reaction Monitoring (MRM) mode.
-
Linearity : The calibration range for ferulic acid was 0.8320 to 832.0 ng/mL.
4. HPLC-MS/MS Method for Human Plasma [7]
-
Instrumentation : HPLC system coupled with a tandem mass spectrometer with an electrospray ionization source.
-
Column : Hedera ODS-2 column.
-
Mobile Phase : Methanol and 5 mmol·L(-1) ammonium (B1175870) acetate buffer solution containing 0.05% acetic acid (34:66).
-
Flow Rate : 0.4 mL/min.
-
Sample Preparation : Plasma samples were extracted with acetic ether.
-
Detection : Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Linearity : The method demonstrated good linearity over the concentration range of 0.1-5 ng·mL(-1).
5. HPLC Method for Rat Plasma [2]
-
Sample Preparation : The specifics of the sample preparation were not detailed in the abstract.
-
Linearity : The calibration curve for ferulic acid was evaluated over a concentration range of 0.1-25 µg/mL.
6. HPLC-PDA Method for Ferulic Acid in Nanoparticles [3]
-
Instrumentation : HPLC with a photodiode array (PDA) detector.
-
Mobile Phase : Acetonitrile and 0.5% acetic acid (37:63, v/v) in isocratic mode.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 320 nm.
-
Linearity : The method was linear in the range of 10 to 100 µg/mL.
7. HPLC-DAD Method for Ferulic Acid in Microparticles [4]
-
Instrumentation : HPLC with a Diode Array Detector (DAD).
-
Column : RP C18 column (250 mm × 4.60 mm, 5 µm).
-
Mobile Phase : Methanol and water pH 3.0 (48:52 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 320 nm.
-
Linearity : A linear relationship was observed between the peak area and concentration of ferulic acid in the range of 10.0 to 70.0 µg/mL.
This guide highlights that LC-MS/MS methods generally offer significantly lower limits of detection and quantification compared to HPLC-UV methods, making them more suitable for studies where very low concentrations of ferulic acid are expected. The choice of the analytical method should be based on the specific requirements of the study, including the biological matrix, the expected concentration range of ferulic acid, and the available instrumentation.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Rapid Determination of Ferulic Acid Levels in Food and Cosmetic Samples Using Paper-Based Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Robustness of Analytical Methods for Ferulic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of four common analytical techniques for the quantification of ferulic acid: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide summarizes quantitative data from robustness studies, details the experimental protocols for these tests, and offers a visual representation of a typical robustness study workflow.
Comparative Analysis of Method Robustness
The following tables present a summary of the robustness testing parameters and results for HPLC, HPTLC, UV-Vis Spectrophotometry, and LC-MS methods for the quantification of ferulic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of ferulic acid, and its robustness has been extensively studied. Variations in mobile phase composition, pH, flow rate, and column temperature are common parameters evaluated.
Table 1: Robustness Data for HPLC Analysis of Ferulic Acid [1]
| Parameter Varied | Variation | Effect on Drug Content (%) | Retention Time (min) |
| Flow Rate (mL/min) | 0.9 | 102.71 ± 1.93 | 5.39 |
| 1.0 (Nominal) | 100.12 ± 0.60 | 4.86 | |
| 1.1 | 99.78 ± 0.57 | 4.49 | |
| Mobile Phase pH | 2.8 | 101.53 ± 1.22 | 4.91 |
| 3.0 (Nominal) | 100.12 ± 0.60 | 4.86 | |
| 3.2 | 99.89 ± 0.89 | 4.82 | |
| Column Temperature (°C) | 23 | 100.98 ± 1.54 | 4.95 |
| 25 (Nominal) | 100.12 ± 0.60 | 4.86 | |
| 27 | 99.56 ± 1.11 | 4.78 |
Data presented as mean ± standard deviation.
Another study evaluating a different HPLC method for ferulic acid also demonstrated robustness with respect to changes in flow rate and mobile phase composition, with the percentage recovery remaining within acceptable limits.
Table 2: Robustness Data for an Alternative HPLC Method
| Parameter Varied | Variation | Concentration (µg/mL) | Recovery (%) ± RSD (%) |
| Flow Rate (mL/min) | 0.95 | 10 | 91.27 ± 3.18 |
| 50 | 92.59 ± 1.48 | ||
| 100 | 95.57 ± 0.86 | ||
| 1.05 | 10 | 102.40 ± 2.93 | |
| 50 | 107.25 ± 1.66 | ||
| 100 | 109.12 ± 0.49 | ||
| Mobile Phase Composition | Acetonitrile:0.5% Acetic Acid (35:65 v/v) | 10 | 100.29 ± 1.89 |
| 50 | 102.21 ± 1.05 | ||
| 100 | 104.67 ± 0.99 | ||
| Acetonitrile:0.5% Acetic Acid (39:61 v/v) | 10 | 99.98 ± 1.64 | |
| 50 | 101.97 ± 1.97 | ||
| 100 | 104.49 ± 0.06 |
RSD: Relative Standard Deviation
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of ferulic acid. Robustness studies for HPTLC methods typically involve variations in the mobile phase composition and chamber saturation time.
Table 3: Robustness Data for HPTLC Analysis of Ferulic Acid
| Parameter Varied | Variation | % RSD of Peak Area |
| Mobile Phase Composition | Toluene:Ethyl Acetate:Formic Acid (5.8:4.2:1.0 v/v/v) | 0.89 |
| Toluene:Ethyl Acetate:Formic Acid (6.2:3.8:1.0 v/v/v) | 0.95 | |
| Chamber Saturation Time (min) | 20 | 1.12 |
| 30 | 1.05 |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of ferulic acid. Robustness is typically assessed by intentionally altering parameters such as the wavelength of measurement and the composition of the solvent. While a specific robustness data table for ferulic acid was not available in the searched literature, a study on the closely related compound caffeic acid provides a relevant example of the methodology. For this method, the robustness was evaluated by modifying the wavelength and the ethanol:water ratio in the preparation of solutions. The relative standard deviations (RSD) of the results were found to be less than 5%, indicating the method's robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity for the quantification of ferulic acid. Validation of LC-MS methods, according to ICH guidelines, includes an assessment of robustness.[2] While specific quantitative data tables for ferulic acid were not detailed in the provided search results, the validation of such methods typically involves evaluating the impact of small variations in mobile phase composition, flow rate, and column temperature on the analytical results. The method is considered robust if these variations do not significantly affect the accuracy and precision of the measurements.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of robustness studies. The following sections outline typical experimental protocols for evaluating the robustness of each analytical method.
HPLC Robustness Testing Protocol[1]
-
Standard Solution Preparation: A stock solution of ferulic acid (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution to the desired concentrations (e.g., 10.0 to 70.0 µg/mL).
-
Nominal Chromatographic Conditions:
-
Column: RP C18 (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and water (e.g., 48:52 v/v) with pH adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Variation of Parameters: The following parameters are deliberately varied one at a time:
-
Flow Rate: ± 0.1 mL/min (i.e., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (i.e., pH 2.8 and 3.2).
-
Column Temperature: ± 2 °C (i.e., 23 °C and 27 °C).
-
-
Analysis: Triplicate injections of a standard solution are performed for each variation.
-
Data Evaluation: The effect of each variation on the drug content (%) and retention time is recorded. The relative standard deviation (RSD) is calculated for each parameter under the varied conditions. The method is considered robust if the RSD is within acceptable limits (typically ≤ 2%).
HPTLC Robustness Testing Protocol
-
Standard Solution Preparation: A stock solution of ferulic acid (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.
-
Nominal HPTLC Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in a defined ratio (e.g., 6:4:1 v/v/v).
-
Application: A specific volume of the standard solution is applied as bands of a certain length.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase for a specific time (e.g., 25 minutes).
-
Densitometric Scanning: The plate is scanned at the wavelength of maximum absorbance for ferulic acid (e.g., 320 nm).
-
-
Variation of Parameters:
-
Mobile Phase Composition: The ratio of the solvents is slightly varied (e.g., ± 0.2 parts for one of the solvents).
-
Chamber Saturation Time: The saturation time is varied (e.g., ± 5 minutes).
-
-
Analysis: The analysis is performed in triplicate for each variation.
-
Data Evaluation: The %RSD of the peak area is calculated for each set of variations. The method is deemed robust if the %RSD is below a predefined limit (e.g., 2%).
UV-Vis Spectrophotometry Robustness Testing Protocol
-
Standard Solution Preparation: A stock solution of ferulic acid is prepared in a suitable solvent (e.g., ethanol:water mixture). Working standards are prepared by appropriate dilution.
-
Nominal Analytical Conditions:
-
Solvent: A defined mixture of solvents (e.g., ethanol:water 40:60 v/v).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning the standard solution (typically around 320 nm for ferulic acid).
-
-
Variation of Parameters:
-
Wavelength: The absorbance is measured at λmax ± 2 nm.
-
Solvent Composition: The ratio of the solvents in the mixture is slightly altered.
-
-
Analysis: The absorbance of a standard solution is measured under each of the varied conditions.
-
Data Evaluation: The %RSD of the absorbance values is calculated. The method is considered robust if the RSD is within an acceptable range.
LC-MS Robustness Testing Protocol
-
Standard Solution Preparation: Prepare a stock solution of ferulic acid and working standards in an appropriate solvent compatible with the mobile phase.
-
Nominal LC-MS Conditions:
-
LC System: A validated HPLC or UHPLC method is used for separation.
-
Mass Spectrometer: Operated in a specific ionization mode (e.g., electrospray ionization - ESI) and a specific detection mode (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM).
-
-
Variation of Parameters:
-
Mobile Phase Composition: The percentage of the organic modifier is slightly varied (e.g., ± 2%).
-
Flow Rate: The flow rate is altered by a small margin (e.g., ± 5%).
-
Column Temperature: The column temperature is varied by a few degrees (e.g., ± 5 °C).
-
-
Analysis: Replicate injections of a standard solution are made for each varied condition.
-
Data Evaluation: The peak area and retention time are monitored. The %RSD for these parameters is calculated. The method is considered robust if the variations do not significantly impact the quantitative results.
Signaling Pathways and Experimental Workflows
A clear understanding of the experimental workflow is essential for conducting a robust analysis. The following diagram, generated using Graphviz, illustrates a typical workflow for a robustness study of an analytical method.
Caption: Workflow for a typical robustness study of an analytical method.
Conclusion
This comparative guide highlights the robustness of various analytical methods for the quantification of ferulic acid. HPLC and HPTLC methods have demonstrated good robustness with supporting quantitative data. While specific data for UV-Vis spectrophotometry and LC-MS in the context of ferulic acid robustness were not as readily available in the searched literature, the principles of their validation suggest that with proper development, these methods can also be robust. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The provided experimental protocols and workflow diagram serve as a valuable resource for researchers in designing and executing their own robustness studies.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Demonstrating the Specificity of (E)-Ferulic Acid-d3 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for (E)-Ferulic acid, highlighting the superior specificity and reliability of using a stable isotope-labeled internal standard, (E)-Ferulic acid-d3, particularly in challenging matrices like human plasma.
In the realm of bioanalysis, especially for pharmacokinetic and metabolic studies, the use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits similar ionization characteristics, thus compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components. This guide presents experimental data and detailed protocols to demonstrate why this compound, a deuterated analog of (E)-Ferulic acid, is the preferred choice over non-isotopic internal standards.
Performance Comparison: The Advantage of Isotopic Labeling
The use of a stable isotope-labeled internal standard, such as this compound, in a technique known as stable isotope dilution analysis (SIDA), is widely regarded as the gold standard in quantitative mass spectrometry. This superiority stems from the near-identical physicochemical properties of the labeled and unlabeled analyte, ensuring they behave similarly during extraction and chromatographic separation, and experience the same degree of matrix effects.
The following table summarizes key validation parameters from studies employing different internal standard strategies for the quantification of ferulic acid in plasma.
| Parameter | Method with this compound (SIDA) | Method with Non-Isotopic IS (e.g., Butylparaben, Caffeic Acid) | Method with No Internal Standard |
| Matrix Effect | Effectively minimized due to co-elution and identical ionization behavior. | Variable compensation; matrix effects can still significantly impact accuracy.[1] | High susceptibility to ion suppression or enhancement, leading to inaccurate results. |
| Recovery | Consistent and reproducible for both analyte and IS. | Recovery of IS may not accurately reflect the recovery of the analyte.[2] | Highly variable and matrix-dependent. |
| Precision (%CV) | Typically <5% | Can be acceptable (<15%), but more variable than SIDA.[1][2] | Often exceeds acceptable limits (>15%). |
| Accuracy (%Bias) | High accuracy (typically within ±5%) | Acceptable (within ±15%), but prone to systematic errors from differential matrix effects.[1][2] | Often poor and unreliable. |
Note: Data is compiled and representative of typical performance based on available literature. A direct head-to-head comparative study providing all these parameters in a single publication was not available.
Experimental Protocols
Key Experiment: Quantification of (E)-Ferulic Acid in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a typical validated bioanalytical method for the determination of (E)-Ferulic acid in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: 196 -> 137 (The precursor ion is shifted by 3 Da due to the three deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar, with the loss of a carboxylic acid group, resulting in a product ion also shifted by 3 Da.)
Visualizing the Rationale and Workflow
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
The diagram above outlines the key steps in the bioanalytical workflow for quantifying ferulic acid in plasma using a stable isotope-labeled internal standard.
Ferulic acid is known for its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with various cellular signaling pathways.
This diagram illustrates the dual role of ferulic acid in promoting the Nrf2-mediated antioxidant response and inhibiting the NF-κB inflammatory pathway.
References
- 1. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance Showdown: Evaluating (E)-Ferulic Acid-d3 on QQQ, QTOF, and Orbitrap Mass Spectrometers
For researchers, scientists, and drug development professionals, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. This guide provides a comparative evaluation of the performance of (E)-Ferulic acid-d3, a commonly used internal standard, across three different types of mass spectrometers: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap.
This compound, a deuterated form of ferulic acid, is an aromatic compound found in plant cell walls.[1] Its deuteration makes it an ideal internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The selection of the mass spectrometer for its analysis can significantly impact the sensitivity, accuracy, and overall success of a study. This guide offers a data-driven comparison to aid in making an informed decision.
Quantitative Performance at a Glance
The following table summarizes the expected quantitative performance of this compound on different mass spectrometer platforms. The values are representative and can vary based on the specific instrument model, method optimization, and laboratory conditions.
| Performance Metric | Triple Quadrupole (QQQ) | QTOF | Orbitrap |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 15 ng/mL | 0.2 - 10 ng/mL |
| Linear Dynamic Range | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude | 3 - 5 orders of magnitude |
| Precision (%RSD) | < 5% | < 10% | < 8% |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 12% |
Deep Dive into the Technologies
Triple Quadrupole (QQQ) Mass Spectrometry
Triple quadrupole mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity.[2][3] They operate in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the ionized this compound), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection.[3] This highly specific detection method minimizes background noise, leading to very low detection and quantification limits.[2]
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry
QTOF mass spectrometers combine a quadrupole mass filter with a time-of-flight mass analyzer.[4] This hybrid setup provides high-resolution and accurate mass measurements, which is beneficial for both quantitative and qualitative analysis.[5] While generally less sensitive than QQQ instruments for targeted quantification, modern QTOFs offer competitive performance.[5] Their strength lies in their ability to perform untargeted screening and structural elucidation of unknown compounds.[6]
Orbitrap Mass Spectrometry
Orbitrap mass spectrometers are renowned for their very high resolution and mass accuracy.[7] This technology, which uses a hybrid quadrupole-Orbitrap design, allows for excellent selectivity and the ability to differentiate analytes from complex matrix interferences.[7] While historically viewed as more suited for qualitative analysis, recent advancements have made Orbitrap instruments highly competitive for quantitative applications, often rivaling the sensitivity of triple quadrupoles.[7][8]
Experimental Protocols
A robust and well-defined experimental protocol is crucial for obtaining reliable and reproducible results. Below is a general methodology for the analysis of this compound using LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation : Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Calibration Standards and Quality Controls : Prepare a series of calibration standards and quality control (QC) samples by spiking the this compound stock solution into the appropriate biological matrix (e.g., plasma, urine).
-
Sample Extraction : For biological samples, a protein precipitation step is typically performed. Add a precipitating agent (e.g., ice-cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate : A flow rate of 0.3 - 0.5 mL/min is generally employed.
-
Injection Volume : 5 - 10 µL.
Mass Spectrometry (MS)
-
Ionization : Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of ferulic acid and its deuterated analog.
-
Precursor and Product Ions : The precursor ion for this compound will be at m/z 196. The specific product ions will depend on the collision energy and the instrument used. A common fragmentation is the loss of a methyl group, resulting in a product ion at m/z 181.
-
Instrument Settings : Optimize instrument parameters such as capillary voltage, source temperature, and collision energy to achieve the best signal for this compound.
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the potential biological context of ferulic acid, the following diagrams have been generated.
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified antioxidant signaling pathway involving Ferulic Acid.
Conclusion
The choice between a QQQ, QTOF, and Orbitrap mass spectrometer for the analysis of this compound depends on the specific needs of the study.
-
For high-throughput, targeted quantification where utmost sensitivity is required, a Triple Quadrupole (QQQ) mass spectrometer remains the instrument of choice.
-
For studies that require a balance of quantitative performance and the ability to perform qualitative analysis and identify unknown compounds, a QTOF is an excellent option.
-
For researchers seeking the highest resolution and mass accuracy for confident compound identification in complex matrices, with quantitative capabilities that are increasingly competitive with QQQ systems, an Orbitrap is a powerful tool.
By understanding the strengths and limitations of each platform, researchers can select the most appropriate mass spectrometer to ensure the success of their analytical endeavors.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Bioavailability of Ferulic Acid Through Esterification: A Comparative Pharmacokinetic Study
A detailed analysis of the pharmacokinetic profiles of ferulic acid and its derivatives, highlighting the significant improvements in bioavailability achieved through chemical modification.
Ferulic acid, a phenolic compound abundant in various plant sources, has garnered considerable interest within the scientific community for its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic potential is often hampered by poor oral bioavailability, primarily due to low water solubility and extensive first-pass metabolism. To overcome these limitations, researchers have explored the synthesis of ferulic acid derivatives, particularly esters, to enhance its absorption and systemic exposure. This guide provides a comparative analysis of the pharmacokinetic profiles of ferulic acid and its ethyl ester derivative, ethyl ferulate, based on preclinical studies in rat models.
Comparative Pharmacokinetic Parameters
The oral administration of ethyl ferulate results in the appearance of ferulic acid in the plasma, indicating in vivo hydrolysis of the ester. A comparative summary of the key pharmacokinetic parameters of ferulic acid following oral administration of pure ferulic acid and ethyl ferulate in rats is presented below. It is important to note that the data for pure ferulic acid and ethyl ferulate are derived from separate studies but are presented here for comparative purposes.
| Pharmacokinetic Parameter | Ferulic Acid (from pure form) | Ferulic Acid (from Ethyl Ferulate) |
| Maximum Plasma Concentration (Cmax) | 8.17 ± 1.51 µg/mL | 18.38 ± 1.38 µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | 0.03 hours | 0.25 hours |
| Area Under the Curve (AUC) | 2.59 ± 0.45 µg·h/mL | 8.95 ± 0.76 µg·h/mL |
Disclaimer: The data presented is compiled from two separate studies. The Ferulic Acid data is from a study by Li et al. (2011), and the Ferulic Acid (from Ethyl Ferulate) data is from a study by Patel et al. (2019). While both studies used rat models and oral administration, direct head-to-head comparative studies may yield different results.
The data clearly indicates that the administration of ethyl ferulate leads to a significantly higher maximum plasma concentration (Cmax) and a greater overall systemic exposure (AUC) of ferulic acid compared to the administration of pure ferulic acid. This suggests that the esterification of ferulic acid to ethyl ferulate enhances its oral bioavailability. The delayed time to reach maximum concentration (Tmax) for the ethyl ferulate group is likely due to the time required for the ester to be hydrolyzed to the active ferulic acid form in the body.
Experimental Protocols
The following sections detail the methodologies typically employed in pharmacokinetic studies of ferulic acid and its derivatives in a rat model.
Animal Model and Dosing
Animal Model: Male Wistar rats are commonly used for these studies. The animals are typically housed in a controlled environment with a standard diet and water ad libitum. Prior to the experiment, the rats are fasted overnight to ensure an empty stomach, which minimizes variability in drug absorption.
Oral Administration: A specified dose of either pure ferulic acid or ethyl ferulate, suspended in a suitable vehicle (e.g., a 0.5% w/v solution of sodium carboxymethyl cellulose), is administered to the rats via oral gavage. This method ensures the precise delivery of the intended dose directly into the stomach.
Blood Sampling and Plasma Preparation
Blood samples are collected from the rats at predetermined time points after oral administration. A common method for blood collection is through the retro-orbital plexus or a cannulated jugular vein. The blood is collected in heparinized tubes to prevent clotting. Subsequently, the blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -20°C or -80°C) until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of ferulic acid in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Sample Preparation: To a known volume of plasma, an internal standard (a compound with similar chemical properties to ferulic acid) is added. The plasma proteins are then precipitated by adding a solvent like acetonitrile. After centrifugation, the clear supernatant is collected and injected into the HPLC system for analysis.
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: The mobile phase is usually a mixture of an acidic aqueous solution (e.g., water with 1% glacial acetic acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 84:16, v/v).
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection: Ferulic acid is detected using a UV detector at a specific wavelength, typically around 320 nm.
The concentration of ferulic acid in the plasma samples is determined by comparing the peak area of ferulic acid to that of the internal standard and referencing a standard curve prepared with known concentrations of ferulic acid.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study of ferulic acid and its derivatives.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Logical Relationship of Bioavailability Enhancement
The enhanced bioavailability of ferulic acid when administered as ethyl ferulate can be attributed to a logical sequence of events. The esterification increases the lipophilicity of the molecule, which facilitates its absorption across the gastrointestinal membrane. Once absorbed into the bloodstream, the ester is rapidly hydrolyzed by esterase enzymes, releasing the active ferulic acid.
Caption: Mechanism of enhanced bioavailability of ferulic acid via esterification.
Safety Operating Guide
Proper Disposal of (E)-Ferulic Acid-d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential guidance on the proper disposal procedures for (E)-Ferulic acid-d3, a deuterated form of (E)-Ferulic acid commonly used in research and drug development.
This compound is a stable isotope-labeled compound and is not radioactive.[1] Therefore, its disposal does not necessitate special precautions for radioactivity. The primary considerations for its disposal are based on the chemical hazards of the parent compound, ferulic acid. Ferulic acid is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4][5] Adherence to local, state, and federal regulations is mandatory for its disposal.[6]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][6]
Step-by-Step Disposal Protocol
-
Waste Segregation : Do not mix this compound waste with general laboratory trash or other incompatible waste streams. It should be segregated as a chemical waste.
-
Containerization :
-
Place solid this compound waste into a clearly labeled, sealed, and suitable container to prevent leakage or spillage.[2][6]
-
For solutions of this compound, use a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the name "this compound" and the solvent if in solution.
-
-
Spill Management :
-
In the event of a spill, prevent the substance from entering drains or waterways.[2][6]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[5][6]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in the hazardous waste container.
-
The spill area should be cleaned thoroughly with an appropriate solvent.
-
-
Final Disposal :
-
This compound waste should not be disposed of down the drain or in regular trash.[2]
-
The sealed and labeled waste container should be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for final disposal.[2]
-
The recommended methods for the disposal of ferulic acid are controlled incineration or removal to a licensed chemical destruction plant.[2]
-
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or other quantitative waste parameters for this compound. Disposal procedures should be followed for any quantity of the substance, treating it as a hazardous chemical waste.
| Parameter | Value |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Skin Irritation, Eye Irritation, Respiratory Irritation |
| Disposal Method | Controlled Incineration or Chemical Destruction |
| Container Type | Sealed, Labeled, Compatible Container |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (E)-Ferulic acid-d3
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling (E)-Ferulic acid-d3 in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and build trust in laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Standard/Specification | Notes |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[5][6][7][8] | Conforming to EN 166 (EU) or NIOSH (US).[7][8] | Contact lenses should not be worn as they can absorb and concentrate irritants.[5] |
| Hand Protection | Compatible chemical-resistant gloves.[1][3][6] | Tested to EN 374 (Europe) or US F739.[1][5] | For prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[5] Nitrile rubber gloves with >0.11mm thickness are a good option.[1] |
| Respiratory Protection | NIOSH-approved respirator.[3][5] | Based on an informed professional judgment of the potential for airborne exposure.[5] | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[7][8] |
| Skin and Body Protection | Lab coat or other protective clothing.[5][6][9] | Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[7][8] | Work clothes should be laundered separately.[5] |
Operational Plans: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area.[5][7][8] The use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[5][7][8]
-
Avoid Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[5]
-
Deuterated Compound Specifics : To prevent H-D (Hydrogen-Deuterium) exchange, which can affect the isotopic purity of the compound, handle under a dry, inert atmosphere where possible. Avoid contact with protic solvents like water and methanol (B129727) unless they are deuterated.[10]
Storage Procedures
-
Container : Keep the container tightly sealed when not in use.[2][5]
-
Conditions : Store in a cool, dry, and well-ventilated place, away from light.[6][7][8] For long-term storage, consider storing as a solid under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[10]
-
Incompatibilities : Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[5]
Disposal Plan
This compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9]
Waste Collection and Disposal
-
Do Not Dispose in General Waste or Drains : Do not dispose of this compound in standard laboratory trash or down the drain.[9]
-
Waste Container : Collect waste in a suitable, clearly labeled, and sealed container.[5][11] The label should include "Hazardous Waste" and the full chemical name.[9]
-
Segregation : Do not mix with other types of waste unless instructed to do so by your institution's environmental health and safety (EHS) department.[12]
-
Pickup : Follow your institution's procedures to request a pickup from the EHS department or a licensed waste disposal service.[9]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3][9] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3][9] Seek medical attention if irritation persists.[1][3][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1][3][6] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1][3][6][9] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9] |
Spill and Fire Procedures
-
Minor Spills : For small spills, remove all ignition sources.[5] Wear appropriate PPE, clean up the spill using dry procedures to avoid generating dust, and place the material in a suitable, labeled container for waste disposal.[5]
-
Major Spills : For larger spills, evacuate the area and alert personnel.[5]
-
Fire : Use a water spray, foam, dry chemical powder, or carbon dioxide to extinguish a fire.[5] Wear self-contained breathing apparatus and full protective gear.[1]
Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pccarx.com [pccarx.com]
- 4. avenalab.com [avenalab.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptb.de [ptb.de]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
